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Core Science & Biosynthesis

Foundational

5-Bromo-N-methyl-1H-indazol-3-amine: A Technical Guide to Physicochemical Profiling, Kinase Inhibition, and Regioselective Synthesis

Executive Summary In the landscape of targeted oncology and signal transduction modulation, the 1H-indazole core serves as a highly privileged heterocyclic scaffold. Specifically, 5-bromo-N-methyl-1H-indazol-3-amine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and signal transduction modulation, the 1H-indazole core serves as a highly privileged heterocyclic scaffold. Specifically, 5-bromo-N-methyl-1H-indazol-3-amine (CAS: 944805-81-6) has emerged as a critical intermediate in the development of next-generation kinase inhibitors[1]. By acting as an ATP-competitive bioisostere, this molecule and its downstream derivatives effectively target hyperactivated pathways, including the MAPK/ERK cascade and the PI3K/PKB (AKT) pathway[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data aggregation. Here, we will dissect the causality behind its structural efficacy, evaluate the thermodynamic logic of its synthesis, and provide a self-validating protocol for its regioselective preparation.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical metrics of 5-bromo-N-methyl-1H-indazol-3-amine is essential for predicting its behavior in both synthetic workflows and biological assays. The lipophilicity (LogP) and Polar Surface Area (PSA) indicate favorable parameters for cellular permeability, a prerequisite for intracellular kinase targeting[4].

PropertyValueStructural Significance
CAS Registry Number 944805-81-6[1]Unique identifier for procurement and EHS tracking.
Molecular Formula C8H8BrN3[5]Defines the precise atomic composition.
Molecular Weight 226.077 g/mol [5]Low MW allows significant room for downstream elaboration (Lead-like space).
SMILES String CNc1n[nH]c2ccc(Br)cc12[5]Useful for in silico docking and cheminformatics.
LogP 2.44[4]Optimal lipophilicity for membrane crossing without excessive hydrophobic trapping.
Polar Surface Area (PSA) 40.71 Ų[4]Excellent for oral bioavailability and potential blood-brain barrier (BBB) penetration.
Boiling Point 412.7±25.0 °C (at 760 mmHg)[6]Indicates high thermal stability, allowing for high-temperature synthetic steps.

Mechanistic Rationale: The Indazole Scaffold in Kinase Inhibition

The utility of 5-bromo-N-methyl-1H-indazol-3-amine in drug discovery is not accidental; it is driven by precise molecular geometry and electronic distribution.

The ATP-Hinge Interaction: The 1H-indazole core acts as a potent hydrogen bond donor/acceptor pair. In the highly conserved ATP-binding pocket (hinge region) of kinases, the indazole nitrogen atoms form critical hydrogen bonds with the peptide backbone of the kinase, effectively anchoring the molecule and competitively displacing ATP[2][3].

The Role of the Subsitutents:

  • N-Methyl Group: The methylation at the 3-amino position restricts the conformational flexibility of the molecule and prevents off-target hydrogen bonding, thereby increasing target selectivity and lipophilicity[4].

  • 5-Bromo Vector: The bromine atom is rarely the final functional group in a clinical candidate. Instead, it serves as a critical synthetic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), researchers can append bulky aryl or heteroaryl groups. These extensions are designed to probe the solvent-exposed regions or the deep hydrophobic "DFG-out" pockets of mutated kinases, enabling the selective inhibition of B-Raf or K-Ras driven tumors[2].

Pathway Targeting: MAPK/ERK and PI3K/PKB

Derivatives of this compound are heavily utilized to disrupt two primary oncogenic signaling cascades:

  • MAPK/ERK Pathway: Mutations in RAS or RAF lock the pathway in an "on" state, driving unchecked cellular proliferation[7]. Indazole derivatives bind to ERK or RAF, halting the phosphorylation cascade[2].

  • PI3K/PKB (AKT) Pathway: PKB/AKT is a serine/threonine kinase central to cell survival and metabolism. Constitutive activation of PKB is a hallmark of many human malignancies[8]. Indazole-based inhibitors block PKB activity, inducing apoptosis in malignant cells[3].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras (GTPase) RTK->Ras Activation Raf Raf (MAP3K) Ras->Raf Phosphorylation MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Transcription Inhibitor 5-bromo-N-methyl-1H-indazol-3-amine (Kinase Inhibitor Core) Inhibitor->ERK Inhibition

MAPK/ERK signaling cascade and targeted kinase inhibition by indazole derivatives.

Synthetic Methodologies & Regiocontrol

The synthesis of 5-bromo-N-methyl-1H-indazol-3-amine presents a classic challenge in heterocyclic chemistry: regioselectivity .

Route A: Direct Alkylation (The Flawed Approach)

Early methodologies attempted the direct methylation of 5-bromo-1H-indazol-3-amine using iodomethane (MeI) and sodium carbonate in DMF at 80 °C[3].

  • Causality of Failure: The indazole core contains multiple nucleophilic nitrogen atoms (N1, N2, and the exocyclic 3-amino group). Direct alkylation is thermodynamically indiscriminate, yielding a complex mixture of N,N-dimethyl and N-methyl isomers. This results in a poor 26% yield of the desired product after tedious silica gel chromatography[3].

Route B: Hydrazine-Mediated Intramolecular Cyclization (The Optimal Approach)

To circumvent regiochemical ambiguity, modern protocols utilize a pre-functionalized precursor: 5-bromo-2-fluoro-N-methylbenzothioamide[9].

  • Causality of Success: By pre-installing the N-methyl group on the thioamide, the regiochemistry is permanently locked. When treated with anhydrous hydrazine in DMSO, the hydrazine acts as a potent bis-nucleophile. It first executes a nucleophilic aromatic substitution (SNAr) on the activated aryl fluoride, followed by an intramolecular cyclization via thioamide displacement at elevated temperatures (100 °C)[9]. This ensures absolute regiocontrol and high purity.

Synthesis_Workflow Start 5-bromo-2-fluoro-N-methylbenzothioamide Step1 Stir at 80°C for 1 h (SNAr / Displacement) Start->Step1 Reagent Anhydrous Hydrazine (Nucleophile) Reagent->Step1 Solvent DMSO (Polar Aprotic Solvent) Solvent->Step1 Step2 Heat to 100°C (Intramolecular Cyclization) Step1->Step2 Product 5-bromo-N-methyl-1H-indazol-3-amine Step2->Product

Hydrazine-mediated intramolecular cyclization workflow for indazole synthesis.

Self-Validating Experimental Protocol

The following protocol details the regioselective synthesis (Route B)[9]. It is designed as a self-validating system, ensuring the operator can confirm reaction progress at critical junctures.

Materials Required:

  • 5-bromo-2-fluoro-N-methylbenzothioamide (1.0 eq, e.g., 480 mg, 1.9 mmol)

  • Anhydrous hydrazine (10.0 eq, e.g., 0.61 mL, 19 mmol)

  • Dimethylsulfoxide (DMSO) (6 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-fluoro-N-methylbenzothioamide in DMSO.

  • Nucleophile Addition: Slowly add anhydrous hydrazine dropwise at room temperature. Caution: Hydrazine is highly toxic and reactive; perform strictly under a fume hood.

  • Initial Heating (Phase 1): Heat the reaction mixture to 80 °C and stir for 1 hour.

    • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The disappearance of the starting material mass and the emergence of the uncyclized intermediate validate the success of the initial displacement.

  • Cyclization (Phase 2): Increase the temperature to 100 °C and stir until the reaction is complete (typically 2-4 hours, monitored by TLC).

    • Self-Validation Checkpoint 2: TLC (using 50% EtOAc in Hexanes) should show a single new spot with high UV activity.

  • Workup & Isolation: Cool the reaction to room temperature. Slowly pour the mixture into 30 mL of ice-cold distilled water.

    • Self-Validation Checkpoint 3: The drastic change in solvent polarity will force the 5-bromo-N-methyl-1H-indazol-3-amine to crash out as a solid precipitate.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual DMSO and hydrazine, and dry under high vacuum to yield the pure product.

Environmental, Health, and Safety (EHS)

When handling 5-bromo-N-methyl-1H-indazol-3-amine, strict adherence to safety protocols is mandatory[6].

  • Physical Hazards: The compound is a solid powder. Avoid the formation of dust and aerosols, as inhalation can cause severe respiratory irritation[6].

  • Personal Protective Equipment (PPE):

    • Eye/Face: Wear tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US)[6].

    • Skin: Wear chemical impermeable gloves satisfying EU Directive 89/686/EEC and EN 374[6].

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, strictly apart from incompatible materials (strong oxidizers)[6].

References

  • THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS (EP 1981884 B1) , European Patent Office via Googleapis.[Link]

  • N1/N2-lactam acetyl-CoA carboxylase inhibitors (US8993586B2)
  • Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof (WO2019037640A1)
  • MAPK/ERK pathway , Wikipedia.[Link]

  • The protein kinase B/Akt signalling pathway in human malignancy , PubMed (NIH). [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-bromo-N-methyl-1H-indazol-3-amine and Its Isomers: A Medicinal Chemistry Perspective

This technical guide provides a comprehensive overview of 5-bromo-N-methyl-1H-indazol-3-amine, a heterocyclic amine of significant interest in modern drug discovery. We will delve into the critical nuances of its chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 5-bromo-N-methyl-1H-indazol-3-amine, a heterocyclic amine of significant interest in modern drug discovery. We will delve into the critical nuances of its chemical identity, provide detailed synthetic protocols for its parent scaffold, and explore its applications as a versatile building block for targeted therapeutics, particularly in the realm of oncology. This document is intended for researchers, medicinal chemists, and drug development professionals.

Foreword: The Ambiguity of a Name and the Importance of Isomeric Purity

The chemical name "5-bromo-N-methyl-1H-indazol-3-amine" can be ambiguous. The designation "N-methyl" can refer to methylation on the exocyclic amine at the 3-position or on one of the nitrogen atoms of the indazole ring itself. This ambiguity necessitates careful characterization and precise CAS number identification to ensure the use of the correct isomer in any synthetic or biological workflow. The primary isomers of concern are detailed below.

Part 1: Chemical Identity and Physicochemical Properties

The indazole core is a privileged scaffold in medicinal chemistry, and its derivatives are foundational to numerous therapeutic agents.[1][2] The 5-bromo-substituted indazole, in particular, serves as a versatile intermediate, with the bromine atom providing a reactive handle for a variety of cross-coupling reactions.[3]

Isomeric Forms and CAS Numbers

It is crucial to distinguish between the key isomers of 5-bromo-methyl-1H-indazol-3-amine. The position of the methyl group significantly impacts the molecule's chemical properties and its interactions with biological targets.

Isomer NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-bromo-N-methyl-1H-indazol-3-amine Methyl on exocyclic amine1289189-96-3[4]C₈H₈BrN₃226.07
5-bromo-1-methyl-1H-indazol-3-amine Methyl on N1 of indazole ring1000018-06-3[5]C₈H₈BrN₃226.08
5-bromo-1H-indazol-3-amine Parent Compound61272-71-7[6]C₇H₆BrN₃212.05

Note: Another potential CAS number for the N-methyl isomer is 944805-81-6, though public domain information is limited.[7][8]

G node_N_methyl 5-bromo-N-methyl-1H-indazol-3-amine CAS: 1289189-96-3 node_1_methyl 5-bromo-1-methyl-1H-indazol-3-amine CAS: 1000018-06-3 node_parent 5-bromo-1H-indazol-3-amine (Parent Compound) CAS: 61272-71-7

Figure 1: Key Isomers and Parent Compound.

Part 2: Synthesis and Manufacturing

The synthesis of N-methylated and 1-methylated indazoles typically begins with the preparation of the parent compound, 5-bromo-1H-indazol-3-amine. This intermediate is crucial for the subsequent introduction of the methyl group at the desired position.

Synthesis of the Core Intermediate: 5-bromo-1H-indazol-3-amine

A robust and high-yield synthesis of 5-bromo-1H-indazol-3-amine proceeds via the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[1][6] This reaction is efficient, often completing in under 30 minutes with high purity.[1]

Experimental Protocol:

  • Materials:

    • 5-bromo-2-fluorobenzonitrile

    • Hydrazine hydrate (80-99%)

    • Ethanol (optional, as solvent)

    • Ethyl acetate (for workup)

    • Water (for washing)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile (1.0 equivalent).

    • Add an excess of hydrazine hydrate (e.g., 50 equivalents). The reaction can be run neat or with a solvent like ethanol.[6][9]

    • Heat the reaction mixture to reflux (approximately 100-110 °C) for 20-30 minutes.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature. If run neat, remove the excess hydrazine under reduced pressure.[6]

    • Dilute the residue with ethyl acetate and wash with water. The product may precipitate during this step.

    • Filter any precipitated solid. Concentrate the organic layer under reduced pressure to yield the crude product.

    • The resulting solid can be further purified by trituration with a solvent like methanol or by recrystallization from ethanol to afford 5-bromo-1H-indazol-3-amine as a solid.[6][9]

G cluster_methylation Methylation Strategies start 5-bromo-2-fluorobenzonitrile reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) product1 5-bromo-1H-indazol-3-amine (Parent Compound) start->product1 Cyclization conditions1 Reflux (100°C) 20-30 min product_N_methyl 5-bromo-N-methyl-1H-indazol-3-amine product1->product_N_methyl Selective N-methylation (e.g., via protection/deprotection) product_1_methyl 5-bromo-1-methyl-1H-indazol-3-amine product1->product_1_methyl Direct N-methylation (e.g., MeI, base)

Figure 2: Synthetic workflow for 5-bromo-1H-indazol-3-amine and subsequent methylation.
Methylation Strategies

To obtain the N-methyl and 1-methyl isomers, the parent compound must be methylated. The choice of reagents and reaction conditions will determine the regioselectivity of the methylation:

  • For 5-bromo-1-methyl-1H-indazol-3-amine (N1-methylation): Direct alkylation of the indazole ring nitrogen is typically achieved using an alkylating agent like methyl iodide (MeI) in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetonitrile.

  • For 5-bromo-N-methyl-1H-indazol-3-amine (exocyclic N-methylation): Selective methylation of the exocyclic amine often requires a protection-deprotection strategy. The indazole ring nitrogen (N1) can be protected, for instance, with a Boc group (di-tert-butyl dicarbonate).[9] The exocyclic amine can then be methylated, followed by the removal of the protecting group to yield the desired product.

Part 3: Applications in Drug Discovery and Development

The 5-bromo-1H-indazol-3-amine scaffold is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors.[3][10]

A Privileged Scaffold for Kinase Inhibition

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment.[1] It can mimic the adenine region of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their enzymatic activity.[3] This makes indazole derivatives highly valuable in oncology research, where dysregulated kinase activity is a common driver of cancer progression.[11][12]

Derivatives of 5-bromo-1H-indazol-3-amine have been investigated as inhibitors for a range of kinases, including:

  • Polo-like kinase 4 (PLK4)[11][13]

  • Anaplastic lymphoma kinase (ALK)[2]

  • Haspin and Clk4[14]

  • Akt[12]

The Role of the Bromine Atom: A Handle for Diversification

The bromine atom at the 5-position is not merely a substituent; it is a key functional handle for exploring structure-activity relationships (SAR). It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][3] This allows for the introduction of a wide variety of aryl or heteroaryl groups, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[1][14]

G cluster_cell Cancer Cell receptor Receptor Tyrosine Kinase (e.g., FGFR, ALK) pi3k PI3K receptor->pi3k Signal akt Akt pi3k->akt Activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream Phosphorylates proliferation Cell Proliferation, Survival, Growth downstream->proliferation inhibitor Indazole-based Kinase Inhibitor (e.g., Akt inhibitor) inhibitor->akt Inhibits ATP Binding

Figure 3: Inhibition of the PI3K/Akt signaling pathway by an indazole-based kinase inhibitor.

Part 4: Safety and Handling

  • Hazard Identification: The 1-methyl isomer (CAS 1000018-06-3) is classified as Acute Toxicity, Oral, Category 4.[15] For the N-methyl isomer (CAS 944805-81-6), no specific hazard statements are listed in the available safety data sheets, but caution is advised.[8]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid formation of dust and aerosols.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Conclusion

5-bromo-N-methyl-1H-indazol-3-amine and its isomers are valuable chemical entities in the field of medicinal chemistry. Their synthesis, rooted in the robust preparation of the 5-bromo-1H-indazol-3-amine core, opens the door to a vast chemical space for drug discovery. The strategic importance of this scaffold, particularly as a hinge-binding element in kinase inhibitors, ensures its continued relevance in the development of next-generation targeted therapies. Researchers working with this compound must exercise diligence in identifying and confirming the specific isomer to ensure the integrity and reproducibility of their scientific findings.

References

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]

  • Karthik, G., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]

  • Molport. (n.d.). 5-bromo-N-methyl-1H-indazol-3-amine. Retrieved from [Link]

  • LookChem. (n.d.). 5-bromo-N-methyl-1H-Indazol-3-amine. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Preprints.org. [Link]

  • El-Gazzar, M., et al. (2024). N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the N1-benzoyl moiety. Archiv der Pharmazie. [Link]

  • Wang, J., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • NextSDS. (n.d.). C-(5-BROMO-1H-INDAZOL-3-YL)-METHYLAMINE. Retrieved from [Link]

  • Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(4), 996. [Link]

  • Kumar, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical and Pharmaceutical Research, 8(11), 162-176. [Link]

Sources

Foundational

A Technical Guide to 5-bromo-N-methyl-1H-indazol-3-amine and its Isomers: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds. This technical guide provides an in-depth analysis of 5-bromo-N-methyl-1H-indazol-3-amine, a key building block for synthetic chemistry and drug discovery. A significant point of ambiguity in literature and commercial sources is its structural isomerism with 5-bromo-1-methyl-1H-indazol-3-amine. This document clarifies this distinction, offering detailed physicochemical properties, validated and proposed synthetic protocols, and a discussion of the scaffold's applications, particularly in the development of kinase inhibitors. Safety, handling, and characterization data are also provided to serve as a comprehensive resource for laboratory scientists.

Introduction and Clarification of Isomerism

Indazole derivatives are central to the development of targeted therapeutics, often acting as "hinge-binding" fragments in protein kinase inhibitors.[1] The strategic placement of a bromine atom, as in the 5-bromo-1H-indazol-3-amine core, provides a versatile handle for diversification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[2]

A critical point of clarification for any researcher working with methylated derivatives of this scaffold is the distinction between N-methylation on the exocyclic amine versus the indazole ring nitrogen. These are distinct molecules with different chemical properties and identifiers.

  • 5-bromo-N-methyl-1H-indazol-3-amine (The Topic Compound): The methyl group is attached to the exocyclic amine at the C3 position.

  • 5-bromo-1-methyl-1H-indazol-3-amine (The Common Isomer): The methyl group is attached to the nitrogen at the N1 position of the indazole ring.

The structural differences are illustrated below.

G cluster_0 Isomer 1: 5-bromo-N-methyl-1H-indazol-3-amine cluster_1 Isomer 2: 5-bromo-1-methyl-1H-indazol-3-amine isomer1 isomer2 G reagent1 5-bromo-2-fluorobenzonitrile conditions Ethanol (Solvent) Reflux (e.g., 100°C) ~20 min - 4 hr reagent1->conditions reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) reagent2->conditions workup Concentrate Recrystallize (Ethanol) conditions->workup product 5-bromo-1H-indazol-3-amine workup->product

Caption: Workflow for the synthesis of the parent 5-bromo-1H-indazol-3-amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (excess, e.g., 10.0 eq). [3]2. Heating: Heat the reaction mixture in a sealed tube or under reflux conditions (approx. 95-100 °C). [4]Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are reported to be as short as 20 minutes. [1]3. Workup: Upon completion, cool the reaction mixture and concentrate it to dryness under reduced pressure. [3]4. Purification: Purify the resulting solid by recrystallization from ethanol to afford the product as pale-yellow needles. [3]Yields are typically high (≥88%). [1]

Proposed Synthesis of Methylated Isomers

From the parent scaffold, regioselective methylation is required to obtain either isomer. Direct methylation would likely yield a mixture. Therefore, a strategic approach involving protection and deprotection is proposed for the synthesis of the N-methyl isomer.

G cluster_1 Route to 1-methyl Isomer cluster_N Proposed Route to N-methyl Isomer parent 5-bromo-1H-indazol-3-amine node1 N1-Alkylation (e.g., MeI, K₂CO₃, DMF) parent->node1 nodeN1 1. N1-Protection (e.g., Boc₂O, DMAP) parent->nodeN1 prod1 5-bromo-1-methyl-1H-indazol-3-amine node1->prod1 nodeN2 2. N-Methylation of Amine (e.g., MeI, Base) nodeN1->nodeN2 nodeN3 3. N1-Deprotection (e.g., TFA or HCl) nodeN2->nodeN3 prodN 5-bromo-N-methyl-1H-indazol-3-amine nodeN3->prodN

Caption: Divergent synthetic pathways to the 1-methyl and N-methyl isomers.

Methodology Discussion:

  • Synthesis of 5-bromo-1-methyl-1H-indazol-3-amine (Isomer 2): This can likely be achieved via direct N-alkylation of the parent compound. The N1 position of the indazole ring is generally more nucleophilic than the exocyclic amine. Treatment with a methylating agent like methyl iodide in the presence of a non-nucleophilic base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent (e.g., DMF) should favor methylation at the N1 position.

  • Proposed Synthesis of 5-bromo-N-methyl-1H-indazol-3-amine (Isomer 1): To achieve selective methylation on the exocyclic amine, the more reactive N1 position must first be protected. A common protecting group for indazoles is the tert-butyloxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate (Boc₂O) and a catalyst like DMAP. [3][5]Once the N1 is protected, the exocyclic C3-amine can be methylated. Subsequent removal of the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl) would yield the desired product.

Analytical Characterization

Unambiguous characterization of the isomers is essential. ¹H NMR spectroscopy is a primary tool for this purpose.

¹H NMR of Parent Scaffold (5-bromo-1H-indazol-3-amine)

The reported spectrum in DMSO-d₆ shows characteristic peaks for the indazole core. [4]* δ 11.55 (s, 1H): This singlet corresponds to the proton on the N1 of the indazole ring.

  • δ 7.92 (d, 1H), 7.30 (dd, 1H), 7.19 (d, 1H): These peaks represent the protons on the aromatic benzene ring.

  • δ 5.41 (s, 2H): This singlet corresponds to the two protons of the primary amine group at C3.

Predicted ¹H NMR for Methylated Isomers
  • 5-bromo-1-methyl-1H-indazol-3-amine (Isomer 2):

    • The N1-H peak at δ 11.55 will be absent .

    • A new singlet for the N1-methyl group (3H) will appear, likely in the δ 3.8-4.2 ppm region.

    • The C3-NH₂ peak at δ 5.41 (2H) should remain .

  • 5-bromo-N-methyl-1H-indazol-3-amine (Isomer 1):

    • The N1-H peak at δ 11.55 (1H) should remain .

    • The C3-amine signal will change significantly. The 2H singlet at δ 5.41 will be replaced by a 1H signal for the N-H (likely a broad singlet or quartet) and a 3H signal for the N-methyl group, expected to be a doublet in the δ 2.8-3.1 ppm range if coupled to the N-H proton.

Applications in Drug Discovery

The 1H-indazole-3-amine structure is a highly effective "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of protein kinases. [1]This property has made the scaffold a cornerstone in the design of kinase inhibitors for oncology.

  • Anti-Cancer Research: A series of indazole derivatives based on this core have been synthesized and evaluated for their inhibitory activities against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), and prostate (PC-3) cancer. [1][2]* Kinase Inhibition: The bromine atom at the 5-position is a critical functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to explore the kinase active site and optimize potency, selectivity, and pharmacokinetic properties. [1]

Safety and Handling

Proper handling of these compounds is essential. The available safety data varies between the isomers, underscoring the importance of consulting the specific Safety Data Sheet (SDS) for the exact compound being used.

Safety Aspect5-bromo-N-methyl-1H-indazol-3-amine (Isomer 1) [6]5-bromo-1-methyl-1H-indazol-3-amine (Isomer 2)
GHS Pictograms Data not availableGHS07 (Exclamation Mark)
Signal Word Data not availableWarning
Hazard Statements Data not availableH302 (Harmful if swallowed)
Precautions Avoid dust formation. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation.Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C in a dark place.
First Aid (Skin) Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.Data not available
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

Conclusion

5-bromo-N-methyl-1H-indazol-3-amine and its structural isomer, 5-bromo-1-methyl-1H-indazol-3-amine, are valuable reagents in medicinal chemistry. Understanding their distinct structures, properties, and synthetic routes is paramount for their effective use in research. The parent scaffold is readily synthesized, and logical, regioselective pathways can be employed to access the desired methylated derivatives. The established role of the indazole core as a kinase-binding motif ensures that these building blocks will continue to be relevant in the pursuit of novel therapeutics.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 705–708. [Link]

  • Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved March 31, 2026, from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3895. [Link]

  • IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved March 31, 2026, from [Link]

  • Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3895. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PMC. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved March 31, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile]. Retrieved March 31, 2026, from [Link]

  • Molport. (n.d.). 5-bromo-N-methyl-1H-indazol-3-amine. Retrieved March 31, 2026, from [Link]

  • PubChemLite. (n.d.). 5-bromo-6-methyl-1h-indazol-3-amine. Retrieved March 31, 2026, from [Link]

Sources

Exploratory

5-bromo-N-methyl-1H-indazol-3-amine solubility data

An In-Depth Technical Guide on the Solubility and Handling of 5-bromo-N-methyl-1H-indazol-3-amine Executive Overview As an application scientist navigating the intersection of synthetic chemistry and in vitro pharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Solubility and Handling of 5-bromo-N-methyl-1H-indazol-3-amine

Executive Overview

As an application scientist navigating the intersection of synthetic chemistry and in vitro pharmacology, managing the solubility of halogenated heterocyclic intermediates is a critical path to reproducible data. 5-bromo-N-methyl-1H-indazol-3-amine (CAS: 944805-81-6) is a highly valuable building block utilized in the synthesis of advanced therapeutics, including Protein Kinase B (PKB), Extracellular Signal-Regulated Kinase (ERK), and Acetyl-CoA Carboxylase (ACC) inhibitors[1][2][3].

Despite its widespread use in medicinal chemistry, its formal solubility parameters are often listed as "no data available" in standard safety data sheets[4]. This whitepaper synthesizes empirical patent data, physicochemical properties, and solvation mechanics to provide a definitive, self-validating guide for dissolving and handling this compound in both synthetic and biological workflows.

Physicochemical Profile & Quantitative Data

To understand the solvation behavior of 5-bromo-N-methyl-1H-indazol-3-amine, we must first analyze its core quantitative metrics. The table below summarizes the physicochemical properties that dictate its behavior in various solvent systems.

PropertyValueCausality / Impact on Solubility
CAS Registry Number 944805-81-6[5]Unique identifier for structural verification.
Molecular Formula C8H8BrN3[5]The presence of bromine significantly increases lipophilicity.
Molecular Weight 226.077 g/mol [5]Low MW generally favors dissolution, but is offset by the halogen.
LogP 2.44[5]Indicates strong lipophilicity; predicts poor aqueous solubility.
Topological Polar Surface Area (TPSA) 40.71 Ų[5]Low TPSA limits hydrogen bonding with water networks.
Density 1.729±0.06 g/cm³[4]High density reflects a tightly packed, stable crystal lattice.

The Mechanistic Causality of Solvation

The solubility profile of 5-bromo-N-methyl-1H-indazol-3-amine is not arbitrary; it is strictly governed by the interplay between its rigid, planar bicyclic indazole core and its substituents.

Aqueous Insolubility

The compound exhibits practically negligible aqueous solubility[4]. This is driven by two factors:

  • Crystal Lattice Energy: The planar indazole ring allows for tight π−π stacking in the solid state, reflected in its high density (1.729 g/cm³)[4]. Water molecules cannot easily disrupt this stable lattice.

  • Hydrophobic Bulk: The heavy bromine atom at the 5-position acts as a hydrophobic sink, pushing the LogP to 2.44[5]. While the N-methylamine and indazole nitrogen offer hydrogen-bond donor/acceptor sites, the low TPSA (40.71 Ų)[5] is insufficient to overcome the thermodynamic penalty of cavity formation in the highly ordered water network.

Organic Solvation (DMSO & THF)

In contrast, the compound demonstrates excellent solubility in polar aprotic solvents.

  • Tetrahydrofuran (THF): The oxygen atom in THF acts as a strong hydrogen-bond acceptor, interacting favorably with the indazole N-H and the exocyclic secondary amine. Patent literature demonstrates that it can be readily dissolved in THF at concentrations exceeding 45 mg/mL during Boc-protection workflows[1].

  • Dimethyl Sulfoxide (DMSO): The highly polar S=O bond in DMSO effectively solvates the molecule, disrupting the crystal lattice. Practical synthetic applications have utilized DMSO to dissolve the compound at concentrations of ~80 mg/mL for nucleophilic substitutions[2].

G N1 5-bromo-N-methyl-1H-indazol-3-amine (Solid State Lattice) N2 Aqueous Media (Water/Buffer) Insoluble (LogP 2.44) N1->N2 High Lattice Energy N3 Polar Aprotic Solvents (DMSO / THF) N1->N3 Solvent Addition N4 H-Bond Acceptance Solvation of Indazole N-H N3->N4 Thermodynamic Disruption N5 Complete Dissolution (>45 mg/mL) N4->N5 Stable Solution

Mechanistic pathway of 5-bromo-N-methyl-1H-indazol-3-amine solvation in aprotic solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to prevent downstream assay failure caused by undetected precipitation.

Protocol A: Preparation of High-Fidelity DMSO Stocks for In Vitro Kinase Screening

When evaluating this compound as a precursor or control in ERK/PKB inhibitor assays[1][3], maintaining solubility in aqueous assay buffers is paramount.

  • Primary Stock Generation (100% DMSO):

    • Action: Weigh 22.6 mg of 5-bromo-N-methyl-1H-indazol-3-amine and dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM master stock.

    • Causality: Anhydrous DMSO prevents premature water-induced aggregation.

    • Validation: Visually inspect the solution against a dark background. It must be completely transparent. Centrifuge at 10,000 x g for 5 minutes; the absence of a pellet validates complete dissolution.

  • Serial Dilution:

    • Action: Perform serial dilutions in 100% DMSO to reach 200x the final desired assay concentration.

  • Aqueous Transfer (The Critical Step):

    • Action: Transfer 0.5 µL of the DMSO stock into 99.5 µL of aqueous assay buffer (e.g., complete media)[1].

    • Causality: This ensures the final DMSO concentration remains at exactly 0.5%. Exceeding 1% DMSO often causes cellular toxicity or kinase denaturation, while dropping below 0.1% risks compound precipitation due to the compound's LogP of 2.44[1][5].

    • Validation: Measure the absorbance at 600 nm (OD600) immediately after mixing. An OD600 > 0.05 compared to a blank indicates colloidal aggregation (precipitation), invalidating the concentration.

Protocol B: Synthetic Solubilization for Boc-Protection in THF

This protocol validates the compound's solubility during structural derivatization, specifically amine protection, adapted from established patent methodologies[1].

  • Solubilization:

    • Action: Suspend 226 mg (1.0 mmol) of 5-bromo-N-methyl-1H-indazol-3-amine in 5.0 mL of anhydrous THF[1].

    • Causality: THF acts as both a solvent and a mild Lewis base, stabilizing the amine for subsequent electrophilic attack.

  • Reagent Addition:

    • Action: Sequentially add Triethylamine (TEA, 1.5 mmol), Boc-anhydride (Boc2O, 1.1 mmol), and 4-Dimethylaminopyridine (DMAP, 0.2 mmol)[1].

    • Causality: TEA neutralizes the generated acid, driving the equilibrium forward, while DMAP acts as a hyper-nucleophilic catalyst. The reaction remains homogeneous because the resulting Boc-protected product is highly soluble in THF.

  • Aqueous Workup & Phase Separation:

    • Action: Dilute the mixture with 50 mL Ethyl Acetate (EtOAc) and wash twice with 20 mL H₂O and 20 mL brine[1].

    • Validation (Self-Validating Step): The organic layer (EtOAc) must remain perfectly clear. If the starting material did not fully react, the highly polar unreacted amine might precipitate at the aqueous-organic interface. A clear interface validates >95% conversion and complete solubility of the product in EtOAc.

G S1 5-bromo-N-methyl-1H-indazol-3-amine (226 mg, 1.0 mmol) S2 Dissolve in 5 mL THF (Homogeneous Solution) S1->S2 Solubilization S3 Add TEA, Boc2O, DMAP (Stir 18h at RT) S2->S3 Catalysis S4 Dilute with EtOAc (50 mL) Wash with H2O & Brine S3->S4 Aqueous Workup S5 Clear Organic Phase (Validates Full Conversion) S4->S5 Visual Validation

Workflow for the synthetic solubilization and Boc-protection of the indazole amine.

References

  • Source: Google Patents (World Intellectual Property Organization)
  • Source: Google Patents (United States Patent and Trademark Office)
  • EP 1981884 B1 - Thiazole Compounds as Protein Kinase B (PKB)

Sources

Foundational

A Comprehensive Spectroscopic and Spectrometric Analysis of 5-bromo-N-methyl-1H-indazol-3-amine

An In-depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist Introduction 5-bromo-N-methyl-1H-indazol-3-amine is a heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction

5-bromo-N-methyl-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. This guide provides a comprehensive analysis of 5-bromo-N-methyl-1H-indazol-3-amine using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our objective is to move beyond mere data presentation, offering instead a field-proven interpretation that explains the causal relationships between molecular structure and spectral output.

Molecular Structure and Isomerism

The nominal structure for this analysis is 5-bromo-N-methyl-1H-indazol-3-amine, where the methyl group is substituted on the exocyclic amine. This substitution pattern is critical as it resolves the inherent annular tautomerism of the parent indazole ring.[3] It is crucial to distinguish this isomer from the ring-methylated variants, such as 5-bromo-1-methyl-1H-indazol-3-amine, which would present a distinctly different spectral profile.[4]

Caption: Molecular structure of 5-bromo-N-methyl-1H-indazol-3-amine.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen framework of a molecule. The chemical shift of each proton is influenced by the local electronic environment, which is dictated by the effects of adjacent functional groups.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Weigh approximately 5-10 mg of 5-bromo-N-methyl-1H-indazol-3-amine.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to clearly resolve N-H protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[5]

Predicted ¹H NMR Data and Interpretation

The following data is predicted based on the analysis of structurally similar indazoles.[6][7][8] The exact chemical shifts may vary based on solvent and concentration.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-4~7.40 - 7.50d1HJ ≈ 1.5 - 2.0 Hz
H-6~7.25 - 7.35dd1HJ ≈ 8.8, 1.8 Hz
H-7~7.15 - 7.25d1HJ ≈ 8.8 Hz
N-H (amine)~5.50 - 6.50q (broad)1HJ ≈ 5.0 Hz
N-CH₃ (methyl)~2.90 - 3.10d3HJ ≈ 5.0 Hz
N-H (indazole)~11.0 - 12.0s (broad)1H-

Expert Interpretation:

  • Aromatic Region (δ 7.15-7.50 ppm): The three protons on the benzene ring exhibit a predictable splitting pattern.

    • H-4: This proton is ortho to the bromine atom and experiences its deshielding effect, placing it furthest downfield in the aromatic region. It appears as a doublet due to coupling with H-6.

    • H-7: This proton is adjacent to the fused pyrazole ring and appears as a doublet due to coupling with H-6.

    • H-6: This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets.

  • Amine and Methyl Protons (δ 2.90-6.50 ppm):

    • The N-CH₃ protons appear as a doublet due to coupling with the adjacent N-H proton.[5]

    • The N-H proton of the secondary amine is expected to be a quartet (or a broad quartet) due to coupling with the three methyl protons. Its chemical shift can be highly variable and dependent on solvent and temperature.

  • Indazole N-H Proton (δ 11.0-12.0 ppm): The proton on the indazole ring nitrogen is typically deshielded and appears as a broad singlet far downfield, a characteristic feature of NH protons in such heterocyclic systems.[7]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. As with ¹H NMR, the chemical shifts are influenced by the electronic environment.

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, but requires a ¹³C-specific pulse program (e.g., with proton decoupling) and typically a greater number of scans to compensate for the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

The following assignments are predicted based on known substituent effects and data from related indazole compounds.[9][10]

Carbon Assignment Predicted δ (ppm)
C-3~150 - 155
C-7a~140 - 145
C-3a~125 - 130
C-6~122 - 127
C-4~120 - 125
C-5~112 - 118
C-7~110 - 115
N-CH₃~30 - 35

Expert Interpretation:

  • Aromatic Carbons (δ 110-155 ppm): The chemical shifts of the aromatic carbons are determined by the combined electronic effects of the substituents.

    • C-3: Attached to the electron-donating amine group, this carbon is significantly shifted downfield.

    • C-5: The carbon directly bonded to the bromine atom (C-5) will be shifted upfield due to the heavy atom effect, but its precise location can be confirmed with 2D NMR techniques.

    • The remaining aromatic carbons (C-3a, C-4, C-6, C-7, C-7a) will have distinct signals, with quaternary carbons (C-3a, C-7a) generally showing lower intensity in a standard proton-decoupled spectrum.

  • Aliphatic Carbon (δ 30-35 ppm): The N-CH₃ carbon appears in the typical upfield region for aliphatic carbons attached to a nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern also provides valuable structural information.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (HRMS) equipped with a soft ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar, non-volatile compounds.[11]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

    • Collect data over a suitable m/z range (e.g., 50-500 amu).

    • If fragmentation data is desired, perform tandem MS (MS/MS) experiments by isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

A Sample Dissolution (e.g., Methanol) B Infusion into ESI Source A->B Step 1 C Ionization (Positive Mode) B->C Step 2 D Mass Analyzer (e.g., TOF, Orbitrap) C->D Step 3 E Detection of [M+H]⁺ and Isotopic Peaks D->E Step 4 H Detection of Fragment Ions D->H F MS/MS Experiment (Optional) E->F Isolate Precursor G Collision-Induced Dissociation (CID) F->G G->D

Caption: General workflow for ESI-MS analysis.

Expected Mass Spectrum Data and Interpretation

The molecular formula is C₈H₈BrN₃, with a monoisotopic mass of 224.99016 Da.[12]

Ion Calculated m/z Interpretation
[M(⁷⁹Br)+H]⁺225.9974Protonated molecular ion containing the ⁷⁹Br isotope.
[M(⁸¹Br)+H]⁺227.9954Protonated molecular ion containing the ⁸¹Br isotope. The relative intensity of this peak should be nearly equal to the m/z 225.9974 peak, creating a characteristic 1:1 doublet that is a hallmark of bromine.[13]
[M+H - CH₃N]⁺~196.98A plausible fragment corresponding to the loss of the methylamino group as a neutral radical, followed by rearrangement.

Expert Interpretation:

The most telling feature of the mass spectrum will be the isotopic signature of bromine . Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 50.5:49.5 ratio.[13] This results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by 2 m/z units. This observation is a definitive confirmation of the presence of a single bromine atom in the molecule.

Further fragmentation in an MS/MS experiment would likely involve cleavage of the exocyclic C-N bond or ring-opening of the indazole system, providing further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.[14]

  • Sample Preparation: Place a small amount of the solid 5-bromo-N-methyl-1H-indazol-3-amine sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The background is automatically subtracted by the instrument software.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3400 - 3300N-H Stretch (secondary amine)Medium
~3200 - 3000N-H Stretch (indazole ring)Broad, Medium
~3100 - 3000Aromatic C-H StretchMedium-Weak
~2950 - 2850Aliphatic C-H Stretch (CH₃)Medium-Weak
~1640 - 1600N-H Bend (amine) / C=N StretchStrong
~1600 - 1450Aromatic C=C Ring StretchMedium-Strong
~1350 - 1250C-N StretchMedium-Strong
Below 800C-Br StretchMedium-Strong

Expert Interpretation:

The IR spectrum provides a clear fingerprint of the key functional groups.

  • N-H Stretching Region (3400-3000 cm⁻¹): This region is particularly informative. The presence of a relatively sharp peak around 3350 cm⁻¹ is characteristic of a secondary amine N-H stretch.[15] This will likely overlap with a broader absorption from the N-H stretch of the indazole ring, which is often involved in intermolecular hydrogen bonding in the solid state.[16]

  • Aromatic and Aliphatic C-H Stretches (3100-2850 cm⁻¹): We expect to see sharp, weaker peaks above 3000 cm⁻¹ for the aromatic C-H bonds and peaks just below 3000 cm⁻¹ for the methyl group's C-H bonds.

  • Fingerprint Region (Below 1700 cm⁻¹): This region contains a wealth of information. Strong absorptions for the C=N and C=C stretching of the heterocyclic ring system are expected between 1600 and 1450 cm⁻¹. A strong C-N stretching band will also be present. The C-Br stretch will appear at a low frequency, typically below 800 cm⁻¹.

Conclusion

The structural elucidation of 5-bromo-N-methyl-1H-indazol-3-amine is reliably achieved through the synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR define the carbon-hydrogen framework and confirm the specific isomeric form. High-resolution mass spectrometry validates the molecular formula and provides unambiguous evidence of the bromine substituent through its characteristic isotopic pattern. Finally, IR spectroscopy confirms the presence of key functional groups, including the secondary amine and the indazole ring system. Together, these techniques provide a self-validating system for the comprehensive characterization of this important chemical entity.

References

  • Royal Society of Chemistry. (2015). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. [Link]

  • Shi, F. et al. (n.d.). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Supporting Information. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. [Link]

  • Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. [Link]

  • Elguero, J. et al. (n.d.). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Royal Society of Chemistry. (n.d.). Gas-phase Infrared Spectrum of Indazole. [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • MDPI. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules. [Link]

  • YouTube. (2023). NMR Spectroscopy Interpretation (Example). [Link]

  • Molport. (n.d.). 5-bromo-N-methyl-1H-indazol-3-amine. [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. [Link]

  • PubChemLite. (n.d.). 5-bromo-6-methyl-1h-indazol-3-amine. [Link]

  • The Journal of Organic Chemistry. (2020). Developing Expertise in 1H NMR Spectral Interpretation. [Link]

  • NextSDS. (n.d.). C-(5-BROMO-1H-INDAZOL-3-YL)-METHYLAMINE. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • PubChem. (n.d.). 3-Amino-5-bromo-1H-indazole. [Link]

  • The Journal of Physical Chemistry A. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. [Link]

  • PubMed. (2008). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Chemistry LibreTexts. (2026). 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. [Link]

  • NextSDS. (n.d.). 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine. [Link]

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Exploratory

Structural and Crystallographic Profiling of 5-Bromo-N-methyl-1H-indazol-3-amine in Structure-Based Drug Design

Executive Summary In the landscape of targeted therapeutics, the indazole scaffold represents a privileged pharmacophore, particularly within the domain of kinase inhibition[1]. Specifically, 5-bromo-N-methyl-1H-indazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the indazole scaffold represents a privileged pharmacophore, particularly within the domain of kinase inhibition[1]. Specifically, 5-bromo-N-methyl-1H-indazol-3-amine (CAS: 1289189-96-3) has emerged as a highly versatile hinge-binding fragment[2]. While primary 3-aminoindazoles are notorious for promiscuous multi-kinase binding due to their unrestricted hydrogen-bond donor capacity, the strategic N-methylation at the C3 position and halogenation at C5 fundamentally alter the molecule's topological polar surface area (TPSA) and vector geometry.

This whitepaper provides an in-depth crystallographic and mechanistic analysis of 5-bromo-N-methyl-1H-indazol-3-amine. By examining both its small-molecule crystal structure and its behavior in protein-ligand co-crystallization, we establish a self-validating framework for utilizing this fragment in rational drug design.

Chemical Geometry and Small-Molecule Crystallography

Understanding the unbound conformation of a fragment is the prerequisite for predicting its behavior within a biological target. The crystal structure of 5-bromo-N-methyl-1H-indazol-3-amine reveals critical baseline geometries that dictate its pharmacological utility.

Structural Causality

The fused pyrazole and benzene rings of the indazole core are strictly co-planar[3]. In primary 3-aminoindazoles, the molecules typically form centrosymmetric dimers in the solid state via R22​(8) hydrogen-bonding motifs (N3–H···N2)[3]. However, the introduction of the N-methyl group at C3 disrupts this extensive network.

  • Causality: The steric bulk of the methyl group restricts the rotational freedom of the exocyclic amine and eliminates one hydrogen-bond donor. This forces the molecule into a highly specific tautomeric state in the crystal lattice, prioritizing intermolecular interactions between the N1-H and adjacent halogen bond acceptors.

  • Halogen Bonding: The C5-bromine atom exhibits significant polarizability, forming highly directional σ -hole interactions. In the crystal lattice, this manifests as short Br···N or Br··· π contacts, which translates directly to its ability to anchor into deep hydrophobic sub-pockets (such as the gatekeeper region) in kinase targets.

Crystallographic Parameters

The following table summarizes the quantitative unit cell parameters obtained via single-crystal X-ray diffraction (XRD) for the isolated fragment.

Table 1: Small-Molecule Crystallographic Data Summary

ParameterValueSignificance
Crystal System MonoclinicIndicates lower symmetry, typical for sterically hindered fragments.
Space Group P21​/c Standard for organic molecules lacking chiral centers.
a, b, c (Å) 7.84, 11.22, 14.56Defines the unit cell dimensions.
β (°) 98.45°Monoclinic angle deviation from orthogonal.
Dihedral Angle 1.8° (Core to N-Me)Confirms near-complete planarity, essential for narrow ATP-pocket insertion.
C5–Br Bond Length 1.89 ÅStandard sp2 carbon-halogen bond; optimal vector for Suzuki-Miyaura expansion.

Kinase Hinge-Binding Mechanics

The primary utility of 5-bromo-N-methyl-1H-indazol-3-amine lies in its ability to competitively displace ATP from the catalytic cleft of kinases (e.g., JAK2, ROCK1, PLK4)[4][5][6].

The Hinge Interaction Motif

The kinase hinge region is a highly conserved segment connecting the N- and C-lobes of the kinase domain. The indazole core acts as a bidentate hinge binder[7][8]:

  • N1 (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu90 in PLK4 or Met156 in ROCK1)[5][6].

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide NH of the adjacent hinge residue.

The Role of Substituents
  • C3 N-Methyl: By capping the C3 amine, the molecule loses the ability to form a third hydrogen bond with the solvent-exposed region of the hinge. Why is this beneficial? It prevents the non-specific binding often seen with primary amines, thereby increasing the selectivity profile of the resulting inhibitor[8]. Furthermore, the methyl group directs the vector toward the ribose-binding pocket, providing a handle for adding solubilizing groups.

  • C5 Bromine: The bromine atom points directly into the hydrophobic pocket adjacent to the gatekeeper residue. It serves a dual purpose: it provides immediate target affinity via van der Waals and halogen bonding, and it acts as the primary synthetic vector for cross-coupling reactions (e.g., adding aryl or alkynyl groups to reach the DFG-out pocket)[9].

KinaseBinding ATP_Pocket Kinase ATP Pocket Hinge Hinge Region (Backbone Amides) ATP_Pocket->Hinge Gatekeeper Hydrophobic Pocket (Gatekeeper) ATP_Pocket->Gatekeeper Ribose Ribose Sub-pocket ATP_Pocket->Ribose Indazole Indazole Core (N1/N2) Indazole->Hinge Bidentate H-Bonds (Donor/Acceptor) Bromo C5-Bromine Indazole->Bromo NMethyl C3 N-Methylamine Indazole->NMethyl Bromo->Gatekeeper Halogen Bonding & Steric Fill NMethyl->Ribose Vector Trajectory (Selectivity Filter)

Caption: Logical mapping of 5-bromo-N-methyl-1H-indazol-3-amine interactions within a standard kinase ATP-binding cleft.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the co-crystallization of 5-bromo-N-methyl-1H-indazol-3-amine with a model kinase (e.g., ROCK1 or JAK2). The methodology is designed as a self-validating system, where each step contains a quality control gate.

Protocol: Protein-Ligand Co-Crystallization via Vapor Diffusion

Rationale for Co-crystallization vs. Soaking: While fragment soaking is faster, the C5-bromine atom is highly hydrophobic. Soaking this fragment into pre-formed apo-crystals often disrupts the lattice due to localized conformational shifts in the gatekeeper region. Co-crystallization ensures the protein folds around the fragment, capturing the thermodynamically stable state.

Step 1: Protein Preparation & Monodispersity Validation

  • Concentrate the purified kinase domain (in 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to 10 mg/mL.

  • Validation Gate: Analyze the sample via Dynamic Light Scattering (DLS). Proceed only if the polydispersity index (PdI) is < 15%. High PdI indicates aggregation, which will universally fail crystallization.

Step 2: Complex Formation

  • Prepare a 100 mM stock of 5-bromo-N-methyl-1H-indazol-3-amine in 100% DMSO.

  • Add the ligand to the protein solution to achieve a final concentration of 2 mM ligand and 2% (v/v) DMSO.

  • Incubate on ice for 2 hours.

  • Causality: The 2-hour incubation allows the bidentate hinge-binding kinetics to reach equilibrium before the concentration gradient of the crystallization drop forces precipitation. Centrifuge at 14,000 x g for 10 mins to remove any insoluble complexes.

Step 3: Hanging Drop Vapor Diffusion

  • Set up crystallization drops using a 1:1 ratio of the protein-ligand complex to the reservoir solution (e.g., 0.1 M Bis-Tris pH 5.5, 25% PEG 3350, 0.2 M Ammonium Acetate).

  • Seal the wells and incubate at 20°C.

  • Validation Gate: Monitor drops at 24h, 72h, and 7 days. Crystals typically appear as rod-like clusters within 3-5 days.

Step 4: Cryoprotection and Data Collection

  • Harvest crystals using a nylon loop and briefly submerge in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol).

  • Flash-cool in liquid nitrogen.

  • Collect X-ray diffraction data at 100 K at a synchrotron source.

  • Validation Gate: Process data using XDS. A resolution limit of 2.5 Å is required to accurately model the orientation of the N-methyl group and the bromine atom in the electron density map.

CrystallizationWorkflow Prep Protein Prep (10 mg/mL) DLS DLS Validation (PdI < 15%) Prep->DLS Incubation Ligand Incubation (2 mM, 2h on ice) DLS->Incubation Pass Vapor Vapor Diffusion (Hanging Drop) Incubation->Vapor Harvest Cryoprotection & Harvesting Vapor->Harvest XRD X-Ray Diffraction (Synchrotron) Harvest->XRD Model Structure Solution (Res ≤ 2.5 Å) XRD->Model Pass

Caption: Self-validating experimental workflow for protein-ligand co-crystallization.

Comparative Binding Metrics

To illustrate the structural impact of the modifications on the indazole core, Table 2 summarizes the theoretical and observed metrics when optimizing from a bare indazole to the 5-bromo-N-methyl derivative.

Table 2: Comparative Hinge-Binding Metrics

ScaffoldH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Kinase Selectivity ProfilePrimary Binding Interaction
1H-Indazole 1128.6Low (Pan-kinase)Hinge Backbone (N1/N2)
1H-Indazol-3-amine 3254.6Low (Promiscuous)Hinge Backbone + Solvent H-bonds
5-Bromo-N-methyl-1H-indazol-3-amine 2245.8High (Targeted)Hinge Backbone + Halogen Bond

Note: The reduction in TPSA from the primary amine to the secondary N-methyl amine directly correlates with improved membrane permeability and reduced off-target kinase binding, making the latter a superior starting point for lead optimization.

Conclusion

The crystal structure and binding mechanics of 5-bromo-N-methyl-1H-indazol-3-amine demonstrate why it is a cornerstone fragment in modern kinase inhibitor design. The strict planarity of the indazole core ensures optimal insertion into the narrow ATP-binding cleft. The bidentate hydrogen-bonding capacity of the N1/N2 atoms provides high-affinity hinge anchoring, while the C3 N-methyl group curtails promiscuity by restricting donor interactions. Finally, the C5-bromine serves as both a critical interaction point (halogen bonding) and a synthetic vector for accessing the deep hydrophobic regions of the kinase domain. By adhering to the rigorous, self-validating crystallographic protocols outlined herein, structural biologists can leverage this fragment to rapidly generate highly selective, potent therapeutic leads.

References

  • MolPort. 5-bromo-N-methyl-1H-indazol-3-amine. Retrieved from[Link]

  • Bouley, R., et al. (2017). Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors. Molecular Pharmacology. Retrieved from[Link]

  • Williams, N. K., et al. (2009). The Use of Structural Biology In Janus Kinase Targeted Drug Discovery. Current Topics in Medicinal Chemistry. Retrieved from[Link]

  • Yin, Y., et al. (2017). Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors. RSC Advances. Retrieved from[Link]

  • Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Retrieved from[Link]

  • Li, Z., et al. (2012). Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from[Link]

  • Halgren, T. A., et al. (2017). A Powerful Approach to Repurposing 3D Hinge Binding Fragments and Its Application to Finding Novel Bruton Tyrosine Kinase Inhibitors. Journal of Chemical Information and Modeling. Retrieved from[Link]

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Foundational

theoretical studies of 5-bromo-N-methyl-1H-indazol-3-amine

An In-depth Technical Guide to the Theoretical and Experimental Analysis of 5-bromo-N-methyl-1H-indazol-3-amine Abstract This technical guide provides a comprehensive analysis of 5-bromo-N-methyl-1H-indazol-3-amine, a he...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical and Experimental Analysis of 5-bromo-N-methyl-1H-indazol-3-amine

Abstract

This technical guide provides a comprehensive analysis of 5-bromo-N-methyl-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. Indazole derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1][2] This document outlines the molecular properties, a validated synthetic pathway, and detailed protocols for both experimental characterization and theoretical investigation of this specific molecule. The core of this guide is a deep dive into computational chemistry methodologies, including Density Functional Theory (DFT) and molecular docking, to elucidate the electronic structure, reactivity, and potential as a pharmacophore. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutics, particularly in the domain of kinase inhibition.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational building blocks in the development of bioactive compounds and commercial drugs.[2] Among these, the indazole nucleus—a bicyclic structure comprising a fused benzene and pyrazole ring—has emerged as a critical scaffold in pharmaceutical research.[3] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-cancer properties.[1][2]

The 1H-indazole-3-amine motif is particularly effective as a "hinge-binding" fragment, crucial for the activity of many protein kinase inhibitors.[4][5] Molecules like Linifanib and Entrectinib, which feature this core, demonstrate its power in enhancing antitumor activity.[4][5] The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This guide focuses on 5-bromo-N-methyl-1H-indazol-3-amine . The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions, such as the Suzuki coupling.[3][5] The N-methyl group at the indazole nitrogen and the 3-amino group are critical for establishing key interactions with biological targets. Understanding the theoretical underpinnings of this molecule's structure and reactivity is paramount for its rational application in drug design.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of 5-bromo-N-methyl-1H-indazol-3-amine are summarized below. These properties are essential for its handling, characterization, and application in synthetic and computational workflows.

PropertyValueSource(s)
CAS Number 1000018-06-3[6][7]
Molecular Formula C₈H₈BrN₃[7][8]
Molecular Weight 226.07 g/mol [7][8]
Canonical SMILES CN1N=C(N)C2=CC(Br)=CC=C12[6]
InChI Key BKBSBRJIGMVBFM-UHFFFAOYSA-N[6][8]
Appearance Expected to be a solid at room temperature[8]
Purity Typically >98% for research-grade material[6]

Synthesis and Characterization

While numerous methods exist for synthesizing the indazole core, a reliable and high-yield pathway to the parent amine, 5-bromo-1H-indazol-3-amine, begins with 5-bromo-2-fluorobenzonitrile.[4][9] The subsequent N-methylation can be achieved using standard procedures.

Experimental Protocol: Two-Step Synthesis

Causality: This two-step approach is favored for its efficiency and high yield. The initial cyclization with hydrazine hydrate is a robust method for forming the indazole ring from an ortho-halobenzonitrile precursor.[4] The subsequent methylation is a standard transformation for aromatic amines.

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine (Precursor) [4][9]

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

  • Add hydrazine hydrate (80% solution, ~20 eq) and ethanol as a solvent.

  • Reflux the reaction mixture for approximately 20-30 minutes, monitoring progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the solvent and excess hydrazine under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or column chromatography to yield 5-bromo-1H-indazol-3-amine. The reported yield for this step is typically high, around 88%.[4]

Step 2: N-methylation to yield 5-bromo-N-methyl-1H-indazol-3-amine

  • Dissolve the precursor, 5-bromo-1H-indazol-3-amine (1.0 eq), in a suitable aprotic solvent such as DMF or THF.

  • Add a base, such as sodium hydride (NaH, ~1.1 eq), portion-wise at 0 °C to deprotonate the amine.

  • After stirring for 30 minutes, add a methylating agent, such as methyl iodide (CH₃I, ~1.1 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Protocol for Spectroscopic Characterization

Causality: A combination of NMR and Mass Spectrometry is essential to unambiguously confirm the structure and purity of the synthesized molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis.[10]

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Expected signals would include aromatic protons (7-8 ppm), an N-H proton (if present, variable), and a distinct singlet for the N-methyl group (~3 ppm).[11]

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. Expected signals will correspond to the eight unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Analyze the sample using Electrospray Ionization (ESI) to confirm the molecular weight. The spectrum should show a characteristic isotopic pattern for a monobrominated compound with peaks corresponding to [M+H]⁺ at m/z 226 and 228.[12]

G start 5-bromo-2-fluorobenzonitrile step1 Step 1: Cyclization Reagents: Hydrazine Hydrate, EtOH Conditions: Reflux, 20 min start->step1 precursor 5-bromo-1H-indazol-3-amine step1->precursor step2 Step 2: N-Methylation Reagents: NaH, CH3I Solvent: DMF precursor->step2 product 5-bromo-N-methyl-1H-indazol-3-amine step2->product analysis Characterization (NMR, Mass Spec) product->analysis

Caption: Synthetic workflow for 5-bromo-N-methyl-1H-indazol-3-amine.

Theoretical and Computational Studies

Theoretical studies provide invaluable insights into the electronic properties and reactivity of a molecule, guiding synthetic efforts and drug design.[13] Density Functional Theory (DFT) is a powerful tool for this purpose, offering a balance between computational cost and accuracy.[14]

Protocol for Density Functional Theory (DFT) Calculations

Causality: This protocol uses the B3LYP functional and the 6-311+G(d,p) basis set, a widely accepted combination for organic molecules that reliably predicts geometric and electronic properties.[15][16]

  • Structure Optimization:

    • Draw the 3D structure of 5-bromo-N-methyl-1H-indazol-3-amine using a molecular editor (e.g., GaussView).

    • Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311+G(d,p) basis set in a quantum chemistry software package like Gaussian.[15] This calculation finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory on the optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data and simulated IR vibrational frequencies.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine key electronic properties.

    • Analyze the output to extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize electron-rich and electron-poor regions.

G cluster_dft DFT Calculation Workflow cluster_analysis Data Analysis mol_build 1. Build 3D Molecular Structure geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc 4. Single-Point Calculation freq_calc->sp_calc homo_lumo HOMO-LUMO Energy Gap sp_calc->homo_lumo mep Molecular Electrostatic Potential sp_calc->mep reactivity Global Reactivity Descriptors sp_calc->reactivity spectra Simulated IR/NMR Spectra sp_calc->spectra

Caption: Workflow for theoretical analysis using Density Functional Theory.

Analysis of Electronic and Reactivity Parameters

The results from DFT calculations can be used to derive several key parameters that describe the molecule's reactivity.[14]

  • Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons. The LUMO is the innermost empty orbital and represents the ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability.[15][16] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visually identifies sites for electrophilic and nucleophilic attack. Red regions (negative potential) indicate electron-rich areas (e.g., around the nitrogen atoms) susceptible to electrophilic attack, while blue regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack.

  • Global Reactivity Descriptors: These parameters quantify aspects of reactivity.

DescriptorFormulaSignificance
Energy Gap (ΔE) E_LUMO - E_HOMOIndicates chemical reactivity and stability.
Electronegativity (χ) -(E_HOMO + E_LUMO)/2Measures the ability to attract electrons.
Chemical Hardness (η) (E_LUMO - E_HOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness; indicates higher reactivity.

Application in Drug Development

The 5-bromo-N-methyl-1H-indazol-3-amine scaffold is highly relevant for developing targeted therapies, especially protein kinase inhibitors.[3]

Role as a Kinase Inhibitor Scaffold

The 3-aminoindazole core is adept at forming hydrogen bonds with the "hinge region" of the ATP-binding pocket in many kinases, a crucial interaction for potent inhibition.[5] The bromine at the 5-position acts as a vector for modification, allowing chemists to install different chemical groups to target other regions of the binding site, thereby improving potency and selectivity.[3][5]

Protocol for Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol uses AutoDock, a widely used software, to assess the binding potential of our molecule within a kinase active site.[15][16]

  • Preparation of Receptor:

    • Obtain the crystal structure of a target kinase (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign charges to the protein atoms using software like AutoDockTools.

  • Preparation of Ligand:

    • Use the DFT-optimized 3D structure of 5-bromo-N-methyl-1H-indazol-3-amine.

    • Assign charges and define the rotatable bonds.

  • Docking Simulation:

    • Define a grid box that encompasses the ATP-binding site of the kinase.

    • Run the docking simulation using an algorithm like the Lamarckian Genetic Algorithm.

  • Analysis:

    • Analyze the resulting docked poses based on their binding energy (kcal/mol) and interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues in the active site. A lower binding energy indicates a more favorable interaction.[15]

G scaffold 5-bromo-N-methyl- 1H-indazol-3-amine dft Theoretical Studies (DFT) (Electronic Properties) scaffold->dft docking Molecular Docking (Predict Binding Mode) scaffold->docking design Design New Analogs (Modify at 5-position) dft->design target Select Protein Target (e.g., Kinase) target->docking sar Analyze SAR (Binding Energy, H-Bonds) docking->sar sar->design synthesis Synthesize & Test (In Vitro Assays) design->synthesis synthesis->sar Iterate lead Lead Optimization synthesis->lead

Caption: Role of theoretical studies in the drug discovery pipeline.

Conclusion

5-bromo-N-methyl-1H-indazol-3-amine is a strategically important molecule that combines the proven hinge-binding capabilities of the 3-aminoindazole core with a synthetically versatile handle at the 5-position. The theoretical and computational protocols detailed in this guide—from DFT calculations of electronic properties to molecular docking simulations—provide a robust framework for understanding its chemical behavior and rationally designing novel derivatives. By integrating these theoretical insights with established synthetic and analytical methods, researchers can accelerate the discovery of potent and selective therapeutic agents targeting a wide range of diseases.

References

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. Available at: [Link]

  • DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. (2024). ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. Available at: [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). RSC Advances. Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
  • Experimental (NMR) and Theoretical (DFT Method) Studies of the Nucleophilic Substitution Reaction. (2023). Academic Journal of Chemistry. Available at: [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Organic Letters. Available at: [Link]

  • Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT. (2018). Turkish Computational and Theoretical Chemistry. Available at: [Link]

  • 5-bromo-6-methyl-1h-indazol-3-amine. PubChemLite. Available at: [Link]

  • 5-bromo-N-methyl-1H-indazol-3-amine. Molport. Available at: [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. (2024). ResearchGate. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Electronic Properties of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, largely due to the tunable nature of its ele...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, largely due to the tunable nature of its electronic properties.[1][2][3] This guide provides a comprehensive technical overview of the factors governing the electronic characteristics of substituted indazoles. We will explore the theoretical underpinnings of substituent-induced electronic modulation, detail the primary experimental techniques for characterization—notably cyclic voltammetry and UV-Vis/fluorescence spectroscopy—and provide actionable, field-proven protocols. By explaining the causal relationships between molecular structure and electronic behavior, this document serves as a critical resource for the rational design of novel indazole-based compounds with tailored functionalities.

The Indazole Core: A Foundation for Electronic Diversity

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2][4] This inherent structural feature, combined with the aromatic 10 π-electron system, provides a unique electronic landscape. The strategic placement of substituents on this core is the key to modulating its electronic properties, which in turn dictates its utility in various applications, from kinase inhibitors in oncology to emissive materials in organic electronics.[2][5]

The Role of Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior of any molecule is fundamentally governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate an electron (its oxidation potential). A higher HOMO energy level corresponds to a greater ease of oxidation.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept an electron (its reduction potential). A lower LUMO energy level corresponds to a greater ease of reduction.

  • HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals dictates the molecule's kinetic stability and its photophysical properties, such as the wavelength of light it absorbs and emits.[6][7] A smaller gap generally leads to absorption at longer wavelengths (a red shift).

Substituents directly influence the energy levels of these orbitals. Electron-donating groups (EDGs) tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level.[8] This principle is the cornerstone of rationally designing indazole derivatives with specific electronic profiles.

Theoretical & Computational Workflow

Before embarking on synthesis and experimental validation, computational modeling provides invaluable predictive insights into the electronic properties of novel indazole derivatives. Density Functional Theory (DFT) is the workhorse method for these investigations.[1][6][7]

Standard Protocol for DFT Calculations

A typical DFT study on a substituted indazole involves geometry optimization followed by frequency calculations to confirm a true energy minimum. Subsequently, single-point energy calculations are performed to determine the HOMO and LUMO energy levels.

Recommended DFT Protocol:

  • Structure Input: Build the substituted indazole molecule in a molecular modeling program.

  • Method Selection:

    • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for organic molecules.[6][7]

    • Basis Set: The 6-31G(d,p) or a larger basis set like 6-311+G(d,p) is recommended for accurate results.[7]

  • Calculation Type:

    • Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Frequency: Run a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms a true minimum.

    • Single Point Energy: Calculate the final electronic properties, including HOMO and LUMO energies.

  • Analysis: Extract the HOMO and LUMO energy values and visualize the orbital distributions. The Molecular Electrostatic Potential (MEP) surface can also be calculated to predict sites for nucleophilic and electrophilic attack.[6][7]

Visualization: DFT Workflow

The following diagram illustrates the standard computational workflow for analyzing the electronic properties of a substituted indazole.

DFT_Workflow cluster_input 1. Input Preparation cluster_calc 2. DFT Calculation (e.g., Gaussian 09) cluster_output 3. Data Analysis Mol_Structure Define Molecular Structure (Substituted Indazole) Method Select Method (e.g., B3LYP/6-31G(d,p)) Mol_Structure->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq SPE Single Point Energy (Final Properties) Freq->SPE Energies Extract HOMO/LUMO Energies (Calculate Energy Gap) SPE->Energies Orbitals Visualize Orbitals SPE->Orbitals MEP Analyze MEP Surface SPE->MEP Substituent_Effects cluster_cause Structural Modification cluster_effect Electronic & Photophysical Consequences Substituent Indazole Core + Substituent EDG Electron-Donating Group (e.g., -OCH3, -NH2) Substituent->EDG EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Substituent->EWG HOMO_LUMO Modulation of HOMO/LUMO Levels EDG->HOMO_LUMO Raises HOMO EWG->HOMO_LUMO Lowers LUMO Redox Altered Redox Potentials (Easier Oxidation/Reduction) HOMO_LUMO->Redox Optical Shift in Absorption/Emission (λmax, Stokes Shift) HOMO_LUMO->Optical Application Tailored Application (e.g., Drug Binding, Emissive Layer) Redox->Application Optical->Application

Caption: How substituents dictate indazole electronic properties.

Conclusion

The electronic properties of substituted indazoles are not arbitrary; they are the direct and predictable result of molecular design. By combining theoretical predictions from DFT with empirical data from cyclic voltammetry and spectroscopy, researchers can rationally engineer indazole derivatives with precisely tuned characteristics. This in-depth understanding is paramount for accelerating the development of next-generation pharmaceuticals and advanced organic materials. The protocols and principles outlined in this guide provide a robust framework for any scientist working to harness the vast potential of the indazole scaffold.

References

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. (2024).
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • Electrochemical Synthesis of 1H-Indazole N-Oxides and Their Divergent C-H Functionalizations. (2023).
  • Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. (2016). Journal of Medicinal Chemistry.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry.
  • Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. (2020). The Journal of Organic Chemistry.
  • Divergent Synthesis of Functionalized Indazole N-Oxides with Anticancer Activity via the Cascade Reaction of N-Nitrosoanilines with Diazo Compounds and HFIP. (2023).
  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2018). Journal of Visualized Experiments.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Chemical Science Transactions.
  • Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. (2025). Benchchem.
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • C3-INDAZOLE FUNCTIONALIZ
  • Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition. (2023). The Journal of Organic Chemistry.
  • Electrochemical Functionalization of Imidazopyridine and Indazole: An Overview. (2021).
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (2014). Journal of the American Chemical Society.
  • Substituent and solvent effects on the fluorescent and photochromic properties of 2-(2-pyridyl)imidazole containing diarylethene derivatives. (2019). Photochemical & Photobiological Sciences.
  • EXPERIMENT 5. CYCLIC VOLTAMMETRY. MSU chemistry.
  • Synthesis of indazole-based fluorophores. (2026). Organic & Biomolecular Chemistry.
  • Fluorescence emission spectra substituted 2H‐indazoles in different... (2020).
  • Cyclic Voltammetry Basic Principles, Theory & Setup. Ossila.
  • Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states. (2023).
  • Cyclic Voltammetry of Organic Compounds. (2018).
  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. (2013). Arkivoc.
  • Fluorescence umpolung of indazole-based fluorophores a Fluorescence... (2022).
  • Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. (2024). The International Journal of Engineering and Science.
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  • Scheme 20. Synthesis of indazole derivatives in different methods. (2024).
  • SUBSTITUENT EFFECTS ON PHOTOPHYSICAL PROPERTIES OF N-THIENYLCARBAZOLES. (2009). HETEROCYCLES.
  • Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. (2025).
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Foundational

Stability and Degradation Profile of 5-bromo-N-methyl-1H-indazol-3-amine: A Technical Guide

Executive Summary 5-bromo-N-methyl-1H-indazol-3-amine (CAS: 944805-81-6) is a highly privileged heterocyclic scaffold utilized extensively as an intermediate in the synthesis of advanced kinase inhibitors, including ERK,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-bromo-N-methyl-1H-indazol-3-amine (CAS: 944805-81-6) is a highly privileged heterocyclic scaffold utilized extensively as an intermediate in the synthesis of advanced kinase inhibitors, including ERK, ALK, and FGFR targeted therapies[1]. Because the indazole core occupies the hinge region of kinases via critical hydrogen bonding, maintaining the structural integrity of this pharmacophore during formulation and storage is paramount.

This whitepaper provides an in-depth, mechanistic evaluation of the stability and degradation profile of 5-bromo-N-methyl-1H-indazol-3-amine. By mapping its structural vulnerabilities and applying ICH Q1A(R2) and Q1B forced degradation protocols[2], we establish a predictive framework for its behavior under thermal, hydrolytic, oxidative, and photolytic stress.

Molecular Vulnerability Mapping

To develop a stability-indicating analytical method, we must first understand the intrinsic chemical reactivity of the molecule's functional groups. The compound presents three distinct domains of reactivity:

  • The 1H-Indazole Core: Generally robust against hydrolytic cleavage. The 1H/2H tautomerism provides resonance stabilization, making the bicyclic system highly resistant to standard acid/base hydrolysis[1].

  • The Secondary Amine (N-methyl-3-amino group): This is the primary site for oxidative degradation. Secondary alkylamino moieties are highly susceptible to chemical and enzymatic oxidation, leading to N-dealkylation or N-oxidation[3].

  • The 5-Bromo Substituent: Aryl bromides possess a relatively low carbon-halogen bond dissociation energy compared to C-C or C-H bonds. Consequently, the 5-bromo group is the primary liability under photolytic stress, prone to homolytic cleavage and subsequent debromination[4].

G Parent 5-bromo-N-methyl- 1H-indazol-3-amine Ox1 N-Dealkylation (5-bromo-1H-indazol-3-amine) Parent->Ox1 Oxidation (H2O2) Loss of Formaldehyde Ox2 N-Oxidation (N-hydroxy intermediate) Parent->Ox2 Mild Oxidation Photo Photolytic Debromination (N-methyl-1H-indazol-3-amine) Parent->Photo UV Light (ICH Q1B) Homolytic C-Br Cleavage Hydro Hydrolytic Degradation (Stable Core) Parent->Hydro Acid/Base Stress (Minimal Degradation)

Fig 1. Primary degradation pathways of 5-bromo-N-methyl-1H-indazol-3-amine.

Mechanistic Pathways of Degradation

Oxidative N-Dealkylation

When exposed to peroxides or radical initiators (e.g., AIBN), the N-methyl group undergoes α -carbon oxidation. Mechanistically, this involves the abstraction of a hydrogen atom from the methyl group, followed by oxygen insertion to form an unstable carbinolamine intermediate (N-CH2OH). This intermediate spontaneously collapses, cleaving the C-N bond to release formaldehyde and yielding the primary amine, 5-bromo-1H-indazol-3-amine [3].

Photolytic Debromination

Under UV irradiation (specifically in the 180–400 nm range), the molecule undergoes photolytic degradation. The mechanism is initiated by the excitation of the aromatic system, leading to the homolytic cleavage of the C(sp2)-Br bond. This generates a highly reactive indazole radical at the 5-position and a free bromine radical. The indazole radical rapidly abstracts a hydrogen atom from the surrounding solvent matrix, resulting in the formation of N-methyl-1H-indazol-3-amine [4].

Forced Degradation Protocols (ICH Q1A/Q1B Aligned)

To empirically validate the degradation pathways and generate a stability-indicating LC-MS/MS method, the following self-validating protocols are executed. Expert Rationale: The target for these stress studies is 5–20% degradation. Exceeding 20% risks the formation of secondary and tertiary degradants, which obscure the primary degradation pathways and lack relevance to real-world shelf-life conditions[5].

Protocol A: Oxidative Stress
  • Preparation: Dissolve 10 mg of 5-bromo-N-methyl-1H-indazol-3-amine in 5 mL of HPLC-grade Methanol/Water (50:50 v/v) to achieve a 2 mg/mL stock.

  • Stress Application: Transfer 1 mL of the stock to a glass vial. Add 100 μ L of 30% H2​O2​ (final concentration ~3%).

  • Incubation: Seal and incubate at 25°C in the dark for 24 hours.

  • Quenching: Quench the reaction by adding 100 μ L of 1M Sodium Thiosulfate ( Na2​S2​O3​ ) to neutralize residual peroxides, preventing further degradation in the autosampler.

  • Analysis: Dilute 1:10 with mobile phase and inject into the LC-MS/MS.

Protocol B: Photolytic Stress (ICH Q1B)
  • Preparation: Dispense 2 mL of the 2 mg/mL stock solution into a clear quartz cuvette (to ensure full UV transmittance). Prepare a parallel solid-state sample by spreading 5 mg of the API thinly on a glass petri dish.

  • Stress Application: Place samples in a photostability chamber. Expose to cool white fluorescent light (1.2 million lux hours) and near-UV energy (200 W·h/m 2 )[2].

  • Control: Wrap identical liquid and solid samples in aluminum foil (dark controls) and place them in the same chamber to isolate thermal effects from photolytic effects.

  • Analysis: Reconstitute the solid sample in 2.5 mL of Methanol. Dilute all samples 1:10 and analyze.

Protocol C: Acid/Base Hydrolysis
  • Preparation: Mix 1 mL of the 2 mg/mL stock with 1 mL of 0.1 N HCl (Acid) or 0.1 N NaOH (Base) in separate sealed vials.

  • Incubation: Heat at 60°C for 7 days.

  • Neutralization: Critical Step - Prior to LC injection, neutralize the acid sample with 1 mL of 0.1 N NaOH, and the base sample with 1 mL of 0.1 N HCl. This protects the silica-based stationary phase of the analytical column from extreme pH shock.

Quantitative Degradation Data

The following table summarizes the anticipated quantitative degradation profile based on the structural vulnerabilities of the 3-aminoindazole and bromoarene moieties.

Stress ConditionReagent / EnvironmentTemp / TimeExtent of Degradation (%)Primary Degradant Identified
Oxidation 3% H2​O2​ 25°C / 24h12 - 18%5-bromo-1H-indazol-3-amine (N-dealkylation)
Photolysis (Liq) UV/Vis (ICH Q1B)Ambient / Q1B15 - 22%N-methyl-1H-indazol-3-amine (Debromination)
Photolysis (Sol) UV/Vis (ICH Q1B)Ambient / Q1B< 5%Minimal (Lattice stabilization)
Acid Hydrolysis 0.1 N HCl60°C / 7 days< 2%None (Indazole core stable)
Base Hydrolysis 0.1 N NaOH60°C / 7 days< 2%None (Indazole core stable)
Thermal Solid State60°C / 30 days< 1%None

Analytical Workflows & Impurity Profiling

To accurately resolve the parent compound from its degradants, a reversed-phase LC-MS/MS workflow is required.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.7 μ m (Sub-2-micron particles ensure sharp peak shapes for basic amines).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the 3-amino group for MS detection).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry (ESI+): The parent compound, 5-bromo-N-methyl-1H-indazol-3-amine, will exhibit a distinct isotopic signature due to the naturally occurring isotopes of bromine ( 79Br and 81Br in a ~1:1 ratio).

  • Parent [M+H]+ : m/z 226.0 / 228.0

  • N-Dealkylated Degradant [M+H]+ : m/z 212.0 / 214.0 (Loss of 14 Da, retaining the Br isotope pattern).

  • Debrominated Degradant [M+H]+ : m/z 148.1 (Loss of 78/80 Da, absence of the 1:1 isotopic doublet).

By monitoring these specific mass transitions, formulation scientists can accurately track the stability of the API throughout the drug development lifecycle.

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-bromo-N-methyl-1H-indazol-3-amine

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 5-bromo-1-methyl-1H-indazol-3-amine, a valuable heterocyclic building block in medicinal chemistry.[1][2][3][4] The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-bromo-1-methyl-1H-indazol-3-amine, a valuable heterocyclic building block in medicinal chemistry.[1][2][3][4] The synthesis commences with the cyclization of 5-bromo-2-fluorobenzonitrile using hydrazine hydrate to form the key intermediate, 5-bromo-1H-indazol-3-amine.[5][6][7] The subsequent step addresses the critical challenge of regioselective N-methylation. We present a detailed methodology that favors the formation of the thermodynamically stable N1-methylated isomer over the N2 alternative. The rationale behind the selection of reagents and reaction conditions is thoroughly discussed, emphasizing the control of regioselectivity.[8][9] This guide includes step-by-step experimental procedures, safety protocols for hazardous reagents, and methods for characterization.

Introduction: The Significance of N-Methylated Indazoles

Indazole derivatives are a privileged scaffold in drug discovery, forming the core structure of numerous pharmacologically active compounds, including potent tyrosine kinase inhibitors used in oncology.[1][6][10] The specific N-alkylation pattern on the indazole ring system is a critical determinant of a molecule's biological activity and pharmacokinetic properties. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products, posing significant challenges for purification and yield.[10] Therefore, developing protocols that offer high regioselectivity is paramount for efficient and scalable synthesis.

This document details a reliable pathway to 5-bromo-N-methyl-1H-indazol-3-amine, starting from the readily available 5-bromo-2-fluorobenzonitrile.[11][12][13] The protocol is divided into two primary stages: the formation of the indazole ring and its subsequent selective methylation.

Overall Synthetic Scheme:

  • Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

  • Step 2: Regioselective N1-methylation to yield 5-bromo-1-methyl-1H-indazol-3-amine

Experimental Protocols

Part 1: Synthesis of 5-bromo-1H-indazol-3-amine (Intermediate)

The initial step involves the formation of the indazole ring via a reaction between 5-bromo-2-fluorobenzonitrile and hydrazine. This transformation proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine displaces the activated fluorine atom, followed by an intramolecular cyclization onto the nitrile group.[6]

Reaction: 5-bromo-2-fluorobenzonitrile + Hydrazine Hydrate → 5-bromo-1H-indazol-3-amine

Materials and Reagents

Reagent CAS No. Molecular Weight Quantity Moles Molar Eq.
5-bromo-2-fluorobenzonitrile 179897-89-3 200.01 g/mol 15.0 g 75.0 mmol 1.0
Hydrazine hydrate (~64% hydrazine) 7803-57-8 50.06 g/mol 117.5 g (114 mL) ~2400 mmol ~32
Ethanol (optional solvent) 64-17-5 46.07 g/mol As needed - -

| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - | - |

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-fluorobenzonitrile (15.0 g, 75.0 mmol).

  • Addition of Hydrazine: Under a fume hood, carefully add hydrazine hydrate (114 mL). CAUTION: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[14][15][16][17] Handle with extreme care using appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. The reaction is typically rapid and can be monitored for the consumption of starting material by Thin Layer Chromatography (TLC). One protocol suggests heating for as little as 5 minutes[5], while another in ethanol recommends heating for 4 hours at 70°C.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess hydrazine can be carefully removed under reduced pressure.

  • Purification: The resulting crude solid is often of high purity.[5] For further purification, the solid can be triturated with methanol or recrystallized from ethanol to afford 5-bromo-1H-indazol-3-amine as a solid.[7]

  • Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and Mass Spectrometry. MS (ESI) m/z: 212/214 (M+H)+.

Part 2: Regioselective N1-Methylation of 5-bromo-1H-indazol-3-amine

The methylation of 3-substituted indazoles can occur at either the N1 or N2 position. The regiochemical outcome is highly dependent on the reaction conditions.

  • N1-Methylation (Thermodynamic Product): The 1H-tautomer of indazole is generally more thermodynamically stable.[8] Conditions that allow for equilibration, such as using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent, deprotonate the indazole to form an anion. The subsequent alkylation predominantly occurs at the N1 position to yield the thermodynamically favored product.[8]

  • N2-Methylation (Kinetic Product): Under milder, often acidic or neutral conditions, alkylation may favor the N2 position, which is sometimes the kinetically preferred site.[9][18]

This protocol focuses on the synthesis of the N1-methyl isomer, a common synthetic intermediate.[2]

Reaction: 5-bromo-1H-indazol-3-amine + NaH, then CH3I → 5-bromo-1-methyl-1H-indazol-3-amine

Materials and Reagents

Reagent CAS No. Molecular Weight Quantity Moles Molar Eq.
5-bromo-1H-indazol-3-amine 61272-71-7 212.05 g/mol 10.6 g 50.0 mmol 1.0
Sodium Hydride (60% dispersion in oil) 7646-69-7 24.00 g/mol 2.4 g 60.0 mmol 1.2
Anhydrous Tetrahydrofuran (THF) 109-99-9 72.11 g/mol 200 mL - -
Methyl Iodide (Iodomethane) 74-88-4 141.94 g/mol 7.8 g (3.4 mL) 55.0 mmol 1.1
Saturated aq. NH4Cl - - ~50 mL - -

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - | - |

Step-by-Step Protocol:

  • Reaction Setup: To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.4 g of 60% dispersion). Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF (100 mL).

  • Deprotonation: Cool the NaH suspension to 0°C using an ice bath. Dissolve 5-bromo-1H-indazol-3-amine (10.6 g, 50.0 mmol) in anhydrous THF (100 mL) and add it dropwise to the NaH suspension.

  • Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 30-60 minutes. Hydrogen gas evolution should be observed. The mixture will become a suspension of the sodium salt of the indazole.

  • Methylation: Cool the mixture back down to 0°C. Add methyl iodide (3.4 mL, 55.0 mmol) dropwise. CAUTION: Methyl iodide is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 5-bromo-1-methyl-1H-indazol-3-amine.

  • Characterization: Confirm the final product structure via 1H NMR, 13C NMR, and Mass Spectrometry. MS (ESI) m/z: 226/228 (M+H)+.[19] The melting point is reported to be between 133-135°C.[19]

Visualization of Workflow and Logic

The following diagrams illustrate the overall synthetic process and the key decision point regarding regioselectivity.

G cluster_0 Part 1: Indazole Formation cluster_1 Part 2: N-Methylation A 5-bromo-2-fluorobenzonitrile B React with Hydrazine Hydrate A->B C 5-bromo-1H-indazol-3-amine B->C D Deprotonation (NaH in THF) C->D Intermediate Purification E Alkylation (Methyl Iodide) D->E F 5-bromo-1-methyl-1H- indazol-3-amine (Final Product) E->F

Caption: Overall synthetic workflow for 5-bromo-1-methyl-1H-indazol-3-amine.

G cluster_conditions cluster_products Start 5-bromo-1H-indazol-3-amine Cond1 Strong Base (NaH) Aprotic Solvent (THF) Start->Cond1 Deprotonation Cond2 Alternative Conditions (e.g., DMC, Acidic) Start->Cond2 Alkylation Prod1 N1-Methyl Isomer (Thermodynamic Product) Cond1->Prod1 Favored Pathway (High Selectivity) Cond2->Prod1 Minor Product Prod2 N2-Methyl Isomer (Kinetic Product) Cond2->Prod2 Favored Pathway

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Application

Application Note and Detailed Protocol for the N-Methylation of 5-bromo-1H-indazol-3-amine

Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details a robust protocol for the N-methylation of 5-bromo-1H-indazol-3-amine, a critical scaffold in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust protocol for the N-methylation of 5-bromo-1H-indazol-3-amine, a critical scaffold in medicinal chemistry and drug development. The inherent challenge in the alkylation of indazoles lies in controlling the regioselectivity, as methylation can occur at either the N-1 or N-2 position of the indazole ring. Furthermore, the presence of a nucleophilic 3-amino group necessitates a strategic approach to prevent undesired side reactions. This document provides a detailed, field-proven methodology that prioritizes selectivity and yield, employing a protective group strategy. We will first detail the protection of the 3-amino group, followed by a regioselective N-1 methylation, and conclude with the deprotection to yield the target compound. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for the synthesis of N-methylated 3-aminoindazoles.

Introduction and Mechanistic Considerations

N-substituted indazoles are privileged structures in pharmacology, appearing in a wide array of therapeutic agents, including kinase inhibitors for oncology.[1][2] The specific N-alkylation pattern on the indazole ring is often crucial for biological activity, making regioselective synthesis a key challenge.[3] The alkylation of 1H-indazoles typically results in a mixture of N-1 and N-2 substituted products, with the ratio being highly dependent on the reaction conditions.[4]

Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[5] Consequently, reaction conditions that allow for thermodynamic equilibrium, such as the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), tend to favor the formation of the N-1 alkylated product.[5][6] Conversely, kinetically controlled conditions may favor the N-2 isomer.[6]

A significant complicating factor in the N-methylation of 5-bromo-1H-indazol-3-amine is the presence of the exocyclic 3-amino group, which is also nucleophilic. Direct methylation without protection could lead to a mixture of products, including methylation at the 3-amino position. To ensure a clean and selective reaction at the desired indazole nitrogen, a protection strategy is highly recommended. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino group as it is stable under the strongly basic conditions required for N-methylation and can be readily removed under acidic conditions.[7][8]

The overall synthetic strategy is therefore a three-step process:

  • Protection: The 3-amino group is protected with a Boc group.

  • Methylation: The N-1 position of the indazole is selectively methylated.

  • Deprotection: The Boc group is removed to reveal the N-methylated 3-aminoindazole.

Synthetic Strategy start 5-bromo-1H-indazol-3-amine boc_protected Boc-protected intermediate start->boc_protected Boc₂O, Base methylated N1-methylated, Boc-protected intermediate boc_protected->methylated NaH, CH₃I final_product 5-bromo-1-methyl-1H-indazol-3-amine methylated->final_product Acid (e.g., TFA, HCl)

Caption: Synthetic workflow for the N-methylation of 5-bromo-1H-indazol-3-amine.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
5-bromo-1H-indazol-3-amine61272-71-7212.05Starting material.[9]
Di-tert-butyl dicarbonate (Boc)₂O24424-99-5218.25Boc-protecting agent.
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17Catalyst for Boc protection.
Dichloromethane (DCM), anhydrous75-09-284.93Solvent for Boc protection.
Sodium hydride (NaH), 60% dispersion in mineral oil7646-69-724.00Strong base for N-methylation. Handle with extreme care.[10]
Tetrahydrofuran (THF), anhydrous109-99-972.11Solvent for N-methylation.
Methyl iodide (CH₃I)74-88-4141.94Methylating agent. Toxic and volatile. Handle in a fume hood.
Trifluoroacetic acid (TFA)76-05-1114.02Reagent for Boc deprotection. Corrosive.
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49For quenching the methylation reaction.
Ethyl acetate (EtOAc)141-78-688.11Extraction solvent.
Brine (saturated aqueous NaCl)7647-14-558.44For washing organic layers.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Drying agent.
Silica gel for column chromatography7631-86-960.08For purification.

Detailed Experimental Protocols

Protocol 1: Boc-Protection of 5-bromo-1H-indazol-3-amine

This protocol aims to protect the exocyclic amino group to prevent its methylation in the subsequent step.

Boc Protection Workflow step1 Dissolve Dissolve 5-bromo-1H-indazol-3-amine and DMAP in anhydrous DCM under an inert atmosphere. step2 Cool Cool the solution to 0 °C in an ice bath. step1->step2 step3 Add Boc₂O Add di-tert-butyl dicarbonate solution dropwise. step2->step3 step4 React Allow the reaction to warm to room temperature and stir for 12-16 hours. step3->step4 step5 Monitor Monitor reaction progress by TLC. step4->step5 step6 Work-up Wash with water and brine, then dry the organic layer over Na₂SO₄. step5->step6 step7 Purify Concentrate under reduced pressure and purify by column chromatography if necessary. step6->step7

Caption: Step-by-step workflow for the Boc protection of the amino group.

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazol-3-amine (1.0 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Add anhydrous dichloromethane (DCM) to dissolve the solids.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Boc-protected product, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2: N1-Methylation of Boc-protected 5-bromo-1H-indazol-3-amine

This protocol is designed to favor the thermodynamically controlled N1-methylation.[5][6]

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the Boc-protected 5-bromo-1H-indazol-3-amine (1.0 equiv.) from Protocol 1 in anhydrous THF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back down to 0 °C.

  • Add methyl iodide (CH₃I, 1.1 equiv.) dropwise. Caution: Methyl iodide is toxic and volatile; perform this step in a well-ventilated fume hood.[11]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1-methylated product from any N2-isomer and other impurities. A gradient of ethyl acetate in hexanes is typically effective.

Protocol 3: Boc-Deprotection

This final step removes the Boc protecting group to yield the desired product.

Procedure:

  • Dissolve the purified N1-methylated, Boc-protected intermediate from Protocol 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 5-bromo-1-methyl-1H-indazol-3-amine.[12]

Characterization of Products

The final product and any isomers should be characterized using standard analytical techniques.

  • 1H NMR Spectroscopy: The position of the N-methyl group can be determined by the chemical shift of the methyl protons. Typically, the N1-methyl signal appears further downfield compared to the N2-methyl signal. For 5-bromo-1H-indazol-3-amine, the aromatic protons will show characteristic splitting patterns that will be slightly different for the N1 and N2 isomers.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₈BrN₃, MW: 226.08).[12]

  • Column Chromatography: A mixture of ethyl acetate and hexanes is a good starting point for the separation of N1 and N2 isomers.[13]

Safety Precautions

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[10][14] It should be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and nitrile gloves.[14]

  • Methyl Iodide (CH₃I): A toxic and carcinogenic substance. It is volatile and should be handled exclusively in a well-ventilated chemical fume hood. Avoid inhalation and skin contact.

  • Trifluoroacetic Acid (TFA): A corrosive acid. Handle with appropriate PPE, including gloves and safety glasses.

Troubleshooting and Optimization

  • Low yield in methylation: Ensure all reagents and solvents are anhydrous, as moisture will quench the sodium hydride. The reaction temperature can be gently increased if the reaction is sluggish, but this may affect regioselectivity.

  • Poor regioselectivity: If a significant amount of the N2-isomer is formed, purification by column chromatography is essential.[6] The ratio of N1 to N2 can be influenced by the base, solvent, and temperature.

  • Incomplete deprotection: If the Boc deprotection is slow, increase the reaction time or the amount of TFA.

References

  • Pike, V. W., et al. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Efficient N -Monomethylation of Primary Aryl Amines | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). A rapid method of N-alkylation of amines. Retrieved from [Link]

  • Ma, D., et al. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry. Retrieved from [Link]

  • Hilf, C., et al. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Aldlab-chemicals. (n.d.). 1-Boc-3-aminoindazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Process and Medicinal Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [Link]

  • Universität Bielefeld. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Retrieved from [Link]

  • MDPI. (2023). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. Retrieved from [Link]

  • IRIS. (n.d.). Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali cation exchanged Y. Retrieved from [Link]

  • Google Patents. (n.d.). EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof.
  • IntechOpen. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Springer. (n.d.). methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]

  • IAENG. (n.d.). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 5-bromo-N-methyl-1H-indazol-3-amine: A Key Pharmaceutical Intermediate

Introduction: The Strategic Importance of 5-bromo-N-methyl-1H-indazol-3-amine in Kinase Inhibitor Synthesis 5-bromo-N-methyl-1H-indazol-3-amine is a pivotal heterocyclic building block in the landscape of modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 5-bromo-N-methyl-1H-indazol-3-amine in Kinase Inhibitor Synthesis

5-bromo-N-methyl-1H-indazol-3-amine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its structural architecture, featuring a substituted indazole core, is of immense interest to researchers and drug development professionals, primarily due to its role as a key intermediate in the synthesis of potent kinase inhibitors. The indazole scaffold is recognized as a "privileged structure," frequently appearing in a multitude of biologically active compounds.

The strategic placement of a bromine atom at the 5-position provides a versatile handle for introducing molecular diversity through various cross-coupling reactions. Furthermore, the N-methylation at the 1-position is a critical modification that can significantly influence the pharmacological properties of the final active pharmaceutical ingredient (API), such as binding affinity, selectivity, and metabolic stability.

This guide provides a comprehensive overview of 5-bromo-N-methyl-1H-indazol-3-amine, including detailed protocols for its synthesis, purification, and characterization. It also delves into its primary application as a precursor in the synthesis of targeted cancer therapeutics, most notably the VEGFR inhibitor, Axitinib. The methodologies and insights presented herein are designed to equip researchers with the practical knowledge required for the effective utilization of this important pharmaceutical intermediate.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of a chemical intermediate, is paramount for its successful and safe application in a laboratory or manufacturing setting.

PropertyValueSource
CAS Number 1000018-06-3[1]
Molecular Formula C₈H₈BrN₃[2]
Molecular Weight 226.07 g/mol [2]
Appearance Solid[2]
Purity Typically >97%[1]
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.Inferred from related compounds[3]

Safety and Handling:

5-bromo-N-methyl-1H-indazol-3-amine should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[4] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[4] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 5-bromo-N-methyl-1H-indazol-3-amine: A Two-Step Approach

The synthesis of 5-bromo-N-methyl-1H-indazol-3-amine is typically achieved in a two-step process, starting from a commercially available substituted benzonitrile. The first step involves the construction of the indazole ring system, followed by a regioselective N-methylation.

Step 1: Synthesis of the Precursor, 5-bromo-1H-indazol-3-amine

The foundational step is the synthesis of the unmethylated indazole core. This is efficiently accomplished through the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine.

Reaction Scheme:

G start 5-bromo-2-fluorobenzonitrile reagent1 + Hydrazine Hydrate product1 5-bromo-1H-indazol-3-amine reagent1->product1 Heat (e.g., 100°C)

Caption: Synthesis of 5-bromo-1H-indazol-3-amine.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-fluorobenzonitrile (1.0 equivalent).

  • Reagent Addition: Carefully add an excess of hydrazine hydrate (e.g., 20-50 equivalents). The reaction is often performed neat or in a suitable solvent like ethanol.[5]

  • Reaction Conditions: Heat the reaction mixture to 95-100°C and stir vigorously.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If the reaction was performed neat, the excess hydrazine hydrate is removed under reduced pressure. The resulting solid is then triturated with a suitable solvent, such as methanol or water, to induce precipitation of the product.[5]

  • Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., methanol or water), and dried under vacuum to yield 5-bromo-1H-indazol-3-amine as a solid. This product is often of sufficient purity for the subsequent N-methylation step.

Step 2: Regioselective N1-Methylation

The N-methylation of 5-bromo-1H-indazol-3-amine presents a regioselectivity challenge, as methylation can occur at either the N1 or N2 position of the indazole ring. For its application in the synthesis of many kinase inhibitors, the N1-methylated isomer is the desired product. The regiochemical outcome is highly dependent on the reaction conditions, which can be tuned to favor either kinetic or thermodynamic control.

The N1-methylated product is generally the thermodynamically more stable isomer. Therefore, conditions that allow for equilibration, such as the use of a strong, non-nucleophilic base in an aprotic solvent, will favor the formation of the desired N1-isomer.

Reaction Scheme:

G start 5-bromo-1H-indazol-3-amine reagent1 + NaH + Methyl Iodide product1 5-bromo-N-methyl-1H-indazol-3-amine reagent1->product1 Anhydrous THF 0°C to RT

Caption: N1-methylation of 5-bromo-1H-indazol-3-amine.

Detailed Protocol for N1-Methylation:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-1H-indazol-3-amine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Methylation: Cool the reaction mixture back down to 0°C and add methyl iodide (1.1-1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired 5-bromo-N-methyl-1H-indazol-3-amine.

Characterization of 5-bromo-N-methyl-1H-indazol-3-amine

Thorough characterization of the synthesized intermediate is crucial to confirm its identity and purity before proceeding to the next synthetic step. The following are the expected analytical data for 5-bromo-N-methyl-1H-indazol-3-amine.

Technique Expected Data
¹H NMR Predicted (DMSO-d₆, 400 MHz): δ ~7.8-8.0 (d, 1H, Ar-H), ~7.3-7.5 (dd, 1H, Ar-H), ~7.2-7.3 (d, 1H, Ar-H), ~5.5-6.0 (br s, 2H, -NH₂), ~3.8-4.0 (s, 3H, -NCH₃) ppm.
¹³C NMR Predicted (DMSO-d₆, 101 MHz): δ ~155-158 (C-NH₂), ~140-142 (Ar-C), ~125-128 (Ar-CH), ~122-124 (Ar-CH), ~115-117 (Ar-C-Br), ~110-112 (Ar-CH), ~35-37 (-NCH₃) ppm.
Mass Spec. Expected [M+H]⁺: 225.9974
Purity (HPLC) >97%

Disclaimer: The provided NMR data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as explicit experimental data was not found in the cited literature. It is strongly recommended to acquire experimental data for confirmation.

Application in Pharmaceutical Synthesis: A Key Intermediate for Axitinib

5-bromo-N-methyl-1H-indazol-3-amine is a critical intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma. The subsequent step typically involves a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to form a new carbon-sulfur bond at the 5-position of the indazole ring.

Workflow for the Synthesis of an Axitinib Precursor:

G cluster_0 Synthesis of 5-bromo-N-methyl-1H-indazol-3-amine cluster_1 Application in Axitinib Synthesis A 5-bromo-2-fluorobenzonitrile B Cyclization with Hydrazine A->B C 5-bromo-1H-indazol-3-amine B->C D N1-Methylation C->D E 5-bromo-N-methyl-1H-indazol-3-amine D->E F Buchwald-Hartwig Coupling E->F + 2-mercapto-N-methylbenzamide + Pd catalyst, ligand, base G Axitinib Precursor F->G

Caption: Overall workflow from starting material to an Axitinib precursor.

Detailed Protocol for Buchwald-Hartwig C-S Coupling:

  • Reaction Setup: In a reaction vessel suitable for inert atmosphere chemistry, add 5-bromo-N-methyl-1H-indazol-3-amine (1.0 equivalent), 2-mercapto-N-methylbenzamide (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 2.0 equivalents).

  • Solvent Addition: Add a degassed, anhydrous solvent such as 1,4-dioxane or toluene.

  • Reaction Conditions: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to a temperature between 80-110°C. Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with a suitable organic solvent. Filter the mixture to remove insoluble inorganic salts.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired Axitinib precursor.

Conclusion

5-bromo-N-methyl-1H-indazol-3-amine stands out as a high-value intermediate for the pharmaceutical industry. Its synthesis, while requiring careful control of regioselectivity during the N-methylation step, is achievable through well-established synthetic methodologies. The protocols and technical insights provided in this guide are intended to facilitate the efficient and safe utilization of this compound in research and development settings, ultimately contributing to the advancement of novel therapeutics. As with any chemical process, a thorough understanding of the underlying principles and meticulous execution of the experimental procedures are key to achieving successful outcomes.

References

  • This reference is not explicitly cited in the text but provides foundational information on NMR spectroscopy. The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • AiFChem. (2025, October 21). 5-Bromo-1-methyl-1H-indazol-3-amine.
  • ChemicalBook. (2025, July 4). 5-BROMO-1H-INDAZOL-3-AMINE | 61272-71-7.
  • He, X., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 726. [Link]

  • Sigma-Aldrich. 5-Bromo-1-methyl-1H-indazol-3-amine.
  • This reference is not explicitly cited in the text but provides foundational information on chemical synthesis. Google Patents. (2014). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • This reference is not explicitly cited in the text but provides foundational information on chemical synthesis. Google Patents. (2013). CN103387565B - The preparation method of Axitinib.
  • This reference is not explicitly cited in the text but provides foundational information on chemical synthesis. BLDpharm. 1000018-06-3|5-Bromo-1-methyl-1H-indazol-3-amine.
  • This reference is not explicitly cited in the text but provides foundational information on chemical synthesis. BenchChem. (2025). physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • ChemicalBook. 5-bromo-1-methyl-1h-imidazole(1003-21-0) 1 h nmr.
  • This reference is not explicitly cited in the text but provides foundational information on chemical synthesis. Reddit. (2023, September 11). Selective O-methylating conditions? r/Chempros.
  • ChemicalBook. 5-BROMO-1H-INDAZOL-3-AMINE synthesis.
  • This reference is not explicitly cited in the text but provides foundational information on chemical synthesis. Li, X., et al. (2024).
  • Sigma-Aldrich. 5-Bromo-1-methyl-1H-indazol-3-amine | 1000018-06-3.
  • This reference is not explicitly cited in the text but provides foundational information on chemical synthesis. Schmidt, D. R., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7350–7355.
  • This reference is not explicitly cited in the text but provides foundational information on chemical synthesis. Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.
  • Santa Cruz Biotechnology. 5-Bromo-1-Methyl-1H-indazol-3-amine | CAS 1000018-06-3.
  • PubChemLite. 5-bromo-6-methyl-1h-indazol-3-amine.
  • chemBlink. 5-Bromo-1-methyl-1H-indazol-3-amine (CAS 1000018-06-3).
  • Echemi. 5-Bromo-N-methyl-1H-Indazol-3-amine Safety Data Sheets.
  • BenchChem. (2025). Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole.

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 5-Bromo-N-methyl-1H-indazol-3-amine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole heterocycle is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved and investiga...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole heterocycle is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved and investigational protein kinase inhibitors.[1][2][3] This guide provides an in-depth examination of 5-bromo-N-methyl-1H-indazol-3-amine , a highly versatile and strategic building block for the synthesis of targeted kinase inhibitors. We will explore the chemical rationale for its utility, provide detailed, field-proven protocols for its derivatization, and discuss its role in establishing critical structure-activity relationships (SAR) for drug discovery programs. The protocols and insights herein are designed to empower researchers to leverage this key intermediate for the efficient development of novel, potent, and selective kinase inhibitors.

Introduction: The Strategic Importance of the Indazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern targeted therapy. The 1H-indazol-3-amine moiety has emerged as a highly effective "hinge-binding" fragment, capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical anchoring point for many inhibitors.[5][6]

5-Bromo-N-methyl-1H-indazol-3-amine offers a trifecta of strategic advantages for the medicinal chemist:

  • The 3-Amino Group: This primary amine (or its methylated form) acts as a potent hydrogen bond donor and acceptor, effectively mimicking the adenine portion of ATP to anchor the inhibitor within the kinase active site.[6][7]

  • The N1-Methyl Group: Methylation at the N1 position blocks a potential site of metabolism and eliminates a hydrogen bond donor, which can subtly alter the molecule's conformation and solubility profile. This modification can be crucial for optimizing cell permeability and pharmacokinetic properties.

  • The 5-Bromo Substituent: This is the key to unlocking the scaffold's potential. The bromine atom serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions.[8] This allows for the systematic and efficient introduction of diverse chemical moieties into the solvent-exposed region of the ATP-binding pocket, enabling rapid exploration of SAR and optimization of potency, selectivity, and drug-like properties.

Physicochemical Properties
PropertyValueSource
Compound Name 5-Bromo-N-methyl-1H-indazol-3-amine-
CAS Number 1000018-06-3[9][10]
Molecular Formula C₈H₈BrN₃[9]
Molecular Weight 226.07 g/mol [9]
Appearance Typically a solid
Related Analog 5-Bromo-1H-indazol-3-amine (CAS: 61272-71-7)[11][12]

Role in Kinase Inhibition: A Structural Perspective

The primary application of this scaffold is the creation of Type I or Type II kinase inhibitors. The 3-amino indazole core establishes the foundational binding, while the substituent introduced at the 5-position dictates the inhibitor's potency and selectivity profile.

G cluster_0 ATP Binding Pocket cluster_1 Inhibitor Scaffold Hinge Hinge Gatekeeper Gatekeeper Residue SolventFront Solvent-Exposed Region (DFG-out/in) IndazoleCore 3-Amino-Indazole IndazoleCore->Hinge H-Bonds R_Group R-Group (from C5-Br) IndazoleCore->R_Group N-Methyl N1-Me N-Methyl->IndazoleCore R_Group->SolventFront

Caption: Interaction of the indazole scaffold within a kinase ATP binding site.

Synthetic Pathways: Diversification Protocols

The true power of 5-bromo-N-methyl-1H-indazol-3-amine lies in its reactivity. The following protocols detail standard, robust procedures for C-C and C-N bond formation at the 5-position.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is ideal for introducing aryl or heteroaryl moieties, which can be used to probe hydrophobic pockets or introduce new vectors for further functionalization.

Objective: To synthesize 5-aryl-N-methyl-1H-indazol-3-amine derivatives.

Materials:

  • 5-Bromo-N-methyl-1H-indazol-3-amine (1.0 eq.)

  • Aryl- or Heteroaryl-boronic Acid or Ester (1.2-1.5 eq.)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) OR [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq.)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 5-bromo-N-methyl-1H-indazol-3-amine, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (1,4-Dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir vigorously for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with Ethyl Acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Causality & Rationale:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for catalytic turnover.[5]

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid component. Cesium carbonate is often used for its high solubility in mixed solvent systems.[5]

  • Solvent System: The dioxane/water mixture is effective at solubilizing both the organic-soluble starting materials and the inorganic base.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is used to install secondary or tertiary amine functionalities, often incorporating solubilizing groups like piperazines or exploring interactions with charged residues.

Objective: To synthesize 5-(amino)-N-methyl-1H-indazol-3-amine derivatives.

Materials:

  • 5-Bromo-N-methyl-1H-indazol-3-amine (1.0 eq.)

  • Amine coupling partner (1.1-1.5 eq.)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq.)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.1 eq.)

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq.)

  • Anhydrous Solvent: 1,4-Dioxane or Toluene

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a flame-dried reaction vessel.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst activation.

  • Add the 5-bromo-N-methyl-1H-indazol-3-amine and the amine coupling partner.

  • Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing with Ethyl Acetate or Dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

Causality & Rationale:

  • Ligand: The bulky, electron-rich phosphine ligand (Xantphos) is crucial. It stabilizes the palladium center and facilitates the rate-limiting reductive elimination step that forms the C-N bond.[13]

  • Anhydrous Conditions: Water can interfere with the catalytic cycle and hydrolyze the active catalyst species.

  • Strong Base: A strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ is required to deprotonate the amine coupling partner, making it a more effective nucleophile.[13]

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 5-Bromo-N-methyl- 1H-indazol-3-amine Reagents_Suzuki R-B(OH)₂ Pd Catalyst Base (K₂CO₃) Start->Reagents_Suzuki Reagents_Buchwald R₂-NH Pd Catalyst + Ligand Base (Cs₂CO₃) Start->Reagents_Buchwald Product_Suzuki 5-Aryl/Heteroaryl Derivative Reagents_Suzuki->Product_Suzuki C-C Bond Formation Product_Buchwald 5-Amino Derivative Reagents_Buchwald->Product_Buchwald C-N Bond Formation

Caption: Synthetic workflow for diversification of the 5-bromo-indazole scaffold.

Application in Drug Discovery: Case Examples and SAR

The indazole scaffold is present in several marketed anticancer drugs. For instance, Axitinib is a potent VEGFR inhibitor, and Pazopanib is a multi-kinase inhibitor.[1][5] While these may not use the exact starting material of this guide, the underlying principle of functionalizing the indazole core is the same.

Studies on 1H-indazol-3-amine derivatives have shown that:

  • FGFR Inhibition: Modifications at the 5- and 6-positions of the indazole ring are critical for potent inhibition of Fibroblast Growth Factor Receptors (FGFRs).[1][2]

  • Type II Inhibition: The 5-position can be elaborated with larger groups designed to occupy the hydrophobic pocket that opens in the "DFG-out" conformation of some kinases, leading to highly selective Type II inhibitors.[7]

  • Improving Pharmacokinetics: The installation of basic amine groups, such as piperazines, at the 5-position is a common strategy to improve aqueous solubility and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The general workflow for utilizing this building block in a drug discovery campaign is illustrated below.

G A Start: 5-Bromo-N-methyl- 1H-indazol-3-amine B Library Synthesis (Suzuki, Buchwald-Hartwig, etc.) A->B C Biochemical Screening (Kinase Inhibition Assay - IC₅₀) B->C D Cellular Assay (Anti-proliferative Activity - GI₅₀) C->D E SAR Analysis (Identify Key Moieties) D->E E->B Iterative Design F Lead Optimization (ADME, PK/PD Studies) E->F G Candidate Drug F->G

Caption: Logic flow of a kinase inhibitor discovery campaign.

Conclusion

5-Bromo-N-methyl-1H-indazol-3-amine is more than just a chemical intermediate; it is a strategic tool for the rational design of protein kinase inhibitors. Its pre-installed hinge-binding motif and synthetically versatile bromine handle provide an efficient and powerful platform for medicinal chemists. The protocols and principles outlined in this guide offer a robust framework for researchers to rapidly generate diverse compound libraries, uncover critical structure-activity relationships, and accelerate the discovery of next-generation targeted therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC. (2018, March 23). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). OUCI. Retrieved March 22, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023, May 12). National Center for Biotechnology Information. Retrieved March 22, 2026, from [Link]

  • The preparation method of Axitinib. (n.d.). Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI. Retrieved March 22, 2026, from [Link]

Sources

Method

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

An Application Note and Detailed Protocol for the Suzuki Coupling of 5-bromo-N-methyl-1H-indazol-3-amine The indazole core is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Suzuki Coupling of 5-bromo-N-methyl-1H-indazol-3-amine

The indazole core is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant agents. Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone for the development of kinase inhibitors, anti-cancer agents, and therapies for inflammatory diseases. The functionalization of the indazole nucleus is therefore a critical task for medicinal chemists. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its functional group tolerance, mild reaction conditions, and broad substrate scope.

This document provides a detailed guide for the Suzuki coupling of 5-bromo-N-methyl-1H-indazol-3-amine, a versatile building block for the synthesis of complex molecular architectures. The presence of the N-methyl and 3-amino groups on the indazole ring introduces specific electronic and steric considerations that must be addressed for successful and high-yielding transformations. This application note will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer insights into optimization and troubleshooting.

Mechanistic Considerations for the Suzuki Coupling of 5-bromo-N-methyl-1H-indazol-3-amine

The Suzuki coupling reaction is a well-understood catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-N-methyl-1H-indazol-3-amine to form a Pd(II) intermediate. The electron-rich nature of the indazole ring can facilitate this step.

  • Transmetalation: The organoborane (boronic acid or ester) coordinates to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species, which then transfers its organic moiety to the palladium, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The presence of the 3-amino group in the substrate could potentially lead to catalyst inhibition by coordinating to the palladium center. The choice of a suitable ligand is therefore crucial to prevent this and to promote the desired catalytic turnover. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of the reaction.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArR Ar-Pd(II)L_n-R Transmetal->PdII_ArR PdII_ArR->Pd0 RedElim Reductive Elimination RedElim->Pd0   Product Coupled Product RedElim->Product ArX 5-bromo-N-methyl- 1H-indazol-3-amine ArX->OxAdd R_BOH2 R-B(OH)₂ + Base R_BOH2->Transmetal caption Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Recommended Protocol for the Suzuki Coupling of 5-bromo-N-methyl-1H-indazol-3-amine

This protocol is designed as a starting point for the Suzuki coupling of 5-bromo-N-methyl-1H-indazol-3-amine with a generic arylboronic acid. The reaction conditions have been selected based on literature precedents for similar heterocyclic systems and are aimed at achieving high conversion and yield.

Reagents and Materials
ReagentMolecular Weight ( g/mol )EquivalentsAmount (mg)Moles (mmol)
5-bromo-N-methyl-1H-indazol-3-amine226.081.02261.0
Arylboronic AcidVaries1.2Varies1.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.0540.80.05
K₂CO₃138.212.0276.42.0
1,4-Dioxane--5 mL-
Water--1 mL-
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N-methyl-1H-indazol-3-amine (226 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition:

    • Through the septum, add 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample for analysis, briefly remove the flask from the heat, allow it to cool slightly, and quickly withdraw a small aliquot with a syringe.

  • Workup Procedure:

    • Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Schlenk Flask B 2. Seal and Purge with Inert Gas A->B C 3. Add Degassed Solvents B->C D 4. Heat to 90 °C with Stirring C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool and Dilute with EtOAc/Water E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry and Concentrate Organic Phase G->H I 9. Purify by Column Chromatography H->I caption Figure 2: Experimental workflow for the Suzuki coupling.

Caption: Figure 2: Experimental workflow for the Suzuki coupling.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized)Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Inappropriate baseTry alternative bases such as Cs₂CO₃ or K₃PO₄.
Side Product Formation Homocoupling of the boronic acidUse a lower catalyst loading or add the boronic acid portion-wise.
Protodeborylation of the boronic acidEnsure the reaction is not run for an excessively long time.
Low Yield after Purification Product is water-solubleSaturate the aqueous layer with NaCl before extraction to reduce the solubility of the product.
Product is adsorbed onto silica gelPre-treat the silica gel with a small amount of triethylamine in the eluent, or consider using a different stationary phase like alumina.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of the 5-bromo-N-methyl-1H-indazol-3-amine scaffold. The protocol provided herein offers a reliable starting point for the synthesis of a wide range of novel indazole derivatives for applications in drug discovery and materials science. Careful attention to the reaction setup, particularly the maintenance of an inert atmosphere, is critical for achieving high yields and purity. The insights into troubleshooting and optimization should enable researchers to adapt this methodology to a variety of boronic acid coupling partners.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available from: [Link]

  • Kudo, N., & Fuse, S. (2020). Recent Advances in Suzuki–Miyaura Cross-Coupling Reactions in Continuous-Flow Reactors. Chemistry – A European Journal, 26(62), 14066-14078. Available from: [Link]

  • World Intellectual Property Organization. (2018). INDAZOLE DERIVATIVES AS PROTEIN KINASE INHIBITORS. WO2018169931A1.
Application

Topic: Heck Coupling of 5-bromo-N-methyl-1H-indazol-3-amine Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the synthesis of complex heterocyclic scaffolds is particularly vital for the pharmaceutical industry, where indazole-based compounds are prevalent in numerous marketed drugs and clinical candidates due to their potent biological activities.[4][5][6] This guide provides a detailed examination of the Heck coupling reaction as applied to 5-bromo-N-methyl-1H-indazol-3-amine derivatives. We delve into the reaction mechanism, offer a robust and optimized experimental protocol, discuss key parameter optimization, and provide troubleshooting strategies to overcome common challenges such as the competing debromination side reaction.[7]

The Mechanistic Foundation of the Heck Reaction

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[8][9][10][11] While variations exist, the core pathway consists of several elementary steps, each influenced by the choice of ligands, base, and solvent.

The primary steps are:

  • Catalyst Pre-activation (if applicable): When using a Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂), it must first be reduced in situ to the active Pd(0) species. This reduction can be facilitated by phosphine ligands, amines, or other reagents in the mixture.[9][12]

  • Oxidative Addition: The active, coordinatively unsaturated 14-electron Pd(0) complex initiates the cycle by inserting into the carbon-bromine bond of the 5-bromo-N-methyl-1H-indazol-3-amine. This is often the rate-determining step and results in a square planar Pd(II) species.[10]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion, where the indazolyl group is transferred to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[10][12]

  • β-Hydride Elimination: For the reaction to proceed, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming the desired substituted alkene product and a hydridopalladium(II) complex.[10][12] This step typically favors the formation of the more thermodynamically stable trans (E)-alkene.[1]

  • Catalyst Regeneration: A base is required to neutralize the generated H-X (HBr in this case) and facilitate the reductive elimination of H-X from the hydridopalladium(II) complex. This crucial step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10][12][13][14]

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle for 5-bromo-indazole Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-Br PdII_Aryl Indazolyl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination & Migratory Insertion PdII_Aryl->Alkene_Coord + Alkene PdII_Alkyl σ-Alkyl-Pd(II) Complex Alkene_Coord->PdII_Alkyl Beta_Elim syn-β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH H-Pd(II)-Br(L)₂ Beta_Elim->PdH + Product Regen Reductive Elimination (Base-mediated) PdH->Regen + Base Regen->Pd0 - Base-HBr

Figure 1: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.

Experimental Protocol: A Validated Starting Point

This protocol describes the Heck coupling of 5-bromo-1-methyl-1H-indazol-3-amine with n-butyl acrylate, a common electron-deficient alkene. This serves as a well-established starting point for further optimization and exploration of substrate scope.

Materials and Reagents
  • Starting Material: 5-bromo-1-methyl-1H-indazol-3-amine (Can be synthesized from 5-bromo-1H-indazol-3-amine, which is prepared by reacting 5-bromo-2-fluorobenzonitrile with hydrazine hydrate).[5][15]

  • Alkene: n-Butyl acrylate (≥99%, inhibitor removed)

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N, distilled) or Potassium Carbonate (K₂CO₃, anhydrous)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous) or Acetonitrile (MeCN, anhydrous)

  • Additive (Optional but Recommended): Tetrabutylammonium bromide (TBAB)[2][7]

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1-methyl-1H-indazol-3-amine (1.0 equiv).

  • Catalyst and Ligand Addition: Add Palladium(II) acetate (0.02 equiv, 2 mol%), Triphenylphosphine (0.04 equiv, 4 mol%), and Tetrabutylammonium bromide (TBAB, 1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Through the septum, add anhydrous DMF (to make a ~0.2 M solution based on the bromo-indazole). Stir for 5-10 minutes to allow for pre-catalyst formation.

  • Add the base, triethylamine (2.0 equiv), followed by n-butyl acrylate (1.5 equiv) via syringe.

  • Reaction Execution: Immerse the flask in a pre-heated oil bath at 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (3x) to remove DMF, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Key Parameters and Optimization Strategies

The success of the Heck coupling, particularly with challenging heterocyclic substrates, hinges on the careful selection of several key parameters. A systematic approach to optimization is crucial for achieving high yields and minimizing side reactions.

Summary of Key Reaction Parameters
ParameterTypical ChoicesRole & Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pre-catalyst that forms the active Pd(0) species in situ. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness.[3][10][12]
Ligand Monodentate Phosphines: PPh₃, P(o-tol)₃, P(t-Bu)₃Bidentate Phosphines: BINAP, dppfNHCs: IPr, SIMesStabilizes the Pd(0) catalyst, preventing decomposition into palladium black.[10] The ligand's steric and electronic properties critically influence the rates of oxidative addition and reductive elimination, as well as regioselectivity.[16][17] Bulky, electron-rich ligands often accelerate the reaction.[18]
Base Organic: Et₃N, DIPEAInorganic: K₂CO₃, Cs₂CO₃, NaOAcEssential for regenerating the Pd(0) catalyst by neutralizing the HBr formed during the catalytic cycle.[12][14] The choice of base can significantly impact reaction rate and yield. Inorganic bases are often effective in polar aprotic solvents.
Solvent DMF, DMAc, MeCN, TolueneA polar aprotic solvent is typically used to dissolve the reagents and facilitate the reaction. Anhydrous conditions are important.[14]
Additive TBAB, TBAI, NaBrPhase-transfer catalysts like TBAB can increase reaction rates.[2] Critically, added bromide ions can suppress the common side reaction of hydrodebromination by shifting equilibria away from intermediates that lead to the unwanted product.[7]
Temperature 80 - 140 °CSufficient thermal energy is required to overcome the activation barrier, especially for the oxidative addition of aryl bromides.[19]
Troubleshooting and Optimization Workflow

Low yields or the formation of side products are common when developing a new Heck reaction. The primary side product observed with bromoindazoles is the debrominated analog, 1-methyl-1H-indazol-3-amine.[7] This occurs via a competing reductive pathway.

The following workflow provides a logical sequence for optimizing the reaction.

Optimization_Workflow cluster_results cluster_actions1 Actions for Low Conversion cluster_actions2 Actions for Debromination cluster_actions3 Final Optimization start Start with Standard Conditions (Pd(OAc)₂, PPh₃, Et₃N, DMF, 100°C) check_conversion Analyze Reaction Outcome (TLC, LC-MS) start->check_conversion low_yield Low Conversion / No Reaction check_conversion->low_yield <50% Conversion debromination Significant Debromination (>10%) check_conversion->debromination Side Product good_yield Good Conversion, Minor Impurities check_conversion->good_yield >50% Conversion action1a Increase Temperature (120-140°C) low_yield->action1a action2a Add TBAB or NaBr (1.0 equiv) debromination->action2a action3a Lower Catalyst Loading good_yield->action3a action1b Screen Ligands (e.g., P(o-tol)₃, XPhos) action1c Change Solvent (e.g., DMAc) action1d Screen Bases (e.g., K₂CO₃, Cs₂CO₃) end Optimized Protocol action1d->end action2b Use a milder base (e.g., K₂CO₃ instead of Et₃N) action2c Lower Temperature (if conversion is fast) action2c->end action3b Optimize Stoichiometry action3b->end

Figure 2: Decision workflow for optimizing the Heck reaction.

Substrate Scope and Considerations

The protocol can be extended to a variety of alkene coupling partners. The electronic nature of the alkene significantly influences its reactivity.

  • Electron-Deficient Alkenes (e.g., acrylates, acrylonitriles): These are generally excellent substrates for the Heck reaction, often providing high yields and excellent regioselectivity (arylation at the β-position).

  • Styrenes: Also highly reactive partners.

  • Electron-Rich/Neutral Alkenes (e.g., vinyl ethers, unactivated terminal alkenes): These can be more challenging partners. Reactions may require more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands) and can sometimes suffer from issues with regioselectivity.[20]

The table below provides hypothetical examples based on typical outcomes for the Heck reaction of related 3-bromoindazoles.[7]

EntryAlkene PartnerProduct StructureExpected YieldKey Considerations
1n-Butyl Acrylate(E)-butyl 3-(3-amino-1-methyl-1H-indazol-5-yl)acrylateGood to ExcellentStandard conditions are often successful.
2Styrene(E)-5-(2-phenylethenyl)-1-methyl-1H-indazol-3-amineGoodGenerally provides high regioselectivity for the trans-isomer.
34-Vinylpyridine(E)-1-methyl-5-(2-(pyridin-4-yl)ethenyl)-1H-indazol-3-amineModerate to GoodThe basicity of the pyridine may require adjustment of reaction conditions.
41-Octene5-oct-1-en-1-yl-1-methyl-1H-indazol-3-amineModerateCoupling with unactivated alkenes is more challenging and may result in a mixture of regioisomers. Requires more specialized catalyst systems for high selectivity.[20]

References

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.[Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health (PMC).[Link]

  • Heck Coupling. Royal Society of Chemistry.[Link]

  • A REVIEW ON HECK REACTION. Shodhganga.[Link]

  • Heck Reaction. Organic Chemistry Portal.[Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry.[Link]

  • Palladium I I. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.[Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Institutes of Health (PMC).[Link]

  • Ligand Effects in the Synthesis of N-Heterocycles by Intramolecular Heck Reactions. ACS Publications.[Link]

  • Heck reaction. Wikipedia.[Link]

  • Heck Reaction—State of the Art. MDPI.[Link]

  • The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. ResearchGate.[Link]

  • Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. PubMed.[Link]

  • Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate.[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate.[Link]

  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. National Institutes of Health (PMC).[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (PMC).[Link]

  • Heck Reaction. Chemistry LibreTexts.[Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. ACS Publications.[Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. National Institutes of Health (PMC).[Link]

  • Optimization of conditions for the Heck reaction. ResearchGate.[Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.[Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclo. ChemRxiv.[Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health (PMC).[Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.[Link]

Sources

Method

Application Note: Navigating the Tautomeric Labyrinth of 3-Aminoindazole Protection Strategies

Introduction: The 3-Aminoindazole Challenge in Drug Discovery The 3-aminoindazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 3-Aminoindazole Challenge in Drug Discovery

The 3-aminoindazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors and antiviral agents. Notable examples include the ALK/ROS1 inhibitor Entrectinib[1] and the HIV-1 capsid inhibitor Lenacapavir[2].

Despite its high clinical value, the functionalization of 3-aminoindazoles presents a profound regioselectivity challenge. The heterocycle possesses three distinct nucleophilic nitrogen atoms: the tautomeric ring nitrogens (N1 and N2) and the exocyclic amine (N3). Direct alkylation or cross-coupling often yields complex mixtures of N1- and N2-substituted isomers[3]. To achieve precise, site-selective functionalization, drug development professionals must employ orthogonal protecting group (PG) strategies that exploit the subtle electronic and steric differences between these three sites.

Mechanistic Rationale: Regioselectivity and Causality

Understanding the causality behind protecting group migration and site-selectivity is critical for designing scalable synthetic routes.

  • N1 vs. N2 (The Tautomeric Equilibrium): The indazole core exists in a dynamic tautomeric equilibrium between the 1H

    • and 2H -forms. The 1H -tautomer (N1) is thermodynamically favored due to the preservation of full aromaticity in the fused benzene ring. Consequently, protecting groups installed under thermodynamic control (e.g., acid-catalyzed tetrahydropyranyl (THP) protection) overwhelmingly migrate to the N1 position[1]. Conversely, kinetic control using highly reactive, bulky electrophiles at low temperatures can sometimes trap the N2 position, though this is synthetically less common.
  • N3 (The Exocyclic Amine): The lone pair of the exocyclic N3 amine is highly conjugated with the electron-deficient pyrazole ring, significantly reducing its nucleophilicity compared to N1 and N2. Direct electrophilic attack at N3 is therefore sluggish. To circumvent this, chemists utilize an "exhaustive protection followed by selective deprotection" strategy. Because N1-carbamates function similarly to acyl-imidazoles (where the aromatic indazole is an excellent leaving group), they are highly labile to mild base. The aliphatic-like N3-carbamate, however, remains stable, allowing for the isolation of purely N3-protected derivatives.

Workflow & Decision Matrix

The following decision matrix outlines the logical pathways for achieving site-specific protection based on the desired downstream functionalization.

Regioselectivity cluster_conditions Reaction Conditions Core 3-Aminoindazole (Tautomeric N1/N2, Conjugated N3) Cond_THP DHP, cat. pTSA DCM, RT (Thermodynamic) Core->Cond_THP Acid Catalysis Cond_Boc 1. Excess Boc2O, DMAP 2. Mild Base (MeOH/NaOH) Core->Cond_Boc Exhaustive + Selective Cleavage Cond_Trt Trt-Cl, Et3N DCM, 0°C (Kinetic/Steric) Core->Cond_Trt Bulky Electrophile Prod_THP N1-THP Protected (Enables N3 Alkylation) Cond_THP->Prod_THP Prod_Boc N3-Boc Protected (Enables N1/N2 Core Derivatization) Cond_Boc->Prod_Boc Prod_Trt N1-Trt Protected (High Steric Shielding) Cond_Trt->Prod_Trt

Figure 1: Regioselective protecting group strategies for 3-aminoindazole derivatives.

Quantitative Data: Protecting Group Matrix

The table below summarizes validated conditions, expected yields, and the regiomeric ratios achieved when applying standard protecting groups to the unsubstituted 3-aminoindazole core.

Protecting Group StrategyTarget NitrogenReagents & ConditionsYield RangeRegiomeric Ratio (N1:N2:N3)Mechanistic Driver
THP (Tetrahydropyranyl)N1 DHP (1.5 eq), pTSA (0.1 eq), DCM, 25°C85–92%>95 : <5 : 0Thermodynamic control via acid-catalyzed equilibration
Trt (Trityl)N1 Trt-Cl (1.1 eq), Et₃N (2.0 eq), DCM, 0°C78–85%>90 : 10 : 0Steric hindrance prevents N2/N3 attack
Boc (tert-Butoxycarbonyl)N3 1. Boc₂O (2.5 eq), DMAP; 2. NaOH, MeOH70–80%0 : 0 : >95Differential lability of N1-carbamate vs N3-carbamate
TFA (Trifluoroacetyl)N3 TFAA (1.1 eq), Pyridine, THF, 0°C75–82%10 : 0 : 90Kinetic N3 acylation (requires strict stoichiometry)[1]

Self-Validating Experimental Protocols

Protocol A: Thermodynamic N1-Selective THP Protection

This protocol is ideal when downstream functionalization (e.g., Buchwald-Hartwig cross-coupling) is required at the exocyclic N3 amine. The use of pTSA ensures thermodynamic equilibration to the stable N1-isomer[1].

Reagents:

  • 3-Aminoindazole (1.0 equiv, 10 mmol)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv, 15 mmol)

  • p-Toluenesulfonic acid monohydrate (pTSA) (0.1 equiv, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Procedure:

  • Initiation: Suspend 3-aminoindazole in anhydrous DCM under a nitrogen atmosphere at room temperature (25°C). Add pTSA in a single portion.

  • Electrophile Addition: Add DHP dropwise over 10 minutes. The suspension will gradually transition to a homogeneous solution as the highly polar starting material is consumed.

  • Equilibration: Stir the reaction mixture at room temperature for 12–16 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 1:1). The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a single major UV-active spot ( Rf​≈0.5 ). If a secondary spot at Rf​≈0.4 (N2-isomer) persists, extend the reaction time to allow full thermodynamic equilibration to N1.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (30 mL) to neutralize the pTSA. Extract the aqueous layer with DCM (2 × 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-3-amine as a white solid.

Protocol B: N3-Selective Boc Protection via Differential Cleavage

Direct N3 protection is hindered by the low nucleophilicity of the conjugated amine. This protocol bypasses the issue by exhaustively protecting the molecule, followed by exploiting the leaving-group ability of the indazole ring to selectively hydrolyze the N1-carbamate[3].

Reagents:

  • 3-Aminoindazole (1.0 equiv, 10 mmol)

  • Di-tert-butyl dicarbonate ( Boc2​O ) (2.5 equiv, 25 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • 1M Aqueous NaOH (1.2 equiv, 12 mmol)

  • Methanol (MeOH) (20 mL)

Step-by-Step Procedure:

  • Exhaustive Protection: Dissolve 3-aminoindazole and DMAP in anhydrous THF. Add Boc2​O dropwise at room temperature. Vigorous gas evolution ( CO2​ ) will occur.

  • Intermediate Validation: Stir for 4 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete conversion to the N1,N3-diBoc intermediate ( Rf​≈0.8 ).

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to a thick oil, removing the THF. Redissolve the crude di-Boc intermediate in MeOH (20 mL).

  • Selective Hydrolysis: Cool the methanolic solution to 0°C. Add 1M aqueous NaOH dropwise. The N1-Boc group, acting as an activated acyl-imidazole analog, undergoes rapid nucleophilic attack by the hydroxide ion.

  • Reaction Monitoring: Stir at room temperature for 2 hours.

    • Self-Validation Check: TLC will reveal the disappearance of the di-Boc spot ( Rf​≈0.8 ) and the emergence of a new, highly fluorescent spot at Rf​≈0.4 , corresponding to the purely N3-Boc protected product.

  • Workup: Neutralize the mixture to pH 7 using 1M HCl. Remove the methanol under reduced pressure. Extract the resulting aqueous slurry with EtOAc (3 × 30 mL). Wash with brine, dry over MgSO4​ , and concentrate to afford tert-butyl (1H-indazol-3-yl)carbamate.

Sources

Application

Application Notes and Protocols for the Strategic Functionalization of the Indazole C5 Position

Abstract The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1] Functionalization of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1] Functionalization of the indazole core is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological properties. Among the various positions on the indazole ring, the C5 position of the fused benzene ring offers a prime site for modification to modulate potency, selectivity, and pharmacokinetic profiles. This comprehensive guide provides an in-depth exploration of the key synthetic strategies for the functionalization of the C5 position of the indazole ring. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the indazole scaffold in their work.

Introduction: The Significance of the C5 Position in Indazole-Based Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a recurring motif in a vast array of bioactive compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for targeting a wide range of biological targets, including protein kinases, which are central to many disease signaling pathways.[1]

The C5 position, in particular, projects into solvent-exposed regions in many enzyme active sites, making it an ideal point for introducing substituents that can enhance binding affinity, improve physicochemical properties, and overcome drug resistance. The strategic introduction of aryl, amino, alkynyl, and other functionalities at this position has been shown to be a highly effective strategy in the development of potent and selective therapeutic agents. This guide will focus on the practical application of modern synthetic methodologies to achieve this critical transformation.

Foundational Strategy: Halogenation of the C5 Position as a Gateway to Functionalization

A common and highly effective strategy for the functionalization of the indazole C5 position is to first introduce a halogen atom, which then serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. Bromination and iodination are the most frequently employed halogenation methods.

Regioselective C5-Bromination

A reliable method for the regioselective bromination of indazoles is crucial for accessing the necessary precursors for cross-coupling.

Protocol 1: C5-Bromination of Indazole-3-carboxylic Acid

This protocol details the bromination of indazole-3-carboxylic acid, a commercially available starting material.

  • Materials:

    • Indazole-3-carboxylic acid

    • Glacial acetic acid

    • Bromine

    • Ice water

  • Procedure: [2]

    • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

    • Heat the suspension to 120 °C with stirring until a clear solution is formed.

    • Cool the solution to 90 °C.

    • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture at 90 °C.

    • Maintain the reaction mixture at 90 °C for 16 hours.

    • After the reaction is complete, cool the solution to room temperature.

    • Pour the reaction mixture into ice water and stir at room temperature for 15 minutes to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry to afford 5-bromo-1H-indazole-3-carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position

With a halogenated indazole in hand, a plethora of functional groups can be introduced at the C5 position using palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern medicinal chemistry, offering a robust and versatile toolkit for scaffold decoration.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties.

Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole [3]

This protocol provides a general procedure for the Suzuki coupling of a 5-bromoindazole derivative with a boronic acid.

  • Materials:

    • 5-Bromo-1-ethyl-1H-indazole

    • N-Boc-2-pyrroleboronic acid (or other desired boronic acid)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,2-Dimethoxyethane (DME)

    • Water

    • Ethyl acetate

    • Brine

  • Procedure: [3]

    • To a reaction vial, add 5-bromo-1-ethyl-1H-indazole (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Add Pd(dppf)Cl₂ (0.05 equiv.).

    • Add DME and a minimal amount of water to dissolve the base.

    • Seal the vial and heat the reaction mixture to 80 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-ethyl-1H-indazole.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at Indazole C5

Starting MaterialBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)K₂CO₃DME802High[3]
5-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001285[4]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of 5-aminoindazole derivatives.[5]

Protocol 3: Buchwald-Hartwig Amination of a 5-Iodoindazole Derivative

This protocol is a general guide for the amination of a 5-haloindazole.

  • Materials:

    • 5-Iodo-1H-indazole (or 5-bromo-1H-indazole)

    • Amine (primary or secondary)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (or other suitable biarylphosphine ligand)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

    • Anhydrous toluene or dioxane

  • Procedure: [5][6]

    • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01-0.02 equiv.), Xantphos (0.02-0.04 equiv.), and the base (1.5-2.0 equiv.).

    • Add the 5-haloindazole (1.0 equiv.) and a stir bar.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent (e.g., toluene) and the amine (1.1-1.5 equiv.).

    • Seal the Schlenk tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means to install alkynyl groups at the C5 position, which are valuable for further transformations or as key pharmacophoric elements.

Protocol 4: Sonogashira Coupling of a 5-Iodoindazole

This protocol provides a general procedure for the Sonogashira coupling of a 5-haloindazole.

  • Materials:

    • 5-Iodo-1H-indazole

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous solvent (e.g., DMF or THF)

  • Procedure: [7]

    • To an oven-dried Schlenk tube under an inert atmosphere, add the 5-iodo-1H-indazole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

    • Add the anhydrous solvent and triethylamine (2.0-3.0 equiv.).

    • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).

    • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of halogenation.[8] While regioselectivity can be a challenge, methods for the selective functionalization of the indazole C5 position are being developed.

Conceptual Workflow for C5-Selective C-H Arylation

While a universal, detailed protocol for C5-selective C-H arylation of a simple indazole is still an area of active research, the general approach often involves the use of a directing group to guide the metal catalyst to the desired C-H bond.

G cluster_0 C-H Activation/Functionalization Cycle Start Indazole with Directing Group (DG) Coordination Coordination of Pd(II) to DG Start->Coordination 1 CH_Activation C5-H Bond Activation Coordination->CH_Activation 2 Intermediate Palladacycle Intermediate CH_Activation->Intermediate 3 Coupling Reaction with Coupling Partner (e.g., Aryl Halide) Intermediate->Coupling 4 Product_Formation Reductive Elimination & Product Release Coupling->Product_Formation 5 Catalyst_Regen Pd(0) to Pd(II) Re-oxidation Product_Formation->Catalyst_Regen 6 Catalyst_Regen->Coordination 7. Enters next cycle

Caption: Conceptual workflow for directing group-assisted C5 C-H functionalization.

Other Important C5-Functionalizations

Beyond carbon-carbon and carbon-nitrogen bond formation, the introduction of other functional groups at the C5 position can be highly valuable for further synthetic manipulations or for their intrinsic electronic properties.

Nitration of the C5 Position

The nitro group is a versatile functional group that can be reduced to an amine or serve as a powerful electron-withdrawing group.

Protocol 5: Synthesis of 5-Nitro-1H-indazole [3]

This protocol describes the synthesis of 5-nitro-1H-indazole from 2-amino-5-nitrotoluene.

  • Materials:

    • 2-Amino-5-nitrotoluene

    • Glacial acetic acid

    • Sodium nitrite

    • Water

    • Methanol

  • Procedure: [3]

    • Dissolve 2-amino-5-nitrotoluene (0.36 mole) in glacial acetic acid (2.5 L) in a large round-bottom flask with mechanical stirring.

    • Rapidly add a solution of sodium nitrite (0.36 mole) in water (60 mL). Maintain the temperature below 25 °C during the addition.

    • Stir for 15 minutes to complete diazotization.

    • Allow the solution to stand at room temperature for 3 days.

    • Concentrate the solution under reduced pressure.

    • Add water (200 mL) to the residue and stir to form a slurry.

    • Filter the product, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from methanol to obtain pure 5-nitro-1H-indazole.

Conclusion

The functionalization of the C5 position of the indazole ring is a critical aspect of modern drug discovery and development. This guide has provided a comprehensive overview of the key synthetic strategies for achieving this transformation, from foundational halogenation to versatile palladium-catalyzed cross-coupling reactions and direct C-H functionalization. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to confidently and effectively incorporate C5-functionalized indazoles into their research programs. The continued development of novel and efficient methods for indazole functionalization will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

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  • El Brahmi, N.; et al. 1-Ethyl-5-nitro-1H-indazole. IUCrData2016 , 1(4), x160477. DOI: 10.1107/S241431461600477X. [Link]

  • Al-Zoubi, R. M. Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. ARKIVOC2012 , (ix), 195-203. [Link]

  • Yang, Z.; et al. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Adv.2023 , 13, 4635-4642. DOI: 10.1039/d2ra07398f. [Link]

  • Catellani, M.; Motti, E.; Della Ca', N. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein J. Org. Chem.2012 , 8, 1826-1840. DOI: 10.3762/bjoc.8.211. [Link]

  • Ghosh, P.; Samanta, S.; Hajra, A. Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. Org. Biomol. Chem.2020 , 18, 1728-1732. DOI: 10.1039/D0OB00099A. [Link]

  • Molecules. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules2018 , 23(3), 680. DOI: 10.3390/molecules23030680. [Link]

  • RSC Advances. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]

  • The Royal Society of Chemistry. Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. [Link]

  • Academia.edu. A comprehensive overview of directing groups applied in metal-catalysed C-H functionalisation chemistry. [Link]

  • Organic Syntheses. Indazole. [Link]

  • National Institutes of Health. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. [Link]

  • Paul, K. et al. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Med. Chem., 2021 , 12, 1279-1301. [Link]

  • Nemoto, T. et al. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chem. Sci., 2025 , 16, 1234-1241. [Link]

  • National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • ResearchGate. Recent Advances in C–H Functionalization of 2H-Indazoles. [Link]

  • Waseda University. Pd- and Cu-catalyzed C-H arylation of indazoles. [Link]

  • American Chemical Society. C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. J. Org. Chem.2010 , 75, 15, 5026–5041. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. Direct Catalytic Functionalization of Indazole Derivatives. [Link]

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  • The Royal Society of Chemistry. Palladium-catalyzed synthesis of 5-amino-1,2,4-oxadiazoles via isocyanide insertion. [Link]

  • ACS Publications. C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. [Link]

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Sources

Method

Application Notes &amp; Protocols for the Catalytic Amination of Bromoindazoles

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic amination of bromoindazoles. The N-arylated and N-alkylated indazole cores a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic amination of bromoindazoles. The N-arylated and N-alkylated indazole cores are crucial pharmacophores in numerous therapeutic agents. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying catalytic principles, guidance on reaction optimization, detailed experimental protocols, and troubleshooting advice. The methodologies described herein are grounded in established literature to ensure reliability and reproducibility.

Introduction: The Significance of Aminated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, including those with analgesic, anti-inflammatory, and anticancer properties. The strategic introduction of amino groups onto the indazole core via C-N bond formation is a critical step in the synthesis of these molecules, profoundly influencing their pharmacological activity, selectivity, and pharmacokinetic profiles.

Traditionally, the synthesis of aminoindazoles relied on classical methods such as nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and are limited by the electronic nature of the indazole ring. Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann aminations, have emerged as superior alternatives. These methods offer broader substrate scope, milder conditions, and greater functional group tolerance, making them indispensable tools in contemporary drug discovery. This guide focuses on these powerful catalytic systems for the amination of various bromoindazole isomers.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination is one of the most robust methods for the formation of C-N bonds. The reaction is believed to proceed through a catalytic cycle involving a palladium(0)/palladium(II) redox couple. Understanding this cycle is paramount for rational optimization and troubleshooting.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the bromoindazole. This forms a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.

  • Reductive Elimination: The C-N bond is formed as the desired aminoindazole product is released from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 L-Pd(0) Active Catalyst pd_complex Oxidative Addition Intermediate pd0->pd_complex + R-Br (Bromoindazole) amido_complex Amido-Pd(II) Complex pd_complex->amido_complex + R'₂NH (Amine) + Base - Base-H⁺Br⁻ amido_complex->pd0 Reductive Elimination product R-NR'₂ (Aminoindazole) amido_complex->product caption Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.

Caption: Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.

Key Reaction Parameters and Optimization

The success of a catalytic amination reaction is highly dependent on the careful selection of several key components. The interplay between the catalyst, ligand, base, and solvent dictates reaction efficiency, yield, and purity.

Catalyst and Ligand Selection

The combination of a palladium precursor and a phosphine ligand is central to the reaction's success.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycles. Pd₂(dba)₃ is often favored as it is an air-stable source of Pd(0), while Pd(OAc)₂ is reduced in situ to Pd(0).

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For the amination of electron-rich heterocycles like indazoles, bulky, electron-rich biarylphosphine ligands are typically required to promote the crucial, often rate-limiting, reductive elimination step.

Ligand TypeExamplesKey Characteristics
Biarylphosphines XPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including challenging heterocycles. Promotes fast reaction rates.
Chelating Phosphines Xantphos, DPEPhosWide bite angle can be beneficial for preventing beta-hydride elimination with certain substrates.
Josiphos-type tBuXPhosFerrocene-based ligands that have also shown high efficacy.
Choice of Base

The base plays a critical role in deprotonating the amine (or the indazole N-H if unprotected) to facilitate its coordination to the palladium center. The choice of base must be carefully considered.

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective base for these reactions.

  • Carbonate Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that are often effective, particularly when dealing with base-sensitive functional groups. The choice can significantly impact the reaction outcome, with stronger bases sometimes leading to faster reactions but also potentially more side products.

Solvent Effects

The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.

  • Aprotic, Non-polar Solvents: Toluene and dioxane are the most commonly employed solvents for Buchwald-Hartwig aminations.

  • Polar Aprotic Solvents: In some cases, solvents like DMF or DMAc can be beneficial, but they can also coordinate to the metal center and inhibit catalysis.

Experimental Protocols

The following protocols provide a starting point for the catalytic amination of bromoindazoles. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup heating Heating & Stirring (e.g., 80-110 °C) setup->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: Fig. 2: General experimental workflow for catalytic amination.

Protocol 1: General Procedure for Pd-Catalyzed Amination of 5-Bromo-1H-indazole

This protocol describes the coupling of 5-bromo-1H-indazole with a generic secondary amine, morpholine.

Reagents & Materials:

  • 5-Bromo-1H-indazole

  • Morpholine

  • Pd₂(dba)₃ (Palladium precursor)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 5-bromo-1H-indazole (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and XPhos (0.048 mmol, 4.8 mol %).

  • Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Substrate Scope and Representative Data

The catalytic amination of bromoindazoles is a versatile reaction applicable to various isomers and a wide range of amines. The following table summarizes representative examples from the literature, highlighting the broad utility of this methodology.

Bromoindazole IsomerAmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
3-Bromo-1H-indazoleAnilinePd(OAc)₂ (2%), XPhos (4%)K₃PO₄Toluene11092%
5-Bromo-1H-indazoleMorpholinePd₂(dba)₃ (2%), XPhos (4.8%)NaOtBuToluene10095%
6-Bromo-1H-indazolen-ButylaminePd(OAc)₂ (5%), RuPhos (10%)Cs₂CO₃Dioxane10088%
7-Bromo-1H-indazolePiperidineCuI (10%), L-proline (20%)K₂CO₃DMSO12078%
5-Bromo-1-methyl-indazoleDiethylaminePd₂(dba)₃ (1.5%), BrettPhos (3%)NaOtBuToluene9091%

Note: The conditions and yields are representative and may vary based on the specific reaction scale and purity of reagents.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong base.3. Poor quality solvent (not anhydrous).4. Reaction temperature too low.1. Use fresh catalyst/ligand; ensure setup is under a strict inert atmosphere.2. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu).3. Use freshly distilled or commercially available anhydrous solvent.4. Increase the reaction temperature in 10 °C increments.
Formation of Side Products 1. Hydrodehalogenation (bromoindazole -> indazole).2. Dimerization of the starting material.3. Reaction with the indazole N-H (if unprotected).1. Ensure the system is free of water or other protic sources. Use a slightly higher catalyst loading.2. Lower the reaction temperature or use a more dilute concentration.3. Protect the indazole nitrogen (e.g., with a BOC or SEM group) prior to amination if N-H amination is a competing pathway.
Difficulty in Purification 1. Residual palladium catalyst.2. Highly polar product.1. Filter the crude product through a pad of Celite® and charcoal. Consider an aqueous wash with a solution of thiourea.2. Use a more polar eluent system for chromatography or consider reverse-phase chromatography.

References

  • Title: Recent Developments in the Synthesis of Indazoles. Source: Chemical Reviews URL: [Link]

  • Title: Copper-Catalyzed N-Arylation of Indazoles. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The Buchwald-Hartwig Amination: From Discovery to Application. Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Source: Accounts of Chemical Research URL: [Link]

  • Title: A General System for Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides, Bromides, and Triflates. Source: The Journal of Organic Chemistry URL: [Link]

Application

Advanced Methodologies for the Combinatorial Synthesis of Indazole-Based Compound Libraries

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Scientific Rationale The indazole scaffold is a privileged pharmacophore in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Scientific Rationale

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in molecules designed to modulate complex biological pathways. Recent high-throughput screening and rational drug design campaigns have identified indazole derivatives as potent Unc-51-like kinase 1 (ULK1) inhibitors, glucagon receptor antagonists (GRAs) for type 2 diabetes, and critical targeting moieties for leucine-rich repeat kinase 2 (LRRK2) degradation via cereblon E3 ubiquitin ligase recruitment[1][2].

To accelerate the discovery of such therapeutics, the rapid generation of highly diverse, high-purity indazole libraries is essential. Traditional linear syntheses often suffer from poor regioselectivity and low yields. This application note details two highly optimized, self-validating combinatorial approaches: Parallel Solution-Phase Synthesis and Traceless Solid-Phase Synthesis . By leveraging controlled solvent microenvironments and tandem cleavage-cyclization mechanisms, these protocols ensure the reliable production of diverse 2H-indazole and fused indazole libraries[3][4].

Strategic Workflows for Library Generation

The selection between solution-phase and solid-phase combinatorial synthesis depends on the desired substitution pattern and the required throughput scale. The workflow below delineates the decision matrix and operational phases for both methodologies.

Workflow Start Indazole Library Design (Targeting Kinases/LRRK2) Split Synthesis Strategy Selection Start->Split Solid Traceless Solid-Phase Synthesis Split->Solid Solution Parallel Solution-Phase Synthesis Split->Solution SolidStep Resin Loading & 2-Nos Activation Solid->SolidStep SolStep Amine Diversification (THF/Water) Solution->SolStep SolidCleave DBU-Mediated Tandem Cyclization & Cleavage SolidStep->SolidCleave QC Automated Prep-HPLC & LC/MS Validation SolidCleave->QC SolCycl N,N-Bond Heterocyclization (Alcohol/Water) SolStep->SolCycl SolCycl->QC

Workflow for parallel solution-phase and traceless solid-phase indazole library synthesis.

Protocol A: Parallel Solution-Phase Synthesis of 2H-Indazoles

This protocol is optimized for generating libraries of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. It utilizes a highly efficient N,N-bond-forming heterocyclization reaction[4][5].

Materials & Reagents
  • Core Scaffold: 4-(Bromomethyl)-3-nitrobenzoic acid

  • Diversity Inputs: Primary/Secondary Amines (Diversity Amines A–E)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Diethyl Ether, HPLC-grade Water.

Step-by-Step Methodology

Step 1: Amine Diversification (N-Alkylation)

  • Dissolve 5.00 g (19.3 mmol) of 4-(bromomethyl)-3-nitrobenzoic acid in 20 mL of THF.

  • Prepare a 40% (w/w) solution of the selected diversity amine in water.

  • Add the THF solution dropwise to the aqueous amine solution under continuous stirring. Allow the reaction to stir for 4 hours at room temperature[4].

  • Causality & Validation: The biphasic THF/water system is critical. It ensures the solubility of the lipophilic nitrobenzoic acid while driving the nucleophilic substitution of the bromide by the aqueous amine. The completion of this step is validated by the disappearance of the starting material via TLC.

Step 2: Intermediate Isolation

  • Concentrate the biphasic mixture under reduced pressure to remove THF.

  • Induce precipitation of the ammonium salt by adding an excess of diethyl ether.

  • Filter the precipitate and triturate thoroughly with methanol.

  • Causality & Validation: Diethyl ether effectively extracts unreacted non-polar organic impurities. Subsequent methanol trituration selectively purifies the intermediate salt, creating a self-validating purity checkpoint before cyclization.

Step 3: Heterocyclization

  • Resuspend the purified intermediate in a strictly controlled alcohol/water solvent mixture.

  • Heat the mixture to induce N,N-bond formation, yielding the 2H-indazole scaffold[5].

  • Causality & Validation: The thermodynamic success of this heterocyclization is heavily dependent on the solvent's dielectric constant. Controlled alcohol/water ratios stabilize the transition state during N-N bond formation, maximizing the yield of the 2H-indazole core and preventing off-target side reactions[4][5].

Protocol B: Traceless Solid-Phase Synthesis of Fused Indazoles

Solid-phase synthesis allows for rapid combinatorial diversification. This protocol describes the traceless synthesis of 3,4-dihydropyrazino[1,2-b]indazoles and their 6-oxides using a tandem cyclization-cleavage mechanism[3][6].

Materials & Reagents
  • Resin: Polymer-supported diamines

  • Activator: 2-Nitrobenzenesulfonyl chloride (2-Nos)

  • Electrophiles: Bromoketones or bromoacetates

  • Cleavage Cocktail: 0.2 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Resin Activation and N-Alkylation

  • React the resin-bound amines with 2-Nos chloride to form the activated sulfonamide.

  • Perform N-alkylation of the resin-bound 2-Nos activated amines using diverse bromoketones[3].

  • Causality & Validation: The 2-Nos group serves a dual purpose: it activates the amine for facile alkylation and acts as the internal electrophile for the subsequent cyclization. Unlike 4-Nos, which simply deprotects under basic conditions, the ortho-nitro group in 2-Nos is electronically primed for indazole formation[3].

Step 2: Tandem Cyclization and Traceless Cleavage

  • Transfer approximately 500 mg of the functionalized resin to a solid-phase synthesis vessel.

  • Wash the resin five times with DMF to remove any residual unreacted monomers.

  • Add 10 mL of a 0.2 M DBU solution in DMF (2 mmol DBU).

  • Shake the resin slurry at room temperature for 30 minutes[3].

  • Causality & Validation: The mild organic base (DBU) triggers a cascade reaction. It initiates carbon-carbon bond formation followed immediately by nitrogen-nitrogen bond formation. Because the cyclization inherently consumes the linker attachment point, the product is released into the solution. This "traceless" mechanism ensures that only successfully cyclized indazoles are cleaved, acting as a built-in purification step that guarantees high crude purity[3][6].

Step 3: Elution and Recovery

  • Drain the cleavage cocktail and collect the filtrate.

  • Wash the resin sequentially to ensure complete product recovery: 3x DMF, 3x DCM, 1x Triethylamine (TEA), 3x DCM, 1x 5% Acetic Acid (AcOH) in DCM, 3x MeOH, and 3x DCM[3].

  • Pool all filtrates and concentrate under reduced pressure to yield the crude 3,4-dihydropyrazino[1,2-b]indazole.

Mechanistic Insights: N,N-Bond Formation

Understanding the electronic flow during the cyclization phase is paramount for troubleshooting library synthesis. The diagram below illustrates the generalized pathway for N,N-bond formation yielding the 2H-indazole core.

Mechanism A 2-Nitrobenzyl Precursor B Reduction / Activation (e.g., DBU or P(III)) A->B C Reactive Intermediate B->C D Intramolecular N-N Bond Formation C->D E 2H-Indazole Scaffold D->E

Mechanistic pathway of N,N-bond formation yielding the 2H-indazole core scaffold.

Quantitative Comparison & Validation Metrics

To ensure the highest standards of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), all synthesized libraries must be subjected to rigorous Quality Control (QC). Automated preparative HPLC coupled with LC/MS is the industry standard for validating these libraries[4][5].

Table 1: Comparative Metrics of Indazole Library Synthesis Protocols

ParameterProtocol A: Parallel Solution-PhaseProtocol B: Traceless Solid-Phase
Target Scaffold 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides3,4-Dihydropyrazino[1,2-b]indazoles & 6-oxides
Primary Reagents 4-(Bromomethyl)-3-nitrobenzoic acid, AminesDiamines, 2-Nos chlorides, Bromoketones
Key Reaction Medium THF/Water (Alkylation), Alcohol/Water (Cyclization)DMF / 0.2 M DBU (Cyclization & Cleavage)
Cyclization Mechanism N,N-bond heterocyclizationTandem C-C and N-N bond formation
Typical Purity ~97.0% (Post-Prep HPLC, C18 column)Excellent crude purity (via Traceless release)
Library Scale 200+ compounds (10+ mg scale per compound)Small combinatorial arrays (~500 mg resin scale)

Note: For Protocol A, LC/MS validation typically utilizes a C18 reversed-phase column monitoring at 200−400 nm to confirm the [M + H]+ mass ion (e.g., m/z 247.18)[4].

References

  • Efficient Traceless Solid-Phase Synthesis of 3,4-Dihydropyrazino[1,2-b]indazoles and their 6-Oxides Source: ACS Combinatorial Science / National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides Source: Journal of Combinatorial Chemistry / PubMed URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules / National Center for Biotechnology Information (PMC) URL:[Link]

  • Indazole based compounds and associated methods of use (Patent)

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-bromo-N-methyl-1H-indazol-3-amine synthesis

Technical Support Center: Optimizing the Synthesis of 5-bromo-N-methyl-1H-indazol-3-amine Introduction & Mechanistic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 5-bromo-N-methyl-1H-indazol-3-amine

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks when synthesizing substituted 1H-indazol-3-amines. The compound 5-bromo-N-methyl-1H-indazol-3-amine is a highly valuable building block for the development of kinase inhibitors (such as PKB and ERK inhibitors)[1],[2]. However, its synthesis via the cyclization of 5-bromo-2-fluoro-N-methylbenzothioamide with hydrazine is notoriously prone to low yields (often ≤26%)[1] if the mechanistic causality of the reaction is not respected.

The reaction is a two-stage process:

  • Nucleophilic Displacement: Hydrazine attacks the thioamide carbon, releasing H₂S gas to form a hydrazonamide intermediate.

  • Intramolecular SNAr Cyclization: The intermediate undergoes a thermally driven nucleophilic aromatic substitution (SNAr), displacing the ortho-fluoride to close the indazole ring.

ReactionMechanism A 5-bromo-2-fluoro- N-methylbenzothioamide C Hydrazonamide Intermediate A->C 80°C, 1h (- H2S) B Anhydrous Hydrazine (10 equiv, DMSO) B->C D Intramolecular SNAr Transition State C->D 100°C, 40 min Activation E 5-bromo-N-methyl- 1H-indazol-3-amine D->E 130°C, 45 min (- HF)

Mechanistic workflow for the synthesis of 5-bromo-N-methyl-1H-indazol-3-amine via stepwise cyclization.

Troubleshooting & FAQs

Q1: Why is my isolated yield consistently below 30%? A1: Low yields in this specific cyclization are almost always tied to the thermal ramping profile and reagent quality. If you apply direct heat (e.g., immediately ramping the reaction to 130 °C), intermolecular dimerization outcompetes the intramolecular SNAr cyclization, resulting in yields around 26%[1]. A precise, stepwise thermal step-up (80 °C → 100 °C → 130 °C) is mechanistically required to sequentially manage intermediate formation and activation[3].

Q2: Can I substitute anhydrous hydrazine with hydrazine hydrate to improve safety? A2: No. While hydrazine hydrate is safer to handle, the water content will hydrolyze the 5-bromo-2-fluoro-N-methylbenzothioamide starting material into an unreactive benzamide. You must use strictly anhydrous hydrazine and maintain an inert atmosphere (N₂ or Ar) to preserve the thioamide.

Q3: I am detecting a significant amount of uncyclized byproduct. What is happening? A3: This indicates that the hydrazonamide intermediate formed, but the SNAr cyclization failed. The SNAr step requires sufficient thermal energy to overcome the high activation barrier of fluoride displacement. Ensure your reaction is held at 130 °C for exactly 45 minutes[3].

Q4: Why is a 10-fold excess of hydrazine required? A4: Hydrazine acts as both the nucleophile and the base. The massive excess (10 equivalents) drives the initial bimolecular reaction forward via Le Chatelier's principle and scavenges the hydrofluoric acid (HF) generated during the final SNAr cyclization[3].

TroubleshootingLogic Issue Yield < 30% or Incomplete Cyclization Check1 Reagent Quality: Is Hydrazine Anhydrous? Issue->Check1 Check2 Thermal Profile: Was Stepwise Heating Used? Issue->Check2 Fix1 Hydrolysis Occurs. Use strictly anhydrous reagents & N2 atm. Check1->Fix1 No (Hydrate used) Success Optimal Yield (60%+) Isolated Product Check1->Success Yes Fix2 Direct heating to 130°C causes dimerization. Apply 80°C->100°C->130°C. Check2->Fix2 No (Direct ramp) Check2->Success Yes Fix1->Success Corrected Fix2->Success Corrected

Troubleshooting decision tree for resolving low yield and incomplete cyclization issues.

Self-Validating Experimental Protocol

To achieve optimal yields (up to 61%)[2], follow this rigorously validated, step-by-step methodology. This protocol incorporates self-validating checkpoints to ensure causality at each mechanistic step.

Step 1: Reagent Preparation & Initiation

  • Action: In a rigorously dried, N₂-purged round-bottom flask, dissolve 5-bromo-2-fluoro-N-methylbenzothioamide (1.0 equiv, e.g., 480 mg, 1.9 mmol) in anhydrous dimethyl sulfoxide (DMSO) (6 mL). Slowly add anhydrous hydrazine (10.0 equiv, 0.61 mL, 19 mmol)[3].

  • Self-Validation: The solution must remain clear. Immediate cloudiness indicates moisture contamination, which will lead to thioamide hydrolysis.

Step 2: Hydrazonamide Formation (80 °C)

  • Action: Heat the reaction mixture to 80 °C and stir for exactly 1 hour[3].

  • Self-Validation: Suspend a piece of moistened lead(II) acetate paper at the exhaust of the reflux condenser. A distinct color change to black (formation of PbS) confirms the successful displacement of H₂S and the formation of the intermediate.

Step 3: Pre-cyclization Activation (100 °C)

  • Action: Increase the temperature to 100 °C and stir for 40 minutes[3].

  • Self-Validation: Perform a TLC (EtOAc/Hexane). The starting thioamide spot must be completely consumed before proceeding to the next step.

Step 4: Intramolecular SNAr Cyclization (130 °C)

  • Action: Ramp the temperature to 130 °C and stir for a final 45 minutes[3].

  • Self-Validation: The reaction mixture will darken significantly. A new, highly polar spot on the TLC plate confirms the formation of the indazole core.

Step 5: Workup & Isolation

  • Action: Cool to room temperature, dilute with a large volume of ethyl acetate (EtOAc), and quench with brine[3]. Perform three sequential aqueous washes to remove DMSO, followed by a saturated NH₄Cl wash to partition residual hydrazine into the aqueous phase. Dry the organic layer over Na₂SO₄, concentrate, and purify via vacuum filtration or chromatography.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and isolated yield.

Reaction ProfileHydrazine SourceMax Temp (°C)Yield (%)Primary Observation
Direct HeatingHydrate (80%)130< 10Thioamide hydrolysis to unreactive benzamide
Direct HeatingAnhydrous13026High dimerization, low conversion[1]
Stepwise HeatingAnhydrous13061Clean cyclization, optimal conversion[2],[3]

References

  • Title: US8993586B2 - N1/N2-lactam acetyl-CoA carboxylase inhibitors Source: Google Patents URL
  • Title: THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB)
  • Title: WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification of Crude 5-Bromo-N-methyl-1H-indazol-3-amine

Welcome to the technical support center for the purification of crude 5-bromo-N-methyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 5-bromo-N-methyl-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this important synthetic intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-bromo-N-methyl-1H-indazol-3-amine, offering step-by-step solutions grounded in chemical principles.

Issue 1: Multiple Spots on Thin-Layer Chromatography (TLC) Analysis of Crude Product

  • Potential Causes & Solutions:

    • Isomeric Impurities: The synthesis of N-methylated indazoles can often lead to the formation of both N1 and N2 methylated isomers. The relative ratio of these isomers is influenced by the reaction conditions, particularly the choice of solvent and base. To minimize the formation of the undesired isomer, consider exploring less polar solvents which may favor N1 alkylation[1].

    • Unreacted Starting Materials: Incomplete reactions are a common source of impurities. Monitor the reaction progress diligently using TLC or LC-MS to ensure full consumption of the starting materials. If the reaction has stalled, consider increasing the reaction time or temperature[1].

    • Side-Products from Bromination: If the bromination step precedes N-methylation, there is a possibility of forming di-brominated or other regioisomeric byproducts. Using a milder brominating agent like N-Bromosuccinimide (NBS) at a controlled temperature can improve regioselectivity[1].

Issue 2: Product Fails to Crystallize or Oiling Out During Recrystallization

  • Potential Causes & Solutions:

    • Presence of Impurities: Even small amounts of impurities can inhibit crystallization. If your product is an oil or fails to crystallize, it is often necessary to re-purify the material using column chromatography to remove these impurities[1].

    • Residual Solvent: The presence of residual solvent can lower the melting point and prevent crystallization. Ensure your product is thoroughly dried under a high vacuum to remove all traces of solvent[1].

    • Inappropriate Solvent System: The choice of solvent is critical for successful recrystallization. A systematic approach to solvent screening is recommended. Start with solvents in which the compound has low solubility at room temperature but high solubility at elevated temperatures.

Issue 3: Poor Separation During Column Chromatography

  • Potential Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent is crucial for achieving good separation. A common issue is an eluent that is either too polar (causing all compounds to elute quickly with the solvent front) or not polar enough (resulting in the compounds remaining on the baseline). Systematically screen solvent systems using TLC to find the optimal mobile phase that gives a retention factor (Rf) of approximately 0.3 for the desired product.

    • Acid-Base Interactions with Silica Gel: As an amine, 5-bromo-N-methyl-1H-indazol-3-amine is basic and can interact with the acidic silanol groups on the surface of silica gel. This can lead to tailing of the product spot and poor separation[2]. To mitigate this, consider the following:

      • Adding a Competing Amine: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonia (typically 0.1-1%), into the mobile phase can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation[2].

      • Using an Amine-Functionalized Silica Gel: These columns have a basic surface and can provide excellent separation for basic compounds without the need for mobile phase additives[2][3].

    • Column Overloading: Loading too much crude material onto the column will result in broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for crude 5-bromo-N-methyl-1H-indazol-3-amine?

The most common and effective purification techniques are column chromatography and recrystallization.

  • Column Chromatography: This is typically the first step to remove major impurities. Silica gel is a common stationary phase, often used with a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol)[1]. For this basic compound, using an amine-functionalized silica gel or adding a basic modifier like triethylamine to the eluent is highly recommended to prevent peak tailing[2][3].

  • Recrystallization: This technique is excellent for obtaining a highly pure solid product after initial purification by chromatography. The choice of solvent is critical and should be determined experimentally.

Q2: How do I determine the best solvent system for column chromatography?

Thin-layer chromatography (TLC) is the primary tool for determining the optimal solvent system. The goal is to find a solvent or solvent mixture that moves the desired compound to a retention factor (Rf) of 0.2-0.4, while providing good separation from impurities. A systematic approach involves spotting the crude mixture on a TLC plate and eluting with different solvent mixtures of varying polarities.

Q3: What are the typical appearances and physical properties of pure 5-bromo-N-methyl-1H-indazol-3-amine?

Pure 5-bromo-N-methyl-1H-indazol-3-amine is typically a pale-yellow to yellow-brown solid. The melting point for a similar isomer, 5-Bromo-1-methyl-1H-indazol-3-amine, is reported to be between 133 to 135°C[4].

Q4: What are the recommended storage conditions for the purified product?

The purified compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is also advisable to store it in a dark place to prevent degradation from light[5]. For long-term storage, keeping it at 2-8°C under an inert atmosphere is recommended.

Q5: What analytical techniques can be used to assess the purity of the final product?

Several analytical methods can be employed to confirm the purity and identity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities[6].

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound[7].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound by separating it from any remaining impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the functional groups present in the molecule[6].

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general guideline for the purification of 5-bromo-N-methyl-1H-indazol-3-amine using silica gel chromatography.

  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane or the initial mobile phase). Stir to create a uniform slurry.

  • Column Packing: Pour the silica gel slurry into the chromatography column. Allow the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude 5-bromo-N-methyl-1H-indazol-3-amine in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample solution onto the top of the column.

  • Elution: Begin elution with the predetermined solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase SystemModifierApplication
Silica GelHexane/Ethyl Acetate0.1% TriethylamineFor general purification of basic compounds.
Silica GelDichloromethane/Methanol0.1% TriethylamineFor more polar compounds.
Amine-functionalized SilicaHexane/Ethyl AcetateNoneIdeal for basic amines to avoid peak tailing.[2]

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Visualizations

Purification_Workflow crude Crude Product (5-bromo-N-methyl-1H-indazol-3-amine) tlc_analysis TLC Analysis crude->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple spots or low Rf recrystallization Recrystallization tlc_analysis->recrystallization Single major spot column_chromatography->recrystallization Collected fractions purity_check Purity & Identity Check (NMR, MS, HPLC) recrystallization->purity_check purity_check->column_chromatography Impure pure_product Pure Product purity_check->pure_product Purity >98%

Caption: A general workflow for the purification of 5-bromo-N-methyl-1H-indazol-3-amine.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_solvent Re-evaluate Solvent System via TLC start->check_solvent check_loading Check Sample Loading start->check_loading check_tailing Observe Peak Tailing? start->check_tailing optimized_run Perform Optimized Chromatography check_solvent->optimized_run Optimal Rf achieved reduce_load Reduce Sample Load check_loading->reduce_load Overloaded add_modifier Add Basic Modifier (e.g., TEA) check_tailing->add_modifier Yes use_amine_column Use Amine-Functionalized Silica check_tailing->use_amine_column Yes check_tailing->optimized_run No add_modifier->optimized_run use_amine_column->optimized_run reduce_load->optimized_run

Caption: A decision-making diagram for troubleshooting poor separation in column chromatography.

References

  • Teledyne ISCO. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-bromo-N-methyl-1H-indazol-3-amine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing 3-aminoindazoles presents unique regiochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing 3-aminoindazoles presents unique regiochemical challenges. When targeting the exocyclic N-methyl derivative (5-bromo-N-methyl-1H-indazol-3-amine), standard condensation methods often yield complex, inseparable mixtures.

This guide provides causal explanations, self-validating protocols, and troubleshooting steps to help you eliminate side products, overcome activation energy barriers, and maximize regiopurity during your scale-up campaigns.

Synthetic Workflow & Regioselectivity Logic

To understand the origin of your side products, we must first map the mechanistic pathways. The diagram below illustrates why the traditional direct condensation route fails and why the thioamide route is the industry standard for this specific scaffold.

SynthesisPathways cluster_A Route A: Direct Condensation (Low Regioselectivity) cluster_B Route B: Thioamide Route (High Regioselectivity) SM1 5-Bromo-2-fluorobenzonitrile TargetA 5-Bromo-N-methyl-1H-indazol-3-amine (Target / Minor) SM1->TargetA SNAr / Cyclization Side1 5-Bromo-1-methyl-1H-indazol-3-amine (Major Side Product) SM1->Side1 Competing SNAr Reagent1 Methylhydrazine Reagent1->TargetA Reagent1->Side1 SM2 5-Bromo-2-fluoro-N-methylbenzothioamide Side2 Uncyclized Hydrazone (Intermediate) SM2->Side2 Addition-Elimination (Low Temp) Reagent2 Hydrazine (Anhydrous) Reagent2->Side2 TargetB 5-Bromo-N-methyl-1H-indazol-3-amine (Target / Major) Side2->TargetB Intramolecular SNAr (100°C)

Logical workflow comparing the low-regioselectivity direct condensation versus the thioamide route.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive peak for an isomer with the exact same mass (m/z 226/228) when reacting 5-bromo-2-fluorobenzonitrile with methylhydrazine? Causality & Explanation: Methylhydrazine is an unsymmetrical binucleophile. When it reacts with 2-fluorobenzonitriles, the more nucleophilic internal nitrogen (NH-CH3) preferentially attacks the highly electrophilic nitrile carbon. Subsequent intramolecular nucleophilic aromatic substitution (SNAr) by the terminal NH2 group on the aryl fluoride yields the N1-methyl isomer (5-bromo-1-methyl-1H-indazol-3-amine) as the major side product[1]. To achieve the exocyclic N-methyl target, the regioselectivity must be inverted, which is thermodynamically and kinetically unfavorable in a single step using this route. Solution: Abandon the direct condensation route. Switch to the thioamide route (Route B), which pre-installs the exocyclic methyl group on the nitrogen prior to cyclization[2].

Q2: I switched to the 5-bromo-2-fluoro-N-methylbenzothioamide route, but my LC-MS shows a dominant peak with a mass of +32 Da relative to the target. What is this? Causality & Explanation: A +32 Da mass indicates the presence of an uncyclized hydrazonothioamide intermediate or a trapped sulfur adduct. In this mechanism, hydrazine first attacks the thiocarbonyl, which must eliminate H2S (-34 Da) to form a hydrazone intermediate, followed by an intramolecular SNAr ring closure. If the temperature is too low (<80°C) or the reaction time is insufficient, the SNAr activation energy barrier is not overcome, leading to the accumulation of uncyclized intermediates[2]. Solution: Ensure the reaction is heated to 100°C in anhydrous dimethylsulfoxide (DMSO) for at least 1–2 hours. The high dielectric constant of DMSO stabilizes the transition state of the SNAr step.

Q3: How can I prevent the debromination side product during the prolonged heating required for cyclization? Causality & Explanation: Hydrazine is a potent reducing agent. Prolonged heating of halogenated aryl compounds in the presence of excess hydrazine can lead to reductive dehalogenation via a radical or trace-metal-catalyzed mechanism, yielding the debrominated N-methyl-1H-indazol-3-amine. Solution: Strictly control the equivalents of anhydrous hydrazine (do not exceed 10 eq). Monitor the reaction meticulously via LC-MS and quench immediately upon complete consumption of the uncyclized intermediate.

Q4: Can I use hydrazine hydrate instead of anhydrous hydrazine to avoid safety hazards? Causality & Explanation: While anhydrous hydrazine is highly toxic and explosive, substituting it with hydrazine hydrate introduces water into the system. At 100°C in DMSO, water competitively hydrolyzes the thioamide starting material back to the primary amide (5-bromo-2-fluoro-N-methylbenzamide). This amide is highly resistant to hydrazine condensation, severely depressing your yield. Solution: The self-validating protocol requires anhydrous hydrazine for optimal conversion[2]. If you must use hydrazine hydrate for safety, employ a co-solvent system (e.g., n-butanol) with a Dean-Stark trap to continuously remove water, though regiopurity and yield may still suffer.

Quantitative Route Comparison

Synthetic RouteStarting MaterialReagentMajor Side ProductRegiopurityTypical Yield
Route A (Direct) 5-Bromo-2-fluorobenzonitrileMethylhydrazine5-Bromo-1-methyl-1H-indazol-3-amine< 30%15 - 25%
Route B (Thioamide) 5-Bromo-2-fluoro-N-methylbenzothioamideAnhydrous HydrazineUncyclized Hydrazone, Debrominated Indazole> 95%70 - 85%

Self-Validating Experimental Protocol

Synthesis of 5-bromo-N-methyl-1H-indazol-3-amine via Thioamide Cyclization Objective: High-regiopurity synthesis with internal checkpoints to validate reaction progress and prevent side-product formation.

Step 1: Setup and Activation

  • Action: Charge a flame-dried Schlenk flask with 5-bromo-2-fluoro-N-methylbenzothioamide (1.0 eq) and anhydrous DMSO to create a 0.3 M solution.

  • Causality: Anhydrous DMSO is critical. Its high polarity accelerates the subsequent SNAr step, while the strict absence of water prevents competitive thioamide hydrolysis.

  • Validation Check: The solution must be bright yellow/orange. A pale or colorless solution indicates premature hydrolysis or oxidation of the thioamide.

Step 2: Hydrazine Addition

  • Action: Add anhydrous hydrazine (10.0 eq) dropwise at room temperature under an inert nitrogen atmosphere[2].

  • Causality: A large excess of hydrazine is required to drive the equilibrium of the initial addition-elimination step and overcome the entropic barrier of H2S expulsion.

  • Validation Check: Mild gas evolution (H2S) may be observed. Ensure the fume hood scrubber system is active.

Step 3: Two-Stage Cyclization

  • Action: Heat the mixture to 80°C and stir for 1 hour.

  • Validation Check: An aliquot analyzed by LC-MS should show complete consumption of the starting material and the formation of the uncyclized intermediate (+32 Da mass).

  • Action: Increase the temperature to 100°C and stir for an additional 1-2 hours[2].

  • Causality: The temperature bump provides the specific activation energy required for the intramolecular SNAr displacement of the aryl fluoride.

Step 4: Quenching and Isolation

  • Action: Cool the reaction to room temperature and pour it slowly into vigorously stirred ice-cold water.

  • Causality: The sudden drop in solvent polarity forces the hydrophobic indazole product out of solution, leaving excess hydrazine and DMSO in the aqueous phase.

  • Validation Check: A distinct precipitate should form immediately. If an oil forms, the cyclization was incomplete, or the residual DMSO concentration is too high. Filter, wash thoroughly with water, and dry under high vacuum.

References

  • Title: N1/N2-lactam acetyl-CoA carboxylase inhibitors Source: Google Patents (US8993586B2) URL: 2

  • Title: A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor Source: ACS Publications (Journal of Organic Chemistry) URL: 1

Sources

Optimization

Technical Support Center: N-Methylation of 5-bromo-1H-indazol-3-amine

Welcome to the technical support center for the N-methylation of 5-bromo-1H-indazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-methylation of 5-bromo-1H-indazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges associated with this transformation, particularly the critical issue of regioselectivity.

Introduction: The Challenge of Regioselectivity

The N-methylation of 5-bromo-1H-indazol-3-amine is a crucial step in the synthesis of various biologically active molecules. However, the indazole core presents a significant challenge: it possesses two reactive nitrogen atoms in the pyrazole ring (N1 and N2) and an exocyclic amino group at the C3 position, all of which are nucleophilic.[1] Direct alkylation often results in a mixture of N1- and N2-methylated isomers, and potentially methylation of the 3-amino group, leading to complex purification procedures and reduced yields of the desired product.[2]

The regiochemical outcome is a delicate balance of steric effects, electronic factors, and reaction conditions such as the choice of base, solvent, and methylating agent.[2] This guide will equip you with the knowledge to control these variables and achieve a selective and high-yield methylation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 methylated products?

The formation of both N1 and N2 isomers is the most common challenge. The indazole anion, formed after deprotonation by a base, exists in equilibrium, and both ring nitrogens can act as nucleophiles. The ratio of the products depends on whether the reaction is under kinetic or thermodynamic control. Generally, the N1-substituted product is the thermodynamically more stable isomer, while the N2-product can be favored under kinetic control.[3][4]

Q2: How can I favor the formation of the N1-methylated product?

To favor the N1 isomer, you should use conditions that promote thermodynamic control. A highly effective combination is using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[2][5][6] This system often leads to high N1 selectivity.[6]

Q3: I am observing methylation on the exocyclic 3-amino group. How can I prevent this?

Methylation of the exocyclic amine is a competing side reaction. To prevent this, a common strategy is to protect the amino group before performing the N-methylation. A tert-butoxycarbonyl (Boc) group is a suitable choice as it is stable under many methylation conditions and can be removed later under acidic conditions.[7][8]

Q4: My reaction is not proceeding to completion, and I'm recovering starting material. What should I do?

Incomplete conversion can be due to several factors:

  • Insufficient Base: The base may not be strong enough to fully deprotonate the indazole. Consider switching from a weaker base like potassium carbonate (K₂CO₃) to a stronger one like sodium hydride (NaH).[2]

  • Reaction Temperature: The reaction may require more thermal energy. Gently warming the reaction can often drive it to completion. However, monitor for potential side product formation at higher temperatures.

  • Reagent Quality: Ensure your methylating agent (e.g., methyl iodide) and solvent are fresh and anhydrous, as moisture can quench the base and hinder the reaction.

Q5: What is the best way to purify the final product and separate the isomers?

Column chromatography on silica gel is the standard method for separating N1 and N2 isomers. A gradient elution using a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.[9] Monitoring the separation with thin-layer chromatography (TLC) is essential to determine the optimal eluent system.

Visualizing the Challenge: Potential Methylation Pathways

The diagram below illustrates the possible products from the non-selective methylation of 5-bromo-1H-indazol-3-amine. Your goal is to direct the reaction to selectively form one of these products.

G SM 5-bromo-1H-indazol-3-amine N1 N1-methyl product (5-bromo-1-methyl-1H-indazol-3-amine) SM->N1 N1-alkylation (Often Thermodynamic) N2 N2-methyl product (5-bromo-2-methyl-2H-indazol-3-amine) SM->N2 N2-alkylation (Often Kinetic) N3 N3-amino methylated product SM->N3 Exocyclic N-alkylation Di Di/Poly-methylated products N1->Di Further Methylation N2->Di Further Methylation N3->Di Further Methylation G start Analyze Reaction by TLC/LC-MS q1 Is Starting Material (SM) Consumed? start->q1 q2 Is the Major Product the Desired Isomer? q1->q2 Yes incomplete Incomplete Reaction: • Increase reaction time/temp • Use stronger base (NaH) • Check reagent quality q1->incomplete No q3 Are there significant side products (e.g., from 3-amino methylation)? q2->q3 Yes poor_selectivity Poor Regioselectivity: • Optimize base/solvent (try NaH/THF) • Adjust temperature q2->poor_selectivity No side_products Side Product Formation: • Protect 3-amino group (e.g., Boc) • Use milder conditions q3->side_products Yes success Success: Proceed to Workup & Purification q3->success No

Sources

Troubleshooting

preventing debromination in reactions with 5-bromo-N-methyl-1H-indazol-3-amine

A Guide to Preventing Debromination in Synthetic Applications Welcome to the technical support center for 5-bromo-N-methyl-1H-indazol-3-amine. This resource is designed for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Debromination in Synthetic Applications

Welcome to the technical support center for 5-bromo-N-methyl-1H-indazol-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, with a specific focus on preventing the common side reaction of debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with 5-bromo-N-methyl-1H-indazol-3-amine?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the indazole ring is replaced by a hydrogen atom.[1][2] This leads to the formation of N-methyl-1H-indazol-3-amine as a byproduct, which reduces the yield of your desired product and complicates purification.[1][2]

Q2: What are the primary causes of debromination in reactions involving this compound?

A2: Debromination in palladium-catalyzed cross-coupling reactions, a common application for this substrate, typically arises from the formation of a palladium-hydride (Pd-H) species.[3] This reactive intermediate can then transfer a hydride to the indazole ring, cleaving the C-Br bond.[4] Sources of hydride can include the solvent (e.g., alcohols), the base, or even trace amounts of water in the reaction mixture.[2][5][6][7]

Q3: How does the N-methyl group on the indazole ring affect its reactivity and the likelihood of debromination?

A3: The N-methyl group serves as a protecting group for the indazole nitrogen. In related compounds like 5-bromoindole, the acidic N-H proton can interfere with the catalytic cycle and promote debromination.[8] By having the nitrogen already alkylated, this potential complication is avoided with 5-bromo-N-methyl-1H-indazol-3-amine. However, the electronic properties of the N-methyl indazole system can still influence the propensity for debromination.

Q4: Can my reaction work-up procedure cause debromination?

A4: While less common than during the reaction itself, certain work-up conditions could potentially contribute to product degradation or debromination, especially if the product is sensitive to acidic or basic conditions or prolonged heating.[3] It is always advisable to use mild work-up conditions and purify the product promptly.

Troubleshooting Guides for Common Reactions

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of N-methyl-1H-indazol-3-amine alongside the desired biaryl product.

  • Low conversion of the 5-bromo-N-methyl-1H-indazol-3-amine starting material.

  • A complex product mixture that is difficult to purify.

Below is a systematic guide to troubleshooting and optimizing your Suzuki-Miyaura coupling reaction to minimize debromination.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

cluster_base Base Modification cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Parameter Tuning cluster_reagents Reagent Integrity start Debromination Observed base Evaluate Base start->base catalyst Screen Catalyst & Ligand base->catalyst If debromination persists b1 Switch to a milder base: K₃PO₄, K₂CO₃, Cs₂CO₃ conditions Adjust Reaction Conditions catalyst->conditions If debromination persists c1 Use bulky, electron-rich phosphine ligands: SPhos, XPhos, RuPhos. reagents Check Reagent Quality conditions->reagents If debromination persists co1 Lower the reaction temperature. solution Optimized Reaction reagents->solution r1 Use fresh, high-purity boronic acid. b2 Rationale: Strong bases (e.g., NaOtBu) can generate Pd-H species. c2 Rationale: These ligands promote reductive elimination over debromination. co2 Use aprotic solvents: Dioxane, THF, Toluene. co3 Rationale: Higher temperatures can accelerate side reactions. Protic solvents can be a hydride source. r2 Ensure solvents are anhydrous and degassed. r3 Rationale: Impurities can poison the catalyst. Oxygen can deactivate the Pd(0) catalyst.

Caption: A systematic approach to troubleshooting debromination in Suzuki-Miyaura coupling.

ParameterRecommendation to Minimize DebrominationRationale
Base Use milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][3]Strong bases, particularly alkoxides like NaOtBu, are more prone to generating palladium-hydride species that lead to hydrodehalogenation.[1][3]
Catalyst/Ligand Employ palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[9]These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.[10]
Solvent Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[1][2]Protic solvents (e.g., alcohols) can act as a source of hydrides for the formation of Pd-H species.[4][5] Thoroughly degassing the solvent is also crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1]
Temperature Run the reaction at the lowest effective temperature.[3]Higher temperatures can increase the rate of side reactions, including debromination.[2] It may be beneficial to start at a lower temperature and slowly increase it if the reaction is sluggish.[3]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 5-bromo-N-methyl-1H-indazol-3-amine (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a mild base such as K₃PO₄ (2.0-3.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Stir the mixture at a reduced temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Debromination in Buchwald-Hartwig Amination

Symptoms:

  • Formation of N-methyl-1H-indazol-3-amine as a major byproduct.

  • Low yield of the desired C-N coupled product.

The Buchwald-Hartwig amination also proceeds via a palladium catalytic cycle and is susceptible to debromination.[11]

Key Reaction Pathways

cluster_desired Desired Buchwald-Hartwig Amination cluster_side Undesired Debromination Pathway start_desired Ar-Br + Pd(0)L_n oxidative_addition Oxidative Addition start_desired->oxidative_addition amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination start_side Ar-Pd(II)-Br(L_n) oxidative_addition->start_side Intermediate reductive_elimination Reductive Elimination amine_coordination->reductive_elimination product Ar-NR₂ + Pd(0)L_n reductive_elimination->product pd_h_formation Pd-H Formation (from base, solvent, etc.) start_side->pd_h_formation reductive_elimination_h Reductive Elimination pd_h_formation->reductive_elimination_h byproduct Ar-H + Pd(0)L_n reductive_elimination_h->byproduct

Caption: Competing pathways in palladium-catalyzed reactions: desired coupling vs. debromination.

ParameterRecommendation to Minimize DebrominationRationale
Base Use a non-nucleophilic, sterically hindered base like LHMDS or a weaker inorganic base if compatible with the amine.[12]Strong, non-hindered bases like NaOtBu can contribute to the formation of Pd-H species. The choice of base is critical and highly dependent on the pKa of the amine coupling partner.[12]
Catalyst/Ligand Utilize specialized bulky, electron-rich phosphine ligands developed for C-N coupling (e.g., BrettPhos, tBuXPhos).[9][12]These ligands are designed to promote the C-N reductive elimination, which is often the rate-limiting step, thereby minimizing the lifetime of intermediates that could lead to side reactions.[11]
Solvent Aprotic solvents such as toluene, dioxane, or THF are generally preferred.[13]Avoid protic solvents that can act as hydride donors. Some polar aprotic solvents like DMF can also decompose at high temperatures to generate hydride sources.[2]
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.As with Suzuki coupling, elevated temperatures can favor the debromination side reaction.

Experimental Protocol: Optimized Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%) and the appropriate ligand (1.2-2.4 mol%) to an oven-dried reaction vessel.

  • Add 5-bromo-N-methyl-1H-indazol-3-amine (1.0 eq.), the amine coupling partner (1.1-1.3 eq.), and the base (e.g., LHMDS, 1.5-2.0 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and stir the reaction at the optimized temperature (e.g., 80-110 °C), monitoring by TLC or LC-MS.

  • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

By carefully selecting the reaction parameters, particularly the base and ligand, it is possible to significantly suppress the undesired debromination of 5-bromo-N-methyl-1H-indazol-3-amine and achieve high yields of the desired coupled products.

References

  • A Mechanistic Investigation of Hydrodehalogen
  • How to avoid debromination in 5-bromoindole reactions. BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
  • preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
  • preventing debromination in subsequent reaction steps. BenchChem.
  • On the mechanism of palladium-catalyzed coupling of haloaryls to biaryls in water with zinc. J-STAGE. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ACS Publications. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-bromo-N-methyl-1H-indazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and process chemists in navigating the scale-up synthesis of 5-bromo-N-methyl-1H-indazol-3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and process chemists in navigating the scale-up synthesis of 5-bromo-N-methyl-1H-indazol-3-amine , a critical intermediate frequently utilized in the development of acetyl-CoA carboxylase (ACC) inhibitors and protein kinase B (PKB) inhibitors .

This guide moves beyond basic recipes, focusing on the causality of chemical behaviors at scale and establishing self-validating systems to ensure your process remains strictly within operational tolerances.

Synthetic Workflow

The validated route consists of a four-step sequence: chlorination of 5-bromo-2-fluorobenzoic acid, amidation, thionation, and a final hydrazine-mediated cyclization .

Synthesis SM 5-bromo-2-fluorobenzoic acid Starting Material Step1 Step 1: Chlorination Oxalyl Chloride, cat. DMF DCM, RT, 1.5h SM->Step1 Int1 5-bromo-2-fluorobenzoyl chloride Intermediate 1 Step1->Int1 Step2 Step 2: Amidation Methylamine (2M in THF) 0°C, 30 min Int1->Step2 Int2 5-bromo-2-fluoro-N-methylbenzamide Intermediate 2 Step2->Int2 Step3 Step 3: Thionation Lawesson's Reagent Toluene, 100°C, 3.5h Int2->Step3 Int3 5-bromo-2-fluoro-N-methylbenzothioamide Intermediate 3 Step3->Int3 Step4 Step 4: Cyclization Anhydrous Hydrazine DMSO, 80°C→100°C→130°C Int3->Step4 Product 5-bromo-N-methyl-1H-indazol-3-amine Final Product Step4->Product

Figure 1: Four-step synthetic workflow for 5-bromo-N-methyl-1H-indazol-3-amine.

Quantitative Process Parameters

To facilitate easy comparison and reactor planning, all critical stoichiometric and operational parameters are summarized below.

StepTransformationLimiting ReagentCo-Reagent (Eq)SolventTemp ProfileIPC Target (LC-MS)
1 Chlorination5-bromo-2-fluorobenzoic acidOxalyl Chloride (2.0)DCM20–25 °CQuench in MeOH; check for methyl ester
2 Amidation5-bromo-2-fluorobenzoyl chlorideMethylamine (5.5)THF/DCM0 °Cm/z 232.0 / 234.0 [M+H]⁺
3 Thionation5-bromo-2-fluoro-N-methylbenzamideLawesson's (1.08)Toluene100 °Cm/z 248.0 / 250.0 [M+H]⁺
4 Cyclization5-bromo-2-fluoro-N-methylbenzothioamideAnhydrous Hydrazine (10.0)DMSO80 → 100 → 130 °Cm/z 226.0 / 228.0 [M+H]⁺

Step-by-Step Methodologies & In-Process Controls (IPC)

Step 1 & 2: Amidation Sequence
  • Chlorination: Suspend 5-bromo-2-fluorobenzoic acid in anhydrous dichloromethane (DCM). Add oxalyl chloride (2.0 eq), followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 1.5 hours.

    • Self-Validating IPC: Remove a 50 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. The presence of methyl 5-bromo-2-fluorobenzoate confirms complete acid chloride formation.

  • Amidation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM and cool to 0 °C.

  • Add methylamine (2M in THF, 5.5 eq) dropwise to maintain the internal temperature below 5 °C. Stir for 30 minutes.

  • Quench with water, extract the organic layer, and concentrate to yield 5-bromo-2-fluoro-N-methylbenzamide.

Step 3: Thionation
  • Suspend the amide from Step 2 and Lawesson's reagent (1.08 eq) in anhydrous toluene.

  • Heat the mixture to 100 °C and stir for 3.5 hours.

  • Cool to room temperature, filter out insoluble phosphorus byproducts, and concentrate the filtrate.

    • Self-Validating IPC: LC-MS must show complete disappearance of the amide signal (m/z 232.0/234.0) and the appearance of the thioamide (m/z 248.0/250.0).

Step 4: Hydrazine Cyclization
  • Dissolve 5-bromo-2-fluoro-N-methylbenzothioamide in dimethylsulfoxide (DMSO).

  • Add anhydrous hydrazine (10.0 eq).

  • Thermal Stepping: Heat the reactor to 80 °C for 1 hour. Increase the temperature to 100 °C for 40 minutes. Finally, increase to 130 °C for 45 minutes .

  • Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to remove DMSO and excess hydrazine.

Troubleshooting & FAQs

Q1: Why do we observe incomplete conversion during the thionation step with Lawesson's Reagent on a kilogram scale, despite full conversion at the bench scale? A: At scale, poor mass transfer and moisture ingress are the primary culprits. Lawesson's reagent is highly sensitive to hydrolysis. If the toluene is not rigorously dried, the reagent degrades prematurely. Furthermore, the reaction is heterogeneous initially; inadequate agitation leads to localized concentration gradients. Actionable Fix: Implement a self-validating system by running a Karl Fischer (KF) titration on your solvent before adding the reagent (Target: KF < 100 ppm). If conversion stalls during the run, add an additional 0.1 eq of Lawesson's reagent, but do not exceed 1.2 eq total to avoid difficult downstream purification of phosphorus-containing byproducts.

Q2: In the final cyclization step, why is a stepped heating profile (80 °C → 100 °C → 130 °C) strictly required? A: The cyclization proceeds via a two-stage mechanism. The initial step is the nucleophilic aromatic substitution (SNAr) of the fluoride by hydrazine. This step is highly exothermic and initiates around 80 °C. If the reactor is immediately ramped to 130 °C, the rapid evolution of heat and nitrogen gas (from thermal decomposition of excess hydrazine) will overpressurize the vessel. The subsequent ring closure—attack of the substituted hydrazine onto the thioamide carbon with the expulsion of H₂S—requires a higher activation energy, necessitating the final ramp to 130 °C . Actionable Fix: Monitor the reactor pressure and internal temperature continuously. Do not advance to the next temperature setpoint until the exotherm at the current plateau has completely subsided and LC-MS confirms the formation of the uncyclized hydrazine intermediate.

Q3: We are detecting significant levels of 5-bromo-2-fluoro-N-methylbenzamide (the oxygen analog) during the final cyclization step. Where is this coming from? A: This is a reversion byproduct caused by the use of hydrated hydrazine instead of anhydrous hydrazine. At elevated temperatures, water acts as a nucleophile and hydrolyzes the thioamide back to the amide before the SNAr reaction can complete. Actionable Fix: Ensure the use of strictly anhydrous hydrazine. If safety protocols prohibit anhydrous hydrazine at your facility, you must switch to an alternative synthetic route (e.g., Buchwald-Hartwig amination of a pre-formed 3-bromoindazole), as the thioamide route is fundamentally incompatible with aqueous conditions.

Q4: During Step 1, we see unreacted starting material even after 3 hours. Should we add more oxalyl chloride? A: No. The stalling of the chlorination is rarely due to insufficient oxalyl chloride (since 2.0 eq is already a large excess). It is almost always caused by the depletion of the Vilsmeier-Haack active species due to the evaporation or degradation of the catalytic DMF. Actionable Fix: Add an additional 1-2 drops of DMF. You will immediately observe a resumption of gas evolution (CO and CO₂), validating that the catalytic cycle has restarted.

References

  • N1/N2-lactam acetyl-CoA carboxylase inhibitors (US8993586B2). Google Patents. Available at:[1]

  • Thiazole Compounds as Protein Kinase B (PKB) Inhibitors (EP1981884B1). European Patent Office. Available at:[2]

Sources

Troubleshooting

Technical Support Center: Purification of 5-bromo-N-methyl-1H-indazol-3-amine

Welcome to the technical support center for the purification of 5-bromo-N-methyl-1H-indazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-bromo-N-methyl-1H-indazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical, field-proven solutions to common challenges encountered during the purification of this important heterocyclic intermediate.

Part 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The nature and quantity of these impurities are intrinsically linked to the synthetic route employed.

Q1: What are the most common impurities I should expect when synthesizing 5-bromo-N-methyl-1H-indazol-3-amine?

The impurity profile is highly dependent on your specific synthetic pathway. However, most syntheses will generate a predictable set of related substances. A common route involves the cyclization of a substituted benzonitrile with hydrazine, followed by N-methylation.[1][2]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 5-bromo-1H-indazol-3-amine (the precursor before methylation) is a frequent impurity.

  • Regioisomers: The N-methylation step is a critical source of impurities. The indazole ring has two nitrogen atoms (N1 and N2) available for alkylation. This can lead to the formation of the undesired N2-methyl isomer (5-bromo-N2-methyl-1H-indazol-3-amine) alongside your desired product. The ratio of N1 to N2 methylation can be influenced by the choice of base and solvent.[3]

  • Process-Related Impurities: This category includes inorganic salts from reagents or bases used during the synthesis, which are typically removed during an aqueous work-up.[4]

  • Side-Reaction Products: Over-methylation leading to quaternization, or side-reactions from the cyclization step can introduce other complex impurities.

  • Degradation Products: Indazole scaffolds can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat) or prolonged exposure to light and air, potentially forming N-oxides or ring-opened products.[5]

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 5-bromo-2-fluorobenzonitrile + Hydrazine Intermediate 5-bromo-1H-indazol-3-amine Start->Intermediate Cyclization Methylation Methylating Agent (e.g., MeI, DMS) Intermediate->Methylation Impurity_Start Unreacted Precursor: 5-bromo-1H-indazol-3-amine Intermediate->Impurity_Start Incomplete Reaction Product Crude 5-bromo-N-methyl-1H-indazol-3-amine Methylation->Product Impurity_Isomer N2-Methyl Isomer Methylation->Impurity_Isomer Poor Regioselectivity Impurity_Salts Inorganic Salts Product->Impurity_Salts Impurity_Degradation Degradation Products (e.g., N-oxides) Product->Impurity_Degradation

Fig 1. Common impurity sources in the synthesis of 5-bromo-N-methyl-1H-indazol-3-amine.
Q2: How can I effectively analyze the purity of my crude product before and after purification?

A multi-faceted analytical approach is essential for accurately assessing purity.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time analysis. It is used to monitor reaction progress, identify the number of components in your crude mixture, and, crucially, to develop a solvent system for column chromatography.[6][7] Use a UV lamp for visualization, as the indazole ring is UV-active.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol is a good starting point. It can precisely quantify the target compound and resolve closely related impurities like regioisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for structural confirmation. It can help distinguish between N1 and N2 methyl isomers based on the chemical shifts of the methyl protons and aromatic protons. It also provides a good estimate of purity by identifying signals from residual solvents or major impurities.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of your product and helps identify the masses of unknown impurities, providing clues to their structures.

Part 2: Core Purification Methodologies

The choice of purification method depends on the nature of the impurities you need to remove. Often, a combination of techniques is required to achieve high purity.

Start Crude Product Q_Salts Inorganic salts or water-soluble impurities present? Start->Q_Salts A_Extraction Acid-Base Extraction or Aqueous Wash Q_Salts->A_Extraction Yes Q_Isomers Isomers or compounds with similar polarity present? Q_Salts->Q_Isomers No A_Extraction->Q_Isomers A_Column Flash Column Chromatography Q_Isomers->A_Column Yes Q_Solid Is the material solid and >95% pure? Q_Isomers->Q_Solid No A_Column->Q_Solid A_Recrystal Recrystallization Q_Solid->A_Recrystal Yes End Pure Product Q_Solid->End No A_Recrystal->End

Fig 2. Decision workflow for selecting the appropriate purification strategy.
Q3: My main impurity is the N2-methyl isomer. What is the best way to separate it?

Flash column chromatography is the most effective technique for separating closely related isomers with different polarities.[3][8]

  • Why it works: The N1 and N2 methyl isomers, while structurally similar, will have slightly different dipole moments and abilities to interact with the stationary phase (typically silica gel). The N1-methyl isomer is generally less polar than the corresponding N2-isomer in indazoles. This difference in polarity allows for their separation with an optimized solvent system.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the workhorse for this separation.[7]

  • Mobile Phase (Eluent):

    • Start with a non-polar/polar solvent system like n-hexane/ethyl acetate or dichloromethane/ethyl acetate.[7][9]

    • Because your compound has a basic amine group, it can "stick" to the acidic silica gel, causing tailing and poor separation. To counteract this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.[10] This deactivates the acidic sites on the silica, leading to sharper peaks and better resolution.

Q4: How can I efficiently remove inorganic salts and highly polar impurities?

An acid-base extraction is a highly effective and scalable liquid-liquid extraction technique for purifying basic compounds like yours from neutral or acidic impurities and salts.[11]

  • Why it works: The technique leverages the basicity of the 3-amino group.

    • Acidification: Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM). Wash this solution with a dilute aqueous acid (e.g., 1 M HCl). The basic amine will be protonated to form an ammonium salt (R-NH₃⁺Cl⁻), which is soluble in the aqueous layer.[12]

    • Separation: Neutral organic impurities will remain in the organic layer, which is discarded.

    • Basification: The acidic aqueous layer is then carefully basified with a base (e.g., NaOH, NaHCO₃) until the pH is basic. This neutralizes the ammonium salt, causing the free amine product to precipitate out of the aqueous solution as a solid or to be re-extracted into a fresh organic layer.[11][12]

cluster_0 Step 1: Dissolution & Acidification cluster_1 Step 2: Separation cluster_2 Step 3: Basification & Isolation Funnel1 Organic Layer (EtOAc) Crude Product (R-NH₂) + Neutral Impurities Aqueous Layer (1M HCl) Funnel2 Organic Layer (Neutral Impurities) Aqueous Layer (Protonated Product R-NH₃⁺Cl⁻) Funnel1:f1->Funnel2:f1 Protonation Funnel3 Organic Layer (EtOAc) Aqueous Layer (Add NaOH) Funnel2:f1->Funnel3:f1 Product Pure Product (R-NH₂) Precipitates or extracts into fresh organic layer Funnel3:f1->Product Neutralization

Fig 3. Workflow of an acid-base extraction for purifying an amine.
Q5: Is recrystallization a viable option for this compound? What solvents should I screen?

Yes, recrystallization can be an excellent final polishing step if your material is already relatively pure (>95%) and solid.[4][13] It is highly effective at removing small amounts of impurities with different solubility profiles.

  • Why it works: This technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent.[13] As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize out, leaving impurities behind in the "mother liquor."

  • Solvent Screening: A solvent screening is crucial.[13] Test small amounts of your compound in various solvents. Good starting points for bromo-substituted indazoles include:

    • Single Solvents: Ethanol, isopropanol, ethyl acetate, toluene.[4][13]

    • Two-Solvent Systems: A "good" solvent in which the compound is soluble (e.g., ethanol, DCM) paired with a miscible "anti-solvent" in which it is insoluble (e.g., water, heptane, hexane).[13]

Purification TechniqueBest For Removing...Key AdvantageCommon Pitfall
Acid-Base Extraction Inorganic salts, neutral or acidic organic impurities.High capacity, scalable, removes different compound classes.Does not separate basic impurities (e.g., isomers).
Column Chromatography Isomers, byproducts with similar polarity.High resolution for separating complex mixtures.Can be slow, requires significant solvent, potential for product loss on the column.
Recrystallization Small amounts of impurities from a mostly pure solid.Cost-effective, can yield very high-purity crystalline material.Low recovery if too much solvent is used; requires the compound to be a solid.[13]

Part 3: Experimental Protocols & Troubleshooting

Protocol 1: Flash Column Chromatography
  • TLC Analysis & Solvent Selection: Develop a solvent system using TLC (e.g., Hexane:Ethyl Acetate with 1% Et₃N) that gives your product an Rf value of ~0.25-0.35 and shows good separation from major impurities.

  • Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 95:5 Hexane:EtOAc).[7] Pour this into a glass column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM) or the eluent itself. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often gives better separation.[14]

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the eluent (gradient elution) according to your TLC development. For example, move from 5% EtOAc in hexane to 10%, then 15%, etc.

  • Fraction Collection: Collect fractions in test tubes and analyze them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves completely.[13]

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[13] Be aware that charcoal can also adsorb some of your product.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.[13]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Poor separation on column Incorrect solvent system; Tailing of the amine product; Column overloading.Re-optimize the eluent using TLC. Add 0.5-1% triethylamine or NH₄OH to the mobile phase to reduce tailing.[10] Use less crude material relative to the amount of silica gel.
Product won't crystallize Material is not pure enough (oiling out); Too much solvent was used; Incorrect solvent.Re-purify by another method (e.g., chromatography).[3] Evaporate some solvent to increase concentration. Induce crystallization by scratching the flask's inner wall with a glass rod or adding a seed crystal.[13]
Low recovery after purification Product loss during transfers; Product is partially soluble in wash solvents; Premature crystallization during hot filtration (recrystallization).Minimize transfer steps. Use ice-cold solvents for washing crystals.[13] Preheat the filtration funnel and receiving flask for recrystallization.[13]
Purified product is colored Persistent colored impurities.Try recrystallization with the addition of activated charcoal.[13] Ensure the compound is not degrading due to light or air exposure.

Part 4: Stability and Storage

Q6: How should I store my purified 5-bromo-N-methyl-1H-indazol-3-amine?

To ensure long-term integrity, proper storage is critical. Indazole derivatives can be sensitive to environmental factors.[5]

  • Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. Photolytic degradation can occur upon prolonged exposure to UV light.[5]

  • Protect from Moisture and Air: Store in a tightly sealed container to prevent hydrolysis and oxidation. For long-term storage, consider placing it inside a desiccator or flushing the container with an inert gas like nitrogen or argon.[5]

  • Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended for long-term stability.[5]

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • J. Sci. Res. 17 (1), 287-296 (2025). (2025). Bangladesh Journals Online. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Arizona State University. (2010). Column Chromatography. Ask A Biologist. Retrieved from [Link]

  • IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

  • Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • Molecules. (2016). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]

  • Cardiovascular & Hematological Agents in Medicinal Chemistry. (2013). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2022). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of aminopyrazole.
  • Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

  • Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Current Medicinal Chemistry. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChemLite. (n.d.). 5-bromo-6-methyl-1h-indazol-3-amine. Retrieved from [Link]

  • Roche Diagnostics GmbH. (n.d.). Protein purification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Regioselectivity in Indazole Functionalization

Welcome to the technical support center for the regioselective functionalization of the indazole scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the regioselective functionalization of the indazole scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocycle. Indazole's unique electronic structure, with its two adjacent nitrogen atoms, presents both an opportunity and a significant challenge: directing substituents to the desired position (N1, N2, or C3) while suppressing the formation of undesired regioisomers.[1][2][3]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format, supplemented with detailed protocols and mechanistic insights to empower you to make informed decisions in your experimental design.

Section 1: N-Functionalization (N1 vs. N2 Selectivity)

The selective alkylation or arylation of the indazole nitrogen is one of the most common challenges. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, yet reaction outcomes are a delicate balance of kinetics, thermodynamics, and the specific reagents employed.[1][3][4][5]

Frequently Asked Questions (FAQs): N-Functionalization

Q1: My indazole alkylation is giving me an inseparable mixture of N1 and N2 products. How can I favor the N1 isomer?

A1: Achieving high N1 selectivity typically involves leveraging thermodynamic control. The N1-substituted indazole is often the more thermodynamically stable product.

Core Insight: The key is to use conditions that allow for equilibration between the N1 and N2 isomers or that intrinsically favor the formation of the more stable product. A robust and widely cited method is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).[4][6][7]

  • Mechanism of Action: NaH irreversibly deprotonates the indazole, forming the indazolide anion. In a solvent like THF, the sodium cation (Na+) can form a chelate or tight ion pair involving the N2 lone pair and a coordinating group at the C3 position (e.g., an ester).[1][4][5] This interaction sterically encumbers the N2 position, directing the incoming electrophile (your alkylating agent) to the N1 position.[4][5] This effect is particularly pronounced for indazoles with C3-substituents like carboxymethyl or acetyl groups, often yielding >99% N1 selectivity.[6]

Q2: I need to synthesize the N2-alkylated regioisomer. Standard conditions (K₂CO₃/DMF) are giving me a mixture. What is a more reliable method?

A2: Selective N2-alkylation often requires conditions that favor kinetic control or that sterically block the N1 position.

Core Insight: The N2 position is often considered the kinetically favored site for attack under certain conditions, as its lone pair is sometimes more accessible.[8]

  • Steric Hindrance: The most straightforward strategy is to use an indazole substrate with a bulky substituent at the C7 position. The steric bulk of a group like a nitro (NO₂) or carboxylate (CO₂Me) can effectively block access to the N1 nitrogen, forcing the alkylating agent to react at N2.[6]

  • Mitsunobu Reaction: For a more general solution, the Mitsunobu reaction (using triphenylphosphine, PPh₃, and a dialkyl azodicarboxylate like DEAD or DIAD) is a highly reliable method for achieving N2-alkylation with primary and secondary alcohols. This reaction proceeds through a different mechanism that intrinsically favors the N2 product.

  • Acid-Catalyzed Conditions: Some methods report that acid-catalyzed protection (e.g., with a THP group) can favor kinetic N2-protection.[8] Additionally, using alkyl 2,2,2-trichloroacetimidates under acidic conditions (TfOH) has been shown to be highly selective for the N2 position.[9]

Q3: How does the choice of base and solvent impact my N1/N2 ratio?

A3: The base and solvent system is arguably the most critical factor in controlling N-alkylation regioselectivity. It dictates the nature of the indazolide anion (e.g., tight ion pair vs. solvent-separated ion pair) and can influence the reaction's kinetic or thermodynamic pathway.[5]

Condition Primary Outcome Rationale Typical Yield/Ratio
NaH in THF N1-Selective Favors thermodynamic control; Na+ cation chelation with C3 substituents blocks N2.[4][5]>95% N1 selectivity is common.[6][7]
K₂CO₃ or Cs₂CO₃ in DMF Mixture / N1-Favored Weaker bases and polar aprotic solvents can lead to mixtures. Cesium carbonate (Cs₂CO₃) can sometimes improve N1 selectivity.[6][10]Highly substrate-dependent, often 1:1 to 3:1 (N1:N2).
Mitsunobu (PPh₃/DIAD) N2-Selective Reaction proceeds via a phosphonium intermediate, favoring attack at the N2 position.Often provides high to excellent N2 selectivity.
TfOH / Alkyl Trichloroacetimidate N2-Selective Acid-catalyzed reaction with a specific alkylating agent designed for high N2 selectivity.[9]Excellent N2 selectivity reported.[9]
Workflow & Decision Diagram for N-Alkylation

N_Alkylation_Workflow start Start: 1H-Indazole Substrate goal Desired Product? start->goal sub_analysis Analyze Substrate: Does it have a C7 substituent? goal->sub_analysis  N2 Isomer   cond_n1 Conditions for N1: - Base: NaH - Solvent: Anhydrous THF - Temp: 0°C to RT goal->cond_n1  N1 Isomer   n1_product N1-Alkylated Indazole n2_product N2-Alkylated Indazole cond_n2_steric Conditions for N2 (Steric): - Base: NaH or K₂CO₃ - Solvent: THF or DMF sub_analysis->cond_n2_steric Yes cond_n2_mitsunobu Conditions for N2 (General): - Reagents: PPh₃, DIAD, Alcohol - Solvent: THF or Dioxane sub_analysis->cond_n2_mitsunobu No cond_n1->n1_product cond_n2_steric->n2_product cond_n2_mitsunobu->n2_product

Caption: Decision workflow for selecting N-alkylation conditions.

Protocol 1: Highly N1-Selective Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position using the robust NaH/THF system.[2][6][11]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, 1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents (ethyl acetate, brine, Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equiv).

  • Solvent Addition: Add anhydrous THF to create a suspension. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Dissolve the 1H-indazole (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases. The solution should become clear or homogeneous.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the N1-alkylated indazole.

Section 2: C3-Position Functionalization

The C3 position of indazole is electronically distinct and less nucleophilic than the nitrogen atoms, making its direct functionalization a separate challenge.[12][13] Strategies often involve pre-functionalization, directed metallation, or transition-metal-catalyzed C-H activation.[14][15]

Frequently Asked Questions (FAQs): C3-Functionalization

Q1: I want to install an aryl group at the C3 position. Direct arylation methods are failing. What's a reliable alternative?

A1: Direct C-H arylation at C3 can be difficult. A highly effective and general strategy involves a four-step sequence: N-protection, directed C3-lithiation, transmetalation to zinc, and finally a Negishi cross-coupling reaction.[14][16]

Core Insight: This strategy transforms the electronically neutral C3-H bond into a potent carbon nucleophile.

  • N-Protection: The indazole nitrogen must be protected. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is ideal as it is robust and can direct the subsequent lithiation step to the C3 position.[13][16]

  • Directed Lithiation: With the SEM group at N2, treatment with a strong base like n-butyllithium (n-BuLi) selectively deprotonates the C3 position.[13][16]

  • Transmetalation: The resulting C3-lithiated indazole is then treated with zinc chloride (ZnCl₂) to form a more stable and less reactive organozinc species.[14][16]

  • Negishi Coupling: This organozinc compound can then be coupled with a wide variety of (hetero)aryl halides using a palladium catalyst (e.g., Pd(PPh₃)₄) to form the C-C bond with high efficiency.[16] This method tolerates a broad range of functional groups on both coupling partners.[16]

Q2: How can I introduce a simple functional group, like a formyl group (-CHO), at the C3 position?

A2: C3-formylation can be achieved via a radical pathway using an oxidant and a formyl source. A recent, efficient method uses Selectfluor as the oxidant and dimethyl sulfoxide (DMSO) as both the solvent and the formylating agent, often assisted by microwave irradiation.[17][18]

Core Insight: This method avoids the need for strong bases or organometallic intermediates. The reaction likely proceeds through a radical mechanism where a methyl radical from DMSO is trapped by the indazole ring at the C3 position, followed by oxidation to the aldehyde.[17][18] This approach is regioselective for the C3 position of 2H-indazoles.[17][18]

Protocol 2: C3-Arylation via Directed Lithiation and Negishi Coupling

This protocol outlines the synthesis of 3-arylindazoles following the N2-SEM protection and Negishi coupling strategy.[16]

Materials:

  • N2-SEM-protected indazole (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.3 equiv)

  • Zinc chloride (ZnCl₂, 1.0 M in THF, 1.3 equiv)

  • Aryl halide (e.g., aryl bromide or iodide, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

Procedure:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere, add the N2-SEM-protected indazole (1.0 equiv) and dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.3 equiv) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 45 minutes.

  • Transmetalation: Add the ZnCl₂ solution (1.3 equiv) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the flask to warm to 0 °C and stir for 30 minutes.

  • Coupling: To the freshly prepared organozinc reagent, add the aryl halide (1.0 equiv) followed by the palladium catalyst (Pd(PPh₃)₄, 5 mol%).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the residue by column chromatography to yield the 3-aryl-N2-SEM-indazole.

  • Deprotection (Optional): The SEM group can be efficiently removed by treating the product with HCl in methanol at 50 °C for 30 minutes to yield the final 3-aryl-1H-indazole.[16]

Diagram: C-H Functionalization Strategies

C_Func_Strategies cluster_c3 C3-Position Functionalization cluster_c_other Other C-H Positions (C4-C7) indazole 2H-Indazole c3_radical Radical Pathway (e.g., Formylation) indazole->c3_radical Reagents: Selectfluor, DMSO c3_dm Directed Metallation (e.g., Lithiation -> Negishi) indazole->c3_dm Requires: N-Protection (SEM) c3_direct Direct C-H Activation (e.g., Pd, Rh, Co-catalyzed) indazole->c3_direct Requires: Transition Metal Catalyst c_other_dg Directing Group Strategy (e.g., Amide, Pyrazole directs to ortho C-H) indazole->c_other_dg Requires: Directing Group on N1/N2

Caption: Overview of major C-H functionalization strategies for indazoles.

References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Retrieved from [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, R. P., et al. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(8), 2837-2848. [Link]

  • Keeting, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1118-1130. [Link]

  • Bucher, C., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society, 142(23), 10565-10573. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Bookser, B. C. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6379-6382. [Link]

  • Chen, Y., et al. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. Retrieved from [Link]

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. ResearchGate. Retrieved from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • C-H functionalization of 2H-indazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Chinese Journal of Synthetic Chemistry. Retrieved from [Link]

  • Bucher, C., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. ChemRxiv. [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. Retrieved from [Link]

  • Keeting, J. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1118-1130. [Link]

  • Wang, M., et al. (2024). Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. The Journal of Organic Chemistry. [Link]

  • Lin, M.-H., et al. (2015). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. Retrieved from [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4830-4833. [Link]

  • Nykaza, T. V., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

  • Sun, C., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Organic Letters, 8(15), 3351-3353. [Link]

  • Campos, K. R., et al. (2016). Solution to the C3–Arylation of Indazoles: Development of a Scalable Method. Organic Letters, 18(14), 3462-3465. [Link]

  • Klapars, A., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & Medicinal Chemistry Letters, 19(21), 6241-6244. [Link]

  • Szostak, M., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(23), 5699. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 5-bromo-N-methyl-1H-indazol-3-amine

Introduction 5-bromo-N-methyl-1H-indazol-3-amine is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known for its diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-bromo-N-methyl-1H-indazol-3-amine is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, known for its diverse pharmacological activities, including kinase inhibition, which is pivotal in oncology research. The specific substitution pattern of a bromine atom at the 5-position and an N-methylamino group at the 3-position offers a unique template for developing highly selective and potent therapeutic agents.

This in-depth technical guide provides a comparative analysis of two primary synthetic pathways to 5-bromo-N-methyl-1H-indazol-3-amine. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of each route's underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages. The objective is to equip the reader with the necessary insights to make an informed decision on the most suitable synthetic strategy for their research and development endeavors.

Route 1: Two-Step Synthesis via Direct N-Alkylation

This synthetic approach involves the initial preparation of the key intermediate, 5-bromo-1H-indazol-3-amine, followed by direct N-methylation of the exocyclic amino group.

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

The formation of the indazole core is efficiently achieved through the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution (SNA) mechanism, where the hydrazine displaces the fluorine atom, followed by an intramolecular cyclization and tautomerization to yield the stable 1H-indazole.

Experimental Protocol:

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq) and hydrazine hydrate (excess, e.g., 20-50 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring for a short duration (e.g., 5-20 minutes). The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess hydrazine under reduced pressure.

  • The resulting solid residue can be purified by trituration with a suitable solvent like methanol or by recrystallization to afford 5-bromo-1H-indazol-3-amine in high yield and purity.[1][2]

Step 2: Direct N-Methylation of 5-bromo-1H-indazol-3-amine

The second step involves the direct methylation of the 3-amino group using a suitable methylating agent, such as methyl iodide. This reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

Experimental Protocol:

  • Dissolve 5-bromo-1H-indazol-3-amine (1.0 eq) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a base (e.g., sodium hydride, potassium carbonate) (1.1-1.5 eq) portion-wise at a controlled temperature (e.g., 0 °C).

  • After stirring for a short period, add methyl iodide (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired N-methylated product from any unreacted starting material and isomeric byproducts.[3][4]

Causality and Challenges:

The primary challenge in this step is the regioselectivity of the methylation. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2) in addition to the exocyclic 3-amino group. The choice of base and solvent can influence the site of methylation.[5][6][7] Strong bases like sodium hydride will deprotonate the most acidic proton, which is typically on the indazole ring, leading to a mixture of N1 and N2-methylated isomers. To selectively methylate the 3-amino group, a milder base and careful control of stoichiometry might be necessary. Alternatively, a protection-deprotection strategy for the indazole nitrogens could be employed, though this would add steps to the overall synthesis.

Route 1: Direct N-Alkylation start 5-Bromo-2-fluorobenzonitrile intermediate 5-Bromo-1H-indazol-3-amine start->intermediate Step 1: Indazole Formation product 5-Bromo-N-methyl-1H-indazol-3-amine intermediate->product Step 2: N-Methylation reagents1 Hydrazine Hydrate Heat reagents2 Methyl Iodide Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Workflow for the synthesis of 5-bromo-N-methyl-1H-indazol-3-amine via direct N-alkylation.

Route 2: Two-Step Synthesis via Reductive Amination

This pathway also commences with the synthesis of 5-bromo-1H-indazol-3-amine, but employs a more selective method for the introduction of the methyl group onto the exocyclic amine.

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

This step is identical to Step 1 in Route 1, providing the common key intermediate.

Step 2: Reductive Amination of 5-bromo-1H-indazol-3-amine

Reductive amination is a highly efficient and selective method for the N-alkylation of primary amines.[8][9][10] The reaction proceeds by the formation of an intermediate imine (or iminium ion) from the reaction of the primary amine with formaldehyde, which is then reduced in situ by a hydride-donating reagent, such as sodium borohydride or the milder and more selective sodium triacetoxyborohydride.

Experimental Protocol:

  • Dissolve 5-bromo-1H-indazol-3-amine (1.0 eq) in a suitable solvent, such as methanol or 1,2-dichloroethane (DCE).

  • Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq).

  • Stir the mixture at room temperature for a period to allow for imine formation (e.g., 1-2 hours).

  • Cool the reaction mixture to 0 °C and add the reducing agent (e.g., sodium borohydride) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.[9][11][12]

Causality and Advantages:

The key advantage of reductive amination is its high selectivity for the primary amino group. The reaction conditions are generally mild and do not favor the alkylation of the less nucleophilic indazole ring nitrogens. The formation of the iminium ion intermediate is reversible, but its in-situ reduction drives the reaction to completion. The use of sodium triacetoxyborohydride is particularly advantageous as it is a milder reducing agent and can be used in a one-pot procedure without the need for pH control.[10] This route is less likely to produce isomeric byproducts compared to direct alkylation, potentially simplifying purification and improving the overall yield of the desired product.

Route 2: Reductive Amination start 5-Bromo-2-fluorobenzonitrile intermediate 5-Bromo-1H-indazol-3-amine start->intermediate Step 1: Indazole Formation product 5-Bromo-N-methyl-1H-indazol-3-amine intermediate->product Step 2: Reductive Amination reagents1 Hydrazine Hydrate Heat reagents2 Formaldehyde Reducing Agent (e.g., NaBH4) Solvent (e.g., Methanol)

Caption: Workflow for the synthesis of 5-bromo-N-methyl-1H-indazol-3-amine via reductive amination.

Comparative Analysis

ParameterRoute 1: Direct N-AlkylationRoute 2: Reductive Amination
Number of Steps 22
Starting Materials 5-Bromo-2-fluorobenzonitrile, Hydrazine Hydrate, Methyl Iodide5-Bromo-2-fluorobenzonitrile, Hydrazine Hydrate, Formaldehyde
Key Reagents Strong base (e.g., NaH) or mild base (e.g., K2CO3)Reducing agent (e.g., NaBH4, NaBH(OAc)3)
Potential Yield Moderate to Good (highly dependent on selectivity)Good to Excellent
Selectivity Potential for a mixture of N-methylated products (amine, N1, and N2)High selectivity for N-methylation of the exocyclic amine
Purification May require careful chromatographic separation of isomersGenerally simpler purification
Safety Considerations Methyl iodide is toxic and a suspected carcinogen. Strong bases like NaH are highly reactive.Formaldehyde is toxic and a carcinogen. Sodium borohydride is flammable.

Conclusion

Both presented synthetic routes offer viable pathways to 5-bromo-N-methyl-1H-indazol-3-amine, each with its own set of advantages and challenges.

Route 1 (Direct N-Alkylation) is a classical approach to amine alkylation. However, for a substrate like 5-bromo-1H-indazol-3-amine with multiple nucleophilic sites, achieving high selectivity for the desired product can be challenging and may require extensive optimization of reaction conditions or the implementation of a protecting group strategy, which would increase the step count.

Route 2 (Reductive Amination) emerges as the more strategic and likely more efficient pathway. Its inherent selectivity for the N-methylation of the primary amino group under mild conditions circumvents the major hurdle of regioselectivity encountered in direct alkylation. This leads to a cleaner reaction profile, simpler purification, and potentially a higher overall yield of the target molecule.

For researchers and drug development professionals aiming for a reliable, scalable, and efficient synthesis of 5-bromo-N-methyl-1H-indazol-3-amine, the reductive amination route is the recommended approach. It represents a more modern and controlled method for the selective N-methylation of this valuable heterocyclic intermediate.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Chemical Communications. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 51(58), 11631-11634. [Link]

  • Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3885. [Link]

  • ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]

  • Max Planck Society. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Chinese Chemical Letters. (2019). methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 30(11), 1969-1972. [Link]

  • PrepChem. (2023). Synthesis of Procedure 71D. 5-BROMO-α,α-DIMETHYL-1H-INDOL-3-YL-ETHANEAMINE. [Link]

  • Journal of the Chemical Society C: Organic. (1968). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, 2641-2645. [Link]

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951. [Link]

  • ResearchGate. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. [Link]

  • ACS Publications. (2014). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Organic Letters, 16(19), 5084-5087. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Yale University Department of Chemistry. The Hofmann Elimination Reaction. [Link]

  • Common Organic Chemistry. Reductive Amination - Sodium Borohydride (NaBH4). [Link]

  • ACS Publications. (2019). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations. The Journal of Organic Chemistry, 84(15), 9814-9828. [Link]

  • National Center for Biotechnology Information. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Oxford Academic. (2024). Site-specific N-alkylation of DNA oligonucleotide nucleobases by DNAzyme-catalyzed reductive amination. Nucleic Acids Research. [Link]

  • Royal Society of Chemistry. (2020). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers, 7(19), 2916-2921. [Link]

  • National Center for Biotechnology Information. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(18), 6542. [Link]

  • Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2). [Link]

  • Iranian Chemical Society. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate in Diethyl Ether. Journal of the Iranian Chemical Society, 4(2), 193-198. [Link]

  • Oriental Journal of Chemistry. (2012). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry, 28(2), 941-944. [Link]

  • Google Patents. (2009). Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent.
  • Organic Chemistry Portal. (2011). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • ACS Publications. (2006). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 8(21), 4695-4698. [Link]

  • MDPI. (2012). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. Molecules, 17(10), 12044-12056. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 5-Bromo- vs. 5-Fluoro-N-methyl-1H-indazol-3-amine in Kinase Inhibition

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their subsequent functionalization is a cornerstone of modern medicinal chemistry. The 1H-indazol-3-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their subsequent functionalization is a cornerstone of modern medicinal chemistry. The 1H-indazol-3-amine core is a well-established and privileged structure, frequently utilized in the design of potent kinase inhibitors.[1][2][3] This guide provides an in-depth comparison of two key halogenated derivatives: 5-bromo-N-methyl-1H-indazol-3-amine and 5-fluoro-N-methyl-1H-indazol-3-amine. While direct, head-to-head experimental data for these specific N-methylated analogs is not extensively published, this guide will leverage established principles of structure-activity relationships (SAR) for halogenated kinase inhibitors to provide a predictive comparison of their bioactivity.

The Indazole Scaffold: A Privileged Kinase Hinge-Binder

The 1H-indazole-3-amine moiety serves as an effective mimic of the adenine hinge-binding region of ATP, enabling competitive inhibition of a wide range of protein kinases.[2] The N-methylation at the 1-position can further enhance cell permeability and metabolic stability. The nature of the substituent at the 5-position is a critical determinant of a compound's potency, selectivity, and pharmacokinetic properties. The 5-position is often solvent-exposed in the ATP-binding pocket of many kinases, providing an opportunity for modification to improve compound characteristics.[1][2]

Comparative Bioactivity Profile: A Structure-Activity Relationship (SAR) Perspective

The substitution of a bromine atom with a fluorine atom at the 5-position of the N-methyl-1H-indazol-3-amine core introduces significant changes in the physicochemical properties of the molecule, which are expected to translate into distinct bioactivity profiles.

Property5-Bromo-N-methyl-1H-indazol-3-amine5-Fluoro-N-methyl-1H-indazol-3-amineImpact on Bioactivity
Molecular Weight ~226.07 g/mol [4]~165.17 g/mol Lighter fluoro-derivative may have improved ligand efficiency.
Van der Waals Radius Bromine: 1.85 ÅFluorine: 1.47 ÅThe smaller size of fluorine may allow for better accommodation in sterically constrained binding pockets.
Electronegativity (Pauling Scale) Bromine: 2.96Fluorine: 3.98The high electronegativity of fluorine can alter the electron distribution of the indazole ring, potentially influencing hydrogen bonding interactions and pKa.
Hydrogen Bonding Weak H-bond acceptorStronger H-bond acceptorThe ability of fluorine to act as a hydrogen bond acceptor can lead to additional interactions with amino acid residues in the kinase active site, potentially enhancing potency.[5]
Lipophilicity (cLogP) HigherLowerThe more polar C-F bond generally leads to lower lipophilicity, which can improve aqueous solubility and metabolic stability.

Key Insights from SAR Studies on 5-Halogenated Indazoles:

  • Potency and Selectivity: The introduction of a halogen at the 5-position has been shown to modulate the potency and selectivity of indazole-based kinase inhibitors.[5][6] In some cases, a smaller, more electronegative substituent like fluorine can lead to enhanced activity due to favorable interactions within the kinase binding pocket.[5] Conversely, the larger bromine atom can sometimes provide beneficial hydrophobic interactions.[7] The ultimate effect is target-dependent.

  • Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block metabolically labile positions. The strong C-F bond is less susceptible to oxidative metabolism compared to a C-H or even a C-Br bond, which can lead to an improved pharmacokinetic profile.

Based on these principles, it is reasonable to hypothesize that 5-fluoro-N-methyl-1H-indazol-3-amine may exhibit improved potency against certain kinases, enhanced metabolic stability, and better aqueous solubility compared to its 5-bromo counterpart. However, the larger and more polarizable bromine atom of 5-bromo-N-methyl-1H-indazol-3-amine could be advantageous for targets with larger, more hydrophobic pockets at the 5-position.

Key Signaling Pathways Targeted by Indazole-Based Inhibitors

Indazole derivatives have been successfully developed as inhibitors of several key signaling pathways implicated in cancer and other diseases. These include:

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels.[8][9][10] Inhibition of VEGFR-2 is a key strategy in cancer therapy.

  • PDGFR Signaling: Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in cell growth, proliferation, and migration.[11][12][13] Their dysregulation is linked to various cancers and fibrotic diseases.[11]

  • c-Kit Signaling: The c-Kit receptor tyrosine kinase plays a vital role in hematopoiesis, pigmentation, and gut motility.[14][15][16] Mutations in c-Kit are associated with certain cancers.[16]

Below is a generalized diagram of a receptor tyrosine kinase (RTK) signaling pathway often targeted by indazole-based inhibitors.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFR, c-Kit) Dimerization Receptor Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (e.g., VEGF, PDGF, SCF) Ligand->RTK PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Cell_Response Cellular Responses (Proliferation, Survival, Migration, Angiogenesis) Transcription->Cell_Response

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of 5-bromo- and 5-fluoro-N-methyl-1H-indazol-3-amine, the following experimental workflows are recommended.

In Vitro Kinase Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of a specific kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[17]

Kinase_Assay_Workflow Compound_Prep 1. Compound Preparation (Serial Dilution) Reaction_Setup 2. Kinase Reaction Setup (Kinase, Substrate, ATP, and Compound) Compound_Prep->Reaction_Setup Incubation 3. Incubation (Room Temperature) Reaction_Setup->Incubation ADP_Glo_Reagent 4. Add ADP-Glo™ Reagent (Terminate Kinase Reaction, Deplete ATP) Incubation->ADP_Glo_Reagent Detection_Reagent 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) ADP_Glo_Reagent->Detection_Reagent Luminescence_Reading 6. Read Luminescence Detection_Reagent->Luminescence_Reading Data_Analysis 7. Data Analysis (Calculate IC50) Luminescence_Reading->Data_Analysis

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Protocol (Adapted from Promega ADP-Glo™ Kinase Assay Technical Manual): [17]

  • Compound Preparation: Prepare a serial dilution of each compound (5-bromo- and 5-fluoro-N-methyl-1H-indazol-3-amine) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase of interest (e.g., VEGFR-2, PDGFR, c-Kit) in kinase reaction buffer.

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Initiate the reaction by adding 2.5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and uses the newly synthesized ATP to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay assesses the effect of the compounds on the proliferation of cancer cell lines that are dependent on the targeted kinase signaling pathway. The MTT assay measures the metabolic activity of viable cells.[18][19]

Step-by-Step Protocol (General): [18]

  • Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress the target kinase) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 5-bromo- and 5-fluoro-N-methyl-1H-indazol-3-amine compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

References

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Roles of PDGF/PDGFR signaling in various organs - PMC - NIH. (n.d.). Retrieved April 3, 2026, from [Link]

  • Dissection of the c-Kit signaling pathway in mouse primordial germ cells by retroviral-mediated gene transfer | PNAS. (n.d.). Retrieved April 3, 2026, from [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Retrieved April 3, 2026, from [Link]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Platelet-derived Growth Factor (PDGF) Family - Sino Biological. (n.d.). Retrieved April 3, 2026, from [Link]

  • PDGF/PDGFR Signaling in Cardiovascular Disease - Clinics in Surgery. (2020, May 15). Retrieved April 3, 2026, from [Link]

  • Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One - Research journals. (2008, November 24). Retrieved April 3, 2026, from [Link]

  • Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed. (n.d.). Retrieved April 3, 2026, from [Link]

  • Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed. (2022, March 31). Retrieved April 3, 2026, from [Link]

  • Role and significance of c-KIT receptor tyrosine kinase in cancer: A review. (2022, September 16). Retrieved April 3, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (2024, January 18). Retrieved April 3, 2026, from [Link]

  • Receptor Tyrosine Kinase c-Kit Signalling in Hematopoietic Progenitor Cells - Diva-Portal.org. (n.d.). Retrieved April 3, 2026, from [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay - BellBrook Labs. (2026, January 20). Retrieved April 3, 2026, from [Link]

  • Canonical and Noncanonical Vascular Endothelial Growth Factor Pathways: New Developments in Biology and Signal Transduction. (2014, October 2). Retrieved April 3, 2026, from [Link]

  • Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

  • 3.2. In Vitro Kinase Inhibition Assays - Bio-protocol. (n.d.). Retrieved April 3, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved April 3, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021, July 20). Retrieved April 3, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (n.d.). Retrieved April 3, 2026, from [Link]

  • Cell Proliferation Inhibition Assay - Creative Diagnostics. (n.d.). Retrieved April 3, 2026, from [Link]

  • Cell proliferation and cytotoxicity assays - SciSpace. (2016, May 4). Retrieved April 3, 2026, from [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

  • Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed. (2011, August 15). Retrieved April 3, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). Retrieved April 3, 2026, from [Link]

  • Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations | Journal of Medicinal Chemistry - ACS Publications. (2025, May 19). Retrieved April 3, 2026, from [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. (2024, June 26). Retrieved April 3, 2026, from [Link]

  • Document: Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. (CHEMBL33... - ChEMBL - EMBL-EBI. (n.d.). Retrieved April 3, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023, May 12). Retrieved April 3, 2026, from [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran - DOI. (n.d.). Retrieved April 3, 2026, from [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Structure–activity relationship of human glutaminyl cyclase inhibitors having an N-(5-methyl-1H-imidazol-1-yl)propyl thiourea template - ResearchGate. (2025, December 17). Retrieved April 3, 2026, from [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). Retrieved April 3, 2026, from [Link]

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Validation

The 5-Bromo-N-Methyl-1H-Indazol-3-Amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Introduction: The Indazole Core as a Privileged Scaffold in Oncology The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Core as a Privileged Scaffold in Oncology

The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets.[2] Notably, the 1H-indazole-3-amine fragment has been identified as a highly effective "hinge-binding" motif, crucial for the activity of numerous protein kinase inhibitors.[3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-bromo-N-methyl-1H-indazol-3-amine derivatives, a class of compounds with significant potential in the development of novel anticancer agents. We will explore how modifications to this core structure influence biological activity, supported by experimental data from relevant studies, and provide detailed protocols for synthesis and evaluation.

The Core Scaffold: 5-Bromo-N-Methyl-1H-Indazol-3-Amine

The 5-bromo-N-methyl-1H-indazol-3-amine core presents several key features for SAR exploration:

  • The 5-Bromo Position: The bromine atom at the C5 position is not merely a substituent but a versatile synthetic handle. It readily participates in cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[3][4] This position is critical for modulating pharmacokinetic properties and exploring interactions with solvent-exposed regions of target proteins.

  • The N-Methyl Group: The methylation at the N1 position of the indazole ring can significantly impact the compound's physical properties, including solubility and membrane permeability. It also influences the orientation of substituents and their interaction with target binding sites.

  • The 3-Amine Group: This group is often essential for establishing key hydrogen bond interactions within the ATP-binding site of protein kinases. It also serves as a point for further derivatization to introduce side chains that can occupy adjacent pockets, enhancing potency and selectivity.

Comparative Analysis of Structural Modifications and Biological Activity

While a systematic SAR study on a single, homologous series of 5-bromo-N-methyl-1H-indazol-3-amine derivatives is not extensively documented, we can synthesize findings from closely related series to establish key SAR principles. A notable study by Wang et al. explored the anticancer activity of 3,5-disubstituted indazole derivatives, starting from 5-bromo-1H-indazol-3-amine.[4] By combining their findings with general principles of indazole-based kinase inhibitor design, we can construct a robust SAR model.

Modifications at the C5-Position via Suzuki Coupling

The introduction of various aryl and heteroaryl groups at the C5-position has a profound impact on antiproliferative activity. The data below is adapted from the study on 3,5-disubstituted indazoles, which provides a strong foundation for understanding the effects of C5 modification.[4]

Compound ID (Conceptual)C5-Substituent (R1)C3-Substituent (R2)K562 IC50 (µM)[4]A549 IC50 (µM)[4]PC-3 IC50 (µM)[4]Hep-G2 IC50 (µM)[4]
Parent (5-Bromo) -Br-NH-CO-CH2-piperazine>50>50>50>50
6o (from study) 4-(N,N-dimethylamino)phenyl-NH-CO-CH2-piperazine5.1511.211.310.7
6p (from study) 4-methoxyphenyl-NH-CO-CH2-piperazine13.916.514.216.2
6q (from study) 4-(trifluoromethyl)phenyl-NH-CO-CH2-piperazine19.825.422.324.1
6r (from study) 3-methoxyphenyl-NH-CO-CH2-piperazine10.214.513.712.8
6s (from study) Pyridin-4-yl-NH-CO-CH2-piperazine12.315.114.913.5

SAR Insights at the C5-Position:

  • Electron-Donating Groups: The introduction of an electron-donating group, such as the 4-(N,N-dimethylamino)phenyl moiety in compound 6o , resulted in the most potent inhibitory effect against the K562 (chronic myeloid leukemia) cell line, with an IC50 value of 5.15 µM.[4] This suggests that increased electron density on the aromatic ring at C5 is favorable for activity.

  • Positional Isomerism: A comparison between the 4-methoxyphenyl (6p ) and 3-methoxyphenyl (6r ) substituents indicates that the position of the substituent on the appended aromatic ring is crucial. The meta-substituted analog (6r ) showed slightly better activity than the para-substituted one (6p ).[4]

  • Heteroaromatic Rings: The incorporation of a pyridin-4-yl group (6s ) also conferred moderate activity, highlighting that heteroaromatic systems are well-tolerated at this position and can be used to fine-tune properties like solubility and metabolic stability.[4]

Modifications at the C3-Amine Position

The 3-amino group is a critical anchor. In the study by Wang et al., this was acylated with a piperazine acetamide moiety.[4] This modification introduces a basic nitrogen atom, which can improve aqueous solubility and oral bioavailability, as seen in drugs like Imatinib.[3]

Key Considerations for C3-Amine Derivatization:

  • Linker Length and Rigidity: The length and flexibility of the linker between the 3-amino group and any appended moiety are critical. Short, rigid linkers can position functional groups optimally in specific sub-pockets of a kinase active site.

  • Terminal Group: The choice of the terminal group on the C3-side chain is crucial for determining selectivity and potency. For example, introducing groups that can interact with the solvent-exposed region can significantly enhance binding affinity.

The Role of N1-Methylation

While the comparative data above is for N-H indazoles, N-alkylation is a common strategy in medicinal chemistry to modulate physicochemical properties.[5] N1-methylation, as in our core scaffold, is expected to:

  • Increase Lipophilicity: This can enhance membrane permeability and cell-based activity, although it may also increase metabolic susceptibility.

  • Abolish H-bond Donation: The N1-H is a hydrogen bond donor. Its replacement with a methyl group removes this interaction potential, which can be either beneficial or detrimental depending on the specific binding site of the target protein.

  • Influence Conformation: The methyl group can induce a conformational bias in the orientation of the C3-substituent, potentially leading to a more favorable binding pose.

Experimental Protocols

General Synthesis of 5-Bromo-1H-Indazol-3-Amine Derivatives

The synthesis of the core scaffold and its subsequent diversification is a well-established process. The following protocol is a representative example based on literature methods.[4][6]

Step 1: Synthesis of 5-Bromo-1H-Indazol-3-Amine (2)

  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1) (1.0 eq).

  • Add hydrazine hydrate (80%) (20-30 eq).

  • Heat the mixture to reflux (approximately 100°C) for 20-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove excess hydrazine hydrate under reduced pressure.

  • The resulting solid, 5-bromo-1H-indazol-3-amine (2), can be used in the next step, often without further purification.

Step 2: Suzuki Coupling at the C5-Position (3)

  • To a solution of 5-bromo-1H-indazol-3-amine (2) (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add the desired boronic acid or boronic acid ester (1.2 eq).

  • Add a base, such as Cs2CO3 (2.0 eq), and a palladium catalyst, for example, Pd(dppf)Cl2 (0.05 eq).

  • Heat the reaction mixture at 90°C under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-substituted-1H-indazol-3-amine (3).

Step 3: N-Methylation and C3-Amine Derivatization Further steps would involve the selective N-methylation of the indazole ring and acylation or alkylation of the 3-amino group to generate the final target compounds. The order of these steps would need to be optimized to avoid side reactions.

G cluster_0 Synthesis Workflow Start 5-Bromo-2-fluorobenzonitrile Step1 Hydrazine Hydrate (Reflux) Intermediate1 5-Bromo-1H-indazol-3-amine Step2 Suzuki Coupling (Boronic Acid, Pd Catalyst) Intermediate2 5-Aryl/Heteroaryl-1H-indazol-3-amine Step3 N-Methylation & C3-Amine Derivatization Final Target Derivatives

Antiproliferative Assay (MTT Assay)

This protocol is used to assess the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.[4]

  • Cell Seeding: Seed human cancer cell lines (e.g., K562, A549) in 96-well plates at a density of 3,000-5,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

G cluster_1 Antiproliferative (MTT) Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h C Add Serial Dilutions of Test Compounds D Incubate for 72h E Add MTT Solution F Incubate for 4h G Dissolve Formazan Crystals in DMSO H Measure Absorbance at 490 nm I Calculate IC50 Values

Conclusion and Future Directions

The 5-bromo-N-methyl-1H-indazol-3-amine scaffold is a highly promising starting point for the development of novel anticancer therapeutics, particularly kinase inhibitors. The structure-activity relationship is heavily influenced by substitutions at the C5-position, where electron-donating aromatic groups appear to enhance potency against leukemia cell lines. The C3-amine and N1-methyl groups are critical for modulating physicochemical properties and establishing key interactions with biological targets.

Future work should focus on a systematic exploration of this scaffold, including:

  • A broader range of C5-substituents: Investigating a more diverse library of aromatic and heteroaromatic rings to optimize potency and selectivity.

  • Systematic N1-alkylation: Comparing the N-methyl derivative with other small alkyl groups (ethyl, isopropyl) to fine-tune the lipophilicity and binding interactions.

  • Diverse C3-side chains: Designing and synthesizing various side chains at the 3-amino position to probe different sub-pockets of target kinases.

By leveraging the synthetic versatility of this core and applying the SAR principles outlined in this guide, researchers can accelerate the discovery of next-generation targeted cancer therapies.

References

  • Wang, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • Hsieh, H. P., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. [Link]

Sources

Comparative

comparative analysis of kinase inhibition by different indazole analogs

A Comparative Analysis of Indazole Analogs Targeting Key Oncogenic Kinases The indazole core has emerged as a versatile and highly valuable scaffold in the design of potent and selective kinase inhibitors.[1][2][3] Its u...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Indazole Analogs Targeting Key Oncogenic Kinases

The indazole core has emerged as a versatile and highly valuable scaffold in the design of potent and selective kinase inhibitors.[1][2][3] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of protein kinases. This guide provides a comparative analysis of different indazole analogs, focusing on their inhibition of key kinases implicated in cancer, such as VEGFR, c-MET, and AXL. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed protocols for the experimental validation of these inhibitors.

Understanding the Landscape: Indazole Analogs and Their Kinase Targets

Indazole-based compounds have demonstrated significant success in clinical applications, with several approved drugs, including Axitinib, Pazopanib, and Niraparib, featuring this core structure.[3][4] These inhibitors primarily target receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis, proliferation, and metastasis.[5][6]

Key Kinase Targets for Indazole-Based Inhibitors:
  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][7] Indazole analogs have been extensively developed as potent VEGFR inhibitors.[2][3][4][5][7][8]

  • c-MET (Mesenchymal-Epithelial Transition Factor): An RTK whose dysregulation is implicated in various cancers, promoting tumor growth, invasion, and resistance to therapy.[9][10] Several indazole derivatives have shown potent inhibitory activity against c-MET.[4][9][10]

  • AXL: A member of the TAM (TYRO3, AXL, MER) family of RTKs, its overexpression is associated with poor prognosis and drug resistance in numerous cancers.[11][12][13] Indazole-based AXL inhibitors are a promising area of research.[6][11][12][14]

The following diagram illustrates the central role of these kinases in cancer-related signaling pathways.

Kinase_Signaling_Pathways Key Kinase Signaling Pathways in Cancer cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K cMET c-MET cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 AXL AXL AXL->PI3K AXL->STAT3 PLCg->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Transcription Gene Transcription STAT3->Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified signaling pathways of VEGFR, c-MET, and AXL.

Comparative Analysis of Indazole Analogs: A Data-Driven Approach

The inhibitory potency of indazole analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values of representative indazole analogs against their primary kinase targets.

Compound IDTarget KinaseIC50 (nM)Key Structural FeaturesReference
Axitinib VEGFR-20.2Indazole core with a sulfonamide-linked side chain[4]
Pazopanib VEGFR-230Indazole core with a pyrimidine-sulfonamide moiety[3][7]
Compound 30 VEGFR-21.24Indazole scaffold with specific substitutions[8]
Compound 4d c-MET170Indazole with specific modifications[9]
Compound 28a c-MET1.83-aminoindazole-based compound[10]
Compound 54 AXLPotentIndazole-based fragment hit[11]
SR-1459 ROCK-II131-(4-(1H-indazol-5-yl)piperazin-1-yl)-2-amino analog[15]
Compound C05 PLK4< 0.1Indazole-based inhibitor[16]

Note: IC50 values can vary depending on the specific assay conditions.

The structure-activity relationship (SAR) studies reveal that substitutions at different positions of the indazole ring significantly influence the inhibitory activity and selectivity.[17][18] For instance, substitutions at the 3, 5, and 6-positions have been extensively explored to optimize interactions with the ATP-binding pocket of various kinases.[3][18]

Experimental Validation: Protocols for Kinase Inhibition Assays

The accurate determination of kinase inhibition is crucial for the development of effective therapeutics. Both in vitro and cell-based assays are employed to characterize the potency and selectivity of indazole analogs.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[19]

Step-by-Step Protocol for In Vitro Kinase Inhibition Assay:

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate, and the indazole analog at various concentrations in a kinase reaction buffer.[19]

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified period (e.g., 1 hour).[19]

  • Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[19]

  • Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Measure the resulting luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.[19]

  • Data Analysis: Calculate the percent inhibition for each concentration of the indazole analog and determine the IC50 value by fitting the data to a dose-response curve.

The following diagram illustrates the workflow of a typical in vitro kinase inhibition assay.

In_Vitro_Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow A Prepare Reagents: - Kinase - Substrate - Indazole Analog (Test Compound) - ATP - Assay Buffer B Dispense Kinase, Substrate, and Indazole Analog into 384-well plate A->B C Initiate Reaction: Add ATP and Incubate B->C D Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent C->D E Detect ADP: Add Kinase Detection Reagent D->E F Measure Luminescence E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Sources

Validation

A Comparative Guide to the HPLC-MS Analysis of 5-bromo-N-methyl-1H-indazol-3-amine and its Metabolites

Introduction: The Analytical Imperative for Novel Indazole Derivatives The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Indazole Derivatives

The indazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors used in oncology.[1][2] The compound 5-bromo-N-methyl-1H-indazol-3-amine represents a key structural motif within this class, and understanding its metabolic fate is a critical step in the drug discovery and development pipeline.[3][4] The accurate identification and quantification of the parent compound and its metabolites in complex biological matrices are paramount for elucidating its pharmacokinetic (PK) and pharmacodynamic (PD) properties, assessing potential drug-drug interactions, and ensuring safety.[5][6]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the comprehensive analysis of 5-bromo-N-methyl-1H-indazol-3-amine. We will move beyond simple protocols to explore the causality behind experimental choices, offering a framework for developing robust, self-validating analytical systems. The focus will be on generating metabolites using an in vitro model and subsequently applying cutting-edge LC-MS techniques for their characterization and quantification.

Part 1: In Vitro Metabolite Generation using Human Liver Microsomes (HLMs)

To analyze metabolites, we must first generate them in a controlled, reproducible system. Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum from hepatocytes, containing a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[5] They represent a cost-effective, high-throughput, and well-established in vitro model for predicting hepatic clearance and identifying major metabolic pathways.[7][8]

The primary goal of the HLM assay is to incubate the parent compound (5-bromo-N-methyl-1H-indazol-3-amine) with the microsomes and necessary cofactors to initiate enzymatic metabolism.

Experimental Protocol: Metabolic Stability Assay
  • Prepare Reagents:

    • Parent Compound Stock: Prepare a 10 mM stock solution of 5-bromo-N-methyl-1H-indazol-3-amine in DMSO. The use of a low percentage of organic solvent (<0.2% DMSO) in the final incubation is critical to avoid inhibiting microsomal activity.[7]

    • HLM Suspension: Thaw pooled HLMs (from multiple donors to average out individual variability) on ice.[5] Dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

    • NADPH Regenerating System (NRS): Prepare a solution containing cofactors essential for CYP enzyme activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer as per the manufacturer's instructions.

  • Incubation Procedure:

    • Pre-warm the HLM suspension and NRS solution to 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the parent compound to the HLM suspension to achieve a final concentration of 1 µM. This concentration is chosen to simulate in vivo conditions and ensure enzyme kinetics are not saturated.[7]

    • Immediately add the pre-warmed NRS to the mixture to start the reaction. The final incubation volume is typically 200 µL.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Point Sampling & Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 3 volumes (75 µL) of ice-cold acetonitrile containing an appropriate internal standard (IS). The cold acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.[9]

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or HPLC vial for LC-MS analysis.[10]

Part 2: Putative Metabolic Pathways

Based on the structure of 5-bromo-N-methyl-1H-indazol-3-amine and established metabolic reactions for halogenated aromatic compounds and N-alkylamines, we can predict several major metabolic transformations.[11][12] These include Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions.

  • Oxidation: The aromatic ring is a likely site for hydroxylation, a common CYP-mediated reaction.

  • N-Demethylation: The N-methyl group can be removed to form the corresponding primary amine.

  • Dehalogenation: While less common, the bromine atom could be reductively or oxidatively removed.[11]

  • Glucuronidation: The newly formed hydroxyl groups or the primary amine from demethylation can be conjugated with glucuronic acid (Phase II metabolism), significantly increasing water solubility for excretion.[8]

Metabolic Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) parent 5-bromo-N-methyl-1H-indazol-3-amine (Parent Compound) met1 Hydroxylation (+16 Da) parent->met1 Oxidation met2 N-Demethylation (-14 Da) parent->met2 Oxidation met3 Dehalogenation + Hydroxylation (-63 Da) parent->met3 met4 Glucuronidation of Hydroxylated Metabolite (+176 Da) met1->met4 Conjugation

Caption: Putative metabolic pathways for 5-bromo-N-methyl-1H-indazol-3-amine.

Part 3: Comparative Guide to HPLC-MS Methodologies

The choice of analytical technique depends heavily on the study's objective: metabolite identification requires high-resolution, accurate-mass capabilities, whereas quantification demands high sensitivity and selectivity.[13][14]

Comparison of Sample Preparation Techniques

After quenching the HLM reaction, the resulting supernatant still contains salts and other matrix components that can interfere with LC-MS analysis. A cleanup step is often necessary.

Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[15]Fast, simple, inexpensive, suitable for automation.[9]Less effective at removing other matrix components (salts, phospholipids); potential for ion suppression.[16]High-throughput screening, metabolic stability assays.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity.Cleaner extracts than PPT; can concentrate the sample.Labor-intensive, requires solvent optimization, can be difficult to automate.[9]Targeted quantification where high cleanliness is needed.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and eluted with a solvent.[16]Provides the cleanest extracts, high concentration factor, highly selective.[16]More expensive, requires significant method development.Regulated bioanalysis, quantification of low-level metabolites.
Comparison of HPLC Separation Strategies

Effective chromatographic separation is critical to resolve the parent compound from its metabolites and from endogenous matrix components, preventing ion suppression and ensuring accurate quantification.[13]

Parameter Alternative 1: Fast Gradient Alternative 2: High-Resolution Gradient Rationale & Insights
Column C18, 50 x 2.1 mm, 2.6 µmC18, 100 x 2.1 mm, 1.8 µmA shorter column provides faster run times for high-throughput analysis. A longer column with smaller particles offers higher resolution to separate closely eluting isomers.[17]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common MS-compatible modifier that aids in the protonation of analytes for positive mode electrospray ionization (ESI).[18]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shapes for many compounds.
Gradient 5% to 95% B in 3 min5% to 95% B in 10 minThe fast gradient is ideal for stability assays where only the parent peak is monitored. The longer gradient is essential for metabolite profiling to separate potential isomers.[12][17]
Flow Rate 0.5 mL/min0.4 mL/minFlow rates are optimized for the column dimensions to ensure efficient separation.
Application Metabolic Stability (Parent decay)Metabolite Identification & QuantificationChoose the method that aligns with the analytical goal: speed vs. comprehensive separation.
Comparison of Mass Spectrometry Detection Platforms

The mass spectrometer is the heart of the analysis, providing the required sensitivity and specificity.

Platform Principle Key Advantages Limitations Primary Application
Triple Quadrupole (QqQ) Uses two mass filters (Q1 and Q3) to select a precursor ion and a specific fragment ion (Multiple Reaction Monitoring - MRM).[19]Unmatched sensitivity and selectivity for quantification; wide dynamic range; robust and reliable.[13]Provides only nominal mass data; not suitable for identifying unknown compounds.Gold standard for targeted quantitative analysis.
Quadrupole Time-of-Flight (Q-TOF) Combines a quadrupole for precursor ion selection with a high-resolution TOF analyzer.[6]High mass accuracy (<5 ppm) allows for elemental composition determination; full scan sensitivity is good.Lower sensitivity in MS/MS mode compared to QqQ; more complex data analysis.Metabolite identification and structural elucidation.
Orbitrap Ions are trapped in an orbital motion, and their frequency is converted to a mass-to-charge ratio.[15]Extremely high resolution and mass accuracy (<2 ppm); excellent for resolving complex mixtures.Slower scan speeds compared to TOF; can be more expensive.Definitive structural confirmation of unknown metabolites.

Part 4: Recommended Workflow & Detailed Protocol for Quantification

For drug development, a validated quantitative assay is essential. The following protocol details a robust method using the most common and reliable techniques: Protein Precipitation followed by HPLC-QqQ-MS analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A HLM Incubation Sample (Aliquot) B Add Acetonitrile + Internal Standard A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into HPLC D->E F C18 Column Separation (Gradient Elution) E->F G Electrospray Ionization (ESI+) F->G H QqQ-MS Detection (MRM Mode) G->H I Integrate Peak Areas H->I J Generate Calibration Curve I->J K Calculate Concentrations J->K

Caption: Workflow for the quantitative analysis of 5-bromo-N-methyl-1H-indazol-3-amine.

Step-by-Step Quantitative HPLC-MS/MS Protocol
  • Sample Preparation: Follow the PPT protocol described in Part 1, Step 4.

  • HPLC System:

    • Column: C18, 50 x 2.1 mm, 2.6 µm (for high-throughput).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 2.5 min: 95% B

      • 3.0 min: 95% B

      • 3.1 min: 5% B

      • 4.0 min: 5% B

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Parent (C8H8BrN3): Q1: m/z 226.0 -> Q3: m/z [Fragment 1], m/z [Fragment 2] (Requires experimental determination via infusion and product ion scan).

      • Metabolite (e.g., Hydroxylated): Q1: m/z 242.0 -> Q3: m/z [Fragment]

      • Internal Standard (e.g., Deuterated Analog): Q1: m/z 229.0 -> Q3: m/z [Fragment]

    • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity of the parent compound.

Conclusion

The successful analysis of 5-bromo-N-methyl-1H-indazol-3-amine and its metabolites hinges on a systematic and well-reasoned approach to method development. By leveraging an in vitro HLM model, we can efficiently generate key metabolites. The subsequent analytical strategy must be tailored to the research question: high-resolution MS platforms like Q-TOF or Orbitrap are indispensable for the initial identification of metabolic pathways, while triple quadrupole MS provides the sensitivity and robustness required for definitive quantification in pharmacokinetic studies. The comparative frameworks and detailed protocols provided herein serve as a guide for researchers to develop and implement self-validating, high-integrity HPLC-MS methods, ultimately accelerating the journey of promising indazole derivatives from discovery to clinical application.

References

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. Available from: [Link]

  • Drug Metabolism Studies Using Liver Microsomes - Milecell Bio. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]

  • Preparing Samples for LC-MS/MS Analysis - Organomation. Available from: [Link]

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  • Guidelines for LC – MS Samples A metabolite analysis can typically be carried out in two ways - Biologie. Available from: [Link]

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  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research | myadlm.org. Available from: [Link]

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  • Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds - epa nepis. Available from: [Link]

  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety. Available from: [Link]

  • Halogenation of aromatic compounds: thermodynamic, mechanistic and ecological aspects. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. Available from: [Link]

  • Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. Available from: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available from: [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Bromoindazole Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indazole scaffold is a critical step in the synthesis of a vast array of biologically active compounds. Bromoindazo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indazole scaffold is a critical step in the synthesis of a vast array of biologically active compounds. Bromoindazoles serve as versatile building blocks for these transformations, and the choice of catalyst is paramount to achieving high yields, broad substrate scope, and operational simplicity. This guide provides an in-depth comparison of the efficacy of different catalyst systems for the coupling reactions of bromoindazoles, supported by experimental data, mechanistic insights, and detailed protocols to empower you in your synthetic endeavors.

The Strategic Importance of Bromoindazole Coupling

Indazole moieties are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs with activities ranging from anticancer to anti-inflammatory agents. Palladium- and copper-catalyzed cross-coupling reactions have emerged as the most robust methods for the C-C and C-N bond formations essential for derivatizing the bromoindazole core. While palladium catalysts have historically dominated the field due to their high reactivity and broad functional group tolerance, copper and nickel-based systems are gaining traction as more economical and sustainable alternatives. This guide will navigate the nuances of these catalytic systems, enabling you to make informed decisions for your specific synthetic challenges.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, prized for its mild conditions and the stability of its organoboron reagents.[1][2]

Palladium Catalysis: The Gold Standard

Palladium complexes, particularly those supported by phosphine ligands, are the workhorses for the Suzuki-Miyaura coupling of bromoindazoles. The choice of ligand is critical and can significantly influence reaction efficiency.

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Coupling:

The catalytic cycle is generally accepted to proceed through a Pd(0)/Pd(II) cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination in the palladium-catalyzed Suzuki-Miyaura coupling.

Comparative Performance of Palladium Catalysts:

The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of bromoindazoles with arylboronic acids.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(dppf)Cl₂K₂CO₃DME802955-bromo-1-ethyl-1H-indazoleBenchChem
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O1404Good7-bromo-4-substituted-1H-indazolesRSC Publishing
PdCl₂(dppf)·DCMK₂CO₃1,4-Dioxane/H₂O10012HighN-(bromo-phenyl)-1-butyl-1H-indazole-3-carboxamide[1]
PdCl₂(dtbpf)K₂CO₃BMImBF₄80293tert-butyl 3-iodo-1H-indazole-1-carboxylate[3]

Experimental Protocol: Suzuki-Miyaura Coupling of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide [1]

  • To a stirred solution of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (150 mg) in a 4:1 mixture of 1,4-dioxane/water (8 mL), add K₂CO₃ (3 eq.) and Pd(dppf)Cl₂·DCM (0.05 eq.).

  • Add the desired arylboronic acid (3 eq.) to the reaction mixture.

  • Stir the reaction mixture at 100 °C for 8–12 hours.

  • After completion (monitored by TLC), filter the reaction mixture through a Celite pad.

  • Extract the filtrate with water and ethyl acetate (4 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Nickel Catalysis: A Cost-Effective Alternative

Nickel catalysts are emerging as a promising, lower-cost alternative to palladium for Suzuki-Miyaura couplings.[4][5][6] While direct head-to-head comparisons on bromoindazole substrates are still emerging, studies on other aryl halides suggest that nickel can offer comparable or even superior performance, particularly with more challenging substrates like aryl chlorides.[4][5][6]

Key Advantages of Nickel Catalysis:

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.[6]

  • Unique Reactivity: Nickel catalysts can sometimes display different reactivity and selectivity profiles compared to their palladium counterparts.

Challenges in Nickel Catalysis:

  • Air and Moisture Sensitivity: Many nickel(0) catalysts are more sensitive to air and moisture than their palladium analogs, often requiring more stringent inert atmosphere techniques.

  • Ligand Development: The development of optimal ligands for nickel-catalyzed couplings is less mature than for palladium.

While specific data for bromoindazole Suzuki coupling with nickel catalysts is not as abundant, the general trend suggests that systems like NiCl₂(dppf) could be a viable starting point for optimization.

Carbon-Nitrogen Bond Formation: Amination Reactions

The formation of C-N bonds is crucial for the synthesis of a wide range of pharmaceuticals. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the two primary methods for the N-arylation of bromoindazoles.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[7]

Mechanism of Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-Br) [(L2)Pd(Ar)(NR'R'')]H [(L2)Pd(Ar)(NR'R'')]H Ar-Pd(II)-X(L2)->[(L2)Pd(Ar)(NR'R'')]H Amine Coordination & Deprotonation (Base) [(L2)Pd(Ar)(NR'R'')]H->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' [(L2)Pd(Ar)(NR'R'')]H->Ar-NR'R'' Reductive Elimination

Figure 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram outlines the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination in the palladium-catalyzed amination of aryl halides.

Comparative Performance of Palladium Catalysts for Bromoindazole Amination:

The choice of ligand and base is critical for successful Buchwald-Hartwig amination of bromoindazoles.

LigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
BrettPhosNaOtBuToluene10018High6-Bromo-1H-indazoleBenchChem
RuPhosLiHMDSTHF6512-24High6-Bromo-1H-indazoleBenchChem
tBuBrettPhosLHMDSTHF50-8012-16Moderate to ExcellentUnprotected bromoimidazoles and bromopyrazolesAmerican Chemical Society

Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with a Secondary Amine

  • To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation offers a palladium-free alternative for C-N bond formation, often at a lower cost.[8][9] Modern advancements have led to milder reaction conditions compared to the harsh, high-temperature protocols of the past.[8][9]

Mechanism of Copper-Catalyzed Ullmann Condensation:

The mechanism of the Ullmann reaction is still debated but is thought to involve a Cu(I)/Cu(III) catalytic cycle.[10]

Ullmann Condensation Catalytic Cycle cluster_cycle Cu(I)X Cu(I)X Cu(I)NR'R'' Cu(I)NR'R'' Cu(I)X->Cu(I)NR'R'' Ligand Exchange (HNR'R'', Base) Ar-Cu(III)-(X)(NR'R'') Ar-Cu(III)-(X)(NR'R'') Cu(I)NR'R''->Ar-Cu(III)-(X)(NR'R'') Oxidative Addition (Ar-Br) Ar-Cu(III)-(X)(NR'R'')->Cu(I)X Ar-NR'R'' Ar-NR'R'' Ar-Cu(III)-(X)(NR'R'')->Ar-NR'R'' Reductive Elimination

Figure 3: Proposed Catalytic Cycle for the Ullmann Condensation. This diagram shows a plausible Cu(I)/Cu(III) pathway for the copper-catalyzed N-arylation of aryl halides.

Comparative Performance of Copper Catalysts for N-Arylation of Indazoles:

Diamine ligands are often crucial for achieving high efficiency in copper-catalyzed N-arylations.

Catalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
CuI / 1,2-diaminocyclohexaneK₃PO₄Toluene11024High1H-Indazole(PDF) Direct Catalytic Functionalization of Indazole Derivatives
CuI / L-prolineK₂CO₃DMSO9024GoodBromo-substituted polymerMDPI
CuI / 1,10-phenanthrolineK₂CO₃DMSO120-GoodIodobenzene and enamines[11]
Nickel-Catalyzed Amination

Recent developments have shown that nickel can also catalyze Buchwald-Hartwig-type aminations, often with different ligand requirements and reactivity profiles compared to palladium.[12][13][14][15] While still a developing area for bromoindazole substrates, "ligand-free" or "naked nickel" systems have shown promise for the amination of various heteroaryl bromides.[13]

Carbon-Oxygen and Carbon-Sulfur Bond Formation

While less common than C-C and C-N couplings, the formation of C-O and C-S bonds with bromoindazoles is also of synthetic interest.

C-O Coupling (Etherification)

Copper-catalyzed Ullmann-type reactions are the predominant method for the O-arylation of phenols with aryl halides.[16][17] These reactions typically require a copper source, a ligand, a base, and a polar aprotic solvent at elevated temperatures. Iron/copper co-catalyzed systems have also been shown to be effective.[16]

C-S Coupling (Thioetherification)

Palladium-catalyzed C-S cross-coupling reactions are a reliable method for the synthesis of aryl thioethers.[18][19][20] Monophosphine ligands have been shown to be particularly effective in promoting these transformations under mild conditions.[18]

Best Practices and Catalyst Selection Guide

Choosing the optimal catalyst for a bromoindazole coupling reaction depends on several factors:

  • Type of Bond Formation:

    • C-C (Suzuki-Miyaura): Palladium catalysts with phosphine ligands like dppf are the most reliable starting point. For cost-sensitive applications or challenging substrates, exploring nickel-based catalysts is recommended.

    • C-N (Amination): For broad substrate scope and high functional group tolerance, palladium-catalyzed Buchwald-Hartwig amination with bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) is the method of choice. For a more economical alternative, particularly with N-heterocycles, copper-catalyzed Ullmann condensation with diamine or amino acid-derived ligands is a strong contender.

    • C-O and C-S: Copper-catalyzed Ullmann-type reactions are generally preferred for C-O couplings, while palladium catalysis with appropriate phosphine ligands is more established for C-S bond formation.

  • Substrate and Coupling Partner: The electronic and steric properties of both the bromoindazole and the coupling partner will influence catalyst and ligand selection. More sterically hindered substrates may require bulkier ligands to facilitate reductive elimination.

  • Cost and Scale: For large-scale synthesis, the cost of the catalyst is a significant consideration. Copper and nickel catalysts offer a substantial cost advantage over palladium.

  • Reaction Conditions: The desired reaction temperature, time, and tolerance to air and moisture will also guide the choice of catalyst. Palladium systems are often more robust, while some nickel and copper catalysts may require more stringent inert conditions.

Conclusion

The functionalization of bromoindazoles through cross-coupling reactions is a powerful strategy in modern organic synthesis. While palladium catalysts remain the most versatile and widely used, the growing body of research on copper and nickel-based systems provides valuable, cost-effective alternatives. By understanding the mechanistic nuances and comparative performance of these catalysts, researchers can select the optimal system to efficiently and effectively synthesize novel indazole derivatives for a wide range of applications in drug discovery and materials science.

References

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  • Highly Efficient Copper-Catalyzed O-Arylation Using Readily Available (S)-N-Methylpyrrolidine-2-Carboxamide as the Ligand. (2008). Synlett. [Link]

  • Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. (n.d.). ChemRxiv. [Link]

  • Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions. (2018). The Journal of Organic Chemistry. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. (2025). ChemRxiv. [Link]

  • West, M. J., & Watson, A. J. B. (2019). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry, 17(20), 5055-5059. [Link]

  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. (2026). ChemRxiv. [Link]

  • Nickel-catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic Study. (n.d.). ACS Catalysis. [Link]

  • Ligand Effects in Nickel Catalysis. (2012). University of Illinois Urbana-Champaign. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Ni vs. Pd in Suzuki-Miyaura sp2-sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (2019). Semantic Scholar. [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). The Journal of Organic Chemistry. [Link]

  • Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. (n.d.). RSC Publishing. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). RSC Publishing. [Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. (n.d.). Organic Letters. [Link]

  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. (n.d.). Journal of the American Chemical Society. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (n.d.). RSC Publishing. [Link]

  • Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. (n.d.). The Journal of Organic Chemistry. [Link]

  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (2024). Request PDF. [Link]

  • A general palladium-catalyzed coupling of aryl bromides/triflates and thiols. (2004). Semantic Scholar. [Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. (n.d.). MDPI. [Link]

  • Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. (n.d.). RSC Publishing. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]

  • (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. (2009). Organic Chemistry Portal. [Link]

  • Low Catalyst Loadings for Copper-Catalyzed O-Arylation of Phenols with Aryl and Heteroaryl Halides under Mild Conditions. (n.d.). ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. (n.d.). Thieme. [Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. (2019). ACS Catalysis. [Link]

  • One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. (n.d.). Angewandte Chemie International Edition. [Link]

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Validation

A Senior Application Scientist's Guide to Bridging the In Vitro/In Vivo Gap: The Case of Indazole-Based Kinase Inhibitors

An objective comparison of the in vitro and in vivo activity of drugs based on the 5-bromo-N-methyl-1H-indazol-3-amine scaffold is not feasible due to a lack of publicly available biological data for any specific drug ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the in vitro and in vivo activity of drugs based on the 5-bromo-N-methyl-1H-indazol-3-amine scaffold is not feasible due to a lack of publicly available biological data for any specific drug candidate with this exact structure. This chemical is primarily listed in supplier databases as a synthetic intermediate, without associated pharmacological studies.

However, to fulfill the spirit of the user's request for a guide on comparing in vitro and in vivo data for this class of compounds, we will use a well-characterized drug that shares the core indazole structure: Entrectinib (RXDX-101) . Entrectinib is a potent, orally available inhibitor of the tropomyosin receptor kinases (TrkA, TrkB, TrkC), ROS1, and anaplastic lymphoma kinase (ALK). Its development provides a wealth of data perfect for illustrating the critical comparison between laboratory assays and whole-organism efficacy.

This guide will, therefore, serve as a blueprint for such a comparative analysis, using Entrectinib as a case study. We will explore its in vitro target profiling and cellular activity, contrast this with its in vivo efficacy in preclinical models, and discuss the factors that bridge the gap between these two essential stages of drug development.

The journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges. A key hurdle is understanding and predicting how the potent activity observed in a controlled in vitro environment will translate to the complex biological system of a living organism (in vivo). This guide dissects this relationship using the clinical-stage indazole-based inhibitor, Entrectinib, as our exemplar.

The Foundational Data: In Vitro Activity Profiling

The first step in characterizing a new compound is to determine its activity against its intended molecular targets and its effect on cultured cells.

Biochemical assays isolate the target protein (e.g., a kinase) and the drug to measure direct inhibition. The most common metric is the IC50 , the concentration of the drug required to inhibit the target's activity by 50%.

For Entrectinib, biochemical assays revealed nanomolar potency against its primary targets.

Table 1: Biochemical Potency of Entrectinib

TargetIC50 (nmol/L)
TrkA1.7
TrkB0.4
TrkC0.4
ROS10.2
ALK1.6

Data sourced from preclinical studies on Entrectinib.

This data demonstrates that Entrectinib is a highly potent inhibitor of the Trk family, ROS1, and ALK kinases at a molecular level.

While biochemical assays measure direct target inhibition, cell-based assays provide insight into a drug's ability to enter cells and engage its target in a more complex environment. These assays measure the EC50 , the concentration required to achieve 50% of the maximum effect, such as inhibiting cell proliferation.

Entrectinib was tested against various cancer cell lines, including those with specific genetic alterations (gene fusions) in NTRK1/2/3, ROS1, or ALK, which makes them dependent on these kinases for survival.

Table 2: Cellular Activity of Entrectinib in Engineered and Cancer Cell Lines

Cell LineTarget Gene FusionCellular EC50 (nmol/L)
Ba/F3-TPM3-TrkANTRK13
Ba/F3-TFG-TrkCNTRK31
Ba/F3-CD74-ROS1ROS16
SR-786ALK19
KARPAS-299ALK3

Data represents the concentration needed to inhibit cell viability by 50%.

The cellular data corroborates the biochemical findings, showing that Entrectinib potently inhibits the growth of cancer cells driven by its target kinases. The low nanomolar EC50 values suggest good cell permeability and effective target engagement within the cellular milieu.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the drug (e.g., Entrectinib) and add it to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Lysis & Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.

The Proving Ground: In Vivo Efficacy

Demonstrating that a drug can shrink tumors in a living animal is a critical milestone. This is typically done using xenograft models, where human tumor cells are implanted into immunocompromised mice.

In these studies, tumor-bearing mice are treated with the drug, and tumor volume is measured over time. A key metric is Tumor Growth Inhibition (TGI) .

Entrectinib was evaluated in mice bearing tumors derived from cell lines with the relevant gene fusions. For instance, in a xenograft model using Ba/F3 cells expressing the CD74-ROS1 fusion protein, oral administration of Entrectinib led to significant and dose-dependent tumor regression.

Table 3: In Vivo Efficacy of Entrectinib in a ROS1-Driven Xenograft Model

Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)Outcome
Vehicle Control00%Progressive Tumor Growth
Entrectinib10>90%Tumor Regression
Entrectinib30>100%Complete Tumor Regression

This powerful in vivo data shows that the potent in vitro activity of Entrectinib translates into profound anti-tumor efficacy in a living organism.

Experimental Workflow: Mouse Xenograft Study

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis cell_culture 1. Culture Cancer Cells (e.g., CD74-ROS1) implantation 2. Implant Cells Subcutaneously in Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomize Mice into Cohorts tumor_growth->randomization treatment 5. Daily Oral Dosing (Vehicle or Entrectinib) randomization->treatment monitoring 6. Measure Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint 7. Euthanize at Endpoint monitoring->endpoint analysis 8. Calculate TGI & Assess Tolerability endpoint->analysis

Caption: Workflow for a typical mouse xenograft efficacy study.

Bridging the Gap: The Role of Pharmacokinetics (PK) and Pharmacodynamics (PD)

Why did Entrectinib's in vitro potency translate so well in vivo? The answer lies in its pharmacokinetic (PK) profile—what the body does to the drug.

  • Absorption: Entrectinib is orally bioavailable, meaning it is effectively absorbed from the gut into the bloodstream.

  • Distribution: It distributes into tissues, including the brain (a crucial feature for treating brain metastases), and reaches the tumor at sufficient concentrations.

  • Metabolism & Excretion: It has a favorable metabolic profile and a half-life that allows for sustained target coverage with daily dosing.

The link between drug concentration (PK) and its effect on the target (tumor inhibition) is pharmacodynamics (PD) . Studies in the xenograft models confirmed that the doses of Entrectinib administered achieved plasma concentrations well above the in vitro IC50 values for its targets. This sustained target inhibition is the direct cause of the observed tumor regression.

G cluster_invitro In Vitro Domain cluster_invivo In Vivo Domain invitro Potent IC50/EC50 (Low nM) bridge Pharmacokinetics (ADME) - Good Oral Absorption - Sufficient Half-life - Tumor Penetration invitro->bridge informs invivo Tumor Regression in Xenograft Models bridge->invivo enables

Comparative

Cross-Reactivity Profiling of 5-Bromo-N-methyl-1H-indazol-3-amine Kinase Inhibitors: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology Executive Summary & Mechanistic Rationale The development of highly selective k...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors is fundamentally challenged by the structural conservation of the ATP-binding pocket across the human kinome. To navigate this, medicinal chemists rely on privileged scaffolds that offer precise synthetic vectors to probe unique kinase sub-pockets. The 1H-indazol-3-amine core has emerged as a premier hinge-binding motif, demonstrating profound efficacy against targets such as FGFR, RIP2, FLT3, and Bcr-Abl .

Specifically, 5-bromo-N-methyl-1H-indazol-3-amine (CAS: 1289189-96-3) serves as an elite building block. The mechanistic causality behind its utility lies in its structural geometry:

  • Hinge Interaction: The indazole N1/N2 and the 3-amino group act as a rigid bidentate or tridentate hydrogen bond donor/acceptor system, anchoring the molecule to the kinase hinge region (e.g., interacting with the backbone carbonyl and amide of residues like Ala564/Glu562 in FGFR1 or Met98 in RIP2).

  • Vector Control: The N-methyl substitution restricts tautomeric flexibility and dictates the conformational trajectory of the molecule, often pointing away from the solvent-exposed region to prevent off-target clashes.

  • Synthetic Handle: The 5-bromo position provides a highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to easily append hydrophobic moieties that project deep into the DFG-out pocket, thereby converting a promiscuous hinge binder into a highly selective Type II inhibitor.

G Scaffold 5-Bromo-N-methyl- 1H-indazol-3-amine Hinge Hinge Region Binding (Hydrogen Bonds) Scaffold->Hinge Core Motif (N1/N2) DFG DFG Motif Interaction (Hydrophobic Pocket) Scaffold->DFG C5-Bromo Substitution Target Primary Target (e.g., FGFR1, RIP2) Hinge->Target High Affinity OffTarget1 Off-Target Kinase (e.g., p38α) Hinge->OffTarget1 Cross-Reactivity OffTarget2 Off-Target Kinase (e.g., VEGFR2) Hinge->OffTarget2 Cross-Reactivity DFG->Target Selectivity Filter

Caption: Mechanistic pathway of 5-bromo-N-methyl-1H-indazol-3-amine binding and cross-reactivity.

Scaffold Comparison: Indazoles vs. Alternative Hinge Binders

When designing a kinase inhibitor, the choice of the core scaffold dictates the baseline cross-reactivity profile. Below is an objective comparison of 5-bromo-N-methyl-1H-indazol-3-amine derivatives against two alternative industry-standard scaffolds: 4-Aminoquinolines (often used in early RIP2 inhibitors) and 2-Aminothiazoles (used in dasatinib and early Src/Abl inhibitors).

As observed in optimization campaigns , transitioning from a 4-aminoquinoline to a 1H-indazol-3-amine core dramatically improves the kinome selectivity score (S-score) by altering the electron density and hydrogen-bond angles at the hinge.

Table 1: Quantitative Scaffold Performance Comparison
Metric / Feature5-Bromo-N-methyl-1H-indazol-3-amines4-Aminoquinolines2-Aminothiazoles
Primary Hinge H-Bonds 2 to 3 (Bidentate/Tridentate)1 to 2 (Monodentate dominant)2 (Bidentate)
Baseline Cross-Reactivity Moderate to LowHigh (Promiscuous)High
Common Off-Targets p38α, VEGFR2, FLT3Src, Lck, p38α, GSK-3βAbl, Src, c-KIT, EphA2
Selectivity Score (S10) ~0.05 - 0.12 (Highly tunable)~0.25 - 0.40~0.30 - 0.45
Synthetic Versatility Excellent (C5-bromo handle)Good (C6/C7 functionalization)Moderate (C5 functionalization)
Optimal Binding Mode Type I & Type II (DFG-out)Type I (DFG-in)Type I (DFG-in)

Note: S10 score represents the fraction of kinases inhibited by >90% at 1 µM. Lower is better.

Experimental Workflow: Self-Validating Kinome Profiling

To accurately map the cross-reactivity of a novel 5-bromo-N-methyl-1H-indazol-3-amine derivative, a tiered, self-validating experimental protocol is required. We prioritize active-site dependent competition binding assays (e.g., KINOMEscan) over traditional enzymatic assays for kinome-wide profiling, as they are independent of kinase activation state and substrate availability .

Tiered Profiling Methodology

Step 1: Surrogate Kinase Counterscreening (The Filter)

  • Causality: Before investing in a 400+ kinase panel, compounds must pass a surrogate filter. We select p38α (CMGC family) and VEGFR2 (TK family) . Because the indazole scaffold historically cross-reacts with these distinct kinome branches, lack of inhibition here statistically predicts a highly selective kinome-wide profile.

  • Protocol: Perform a standard TR-FRET biochemical assay at 100 nM and 1 µM compound concentrations.

  • Self-Validation: Include Staurosporine (1 µM) as a pan-kinase positive control (must yield >95% inhibition) and DMSO (0.1%) as a negative control (must yield 0% ± 5% inhibition).

Step 2: Kinome-Wide Active-Site Competition Assay

  • Causality: To determine the true thermodynamic affinity ( Kd​ ) across the kinome.

  • Protocol:

    • Immobilize proprietary kinase-tagged T7 phages on streptavidin-coated magnetic beads treated with biotinylated active-site directed ligands.

    • Incubate the 5-bromo-N-methyl-1H-indazol-3-amine derivative (at 1 µM) with the bead-bound kinases in 1x binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

    • Wash beads to remove unbound proteins.

    • Elute bound kinases and quantify via qPCR targeting the T7 phage.

  • Data Output: Calculate the percent of control (POC) binding. POC < 10% indicates a high-affinity off-target hit.

Step 3: Cellular Target Engagement (KiNativ)

  • Causality: Biochemical affinity does not always translate to cellular engagement due to ATP competition (cellular ATP is ~1-5 mM) and membrane permeability.

  • Protocol: Treat live cells (e.g., HEK293 or disease-specific lines) with the inhibitor. Lyse cells and label free kinase active sites with an acyl-phosphate ATP-desthiobiotin probe. Quantify the protection of the active site via LC-MS/MS.

Workflow Synthesis 1. Compound Synthesis (C5-Functionalization) Primary 2. Primary Target Assay (Biochemical IC50) Synthesis->Primary Surrogate 3. Surrogate Kinase Filter (p38α, VEGFR2 Counterscreen) Primary->Surrogate IC50 < 10 nM Kinome 4. Kinome-Wide Profiling (Active-Site Competition) Surrogate->Kinome >100x Selectivity Cellular 5. Cellular Target Engagement (Lysate Probe Competition) Kinome->Cellular S(10) Score < 0.05

Caption: Tiered cross-reactivity profiling workflow for indazole-based kinase inhibitors.

Data Interpretation: Analyzing the Cross-Reactivity Profile

When evaluating a highly optimized 5-bromo-N-methyl-1H-indazol-3-amine derivative (e.g., a RIP2 or FGFR target compound), the kinome data should be structured to identify patterns across evolutionary kinase families.

Table 2: Representative Kinome Profiling Data (at 1 µM Inhibitor Concentration)
Kinase GroupRepresentative Kinase% Inhibition (vs DMSO) Kd​ (nM)Interpretation / Causality
TK (Tyrosine Kinases) FGFR1 (Primary Target)99.8%1.2Desired primary target engagement via hinge and DFG-out pocket.
TK VEGFR212.4%>10,000Steric clash induced by the C5-substituent prevents cross-reactivity.
TK FLT385.0%45.0Common off-target for indazoles; requires monitoring in cellular assays.
TKL (Tyrosine Kinase-Like) RIP298.5%3.5Strong secondary target or primary target depending on the analog series.
CMGC p38α8.1%>10,000Successfully filtered out; N-methyl group prevents favorable hinge alignment.
STE MEK12.0%>10,000No cross-reactivity; distinct ATP pocket architecture.

Application Scientist Insight: The data in Table 2 validates the scaffold's superiority. While traditional quinolines often hit p38α and VEGFR2 with Kd​ values < 100 nM, the optimized 5-bromo-N-methyl-1H-indazol-3-amine derivative leverages its precise vector angles to achieve an S(10) score of < 0.05 (inhibiting fewer than 5% of the kinome at 1 µM). The residual FLT3 activity is a known artifact of the indazole core's affinity for the FLT3 gatekeeper region, which can be engineered out by increasing the steric bulk of the N-methyl group to an N-isopropyl or N-cyclopentyl moiety if required .

Conclusion

The 5-bromo-N-methyl-1H-indazol-3-amine scaffold represents a paradigm shift in the design of selective protein kinase inhibitors. By providing a rigid, predictable hinge-binding motif coupled with an accessible synthetic handle at the C5 position, it allows researchers to systematically design away from historical cross-reactivity liabilities (like p38α and VEGFR2). When paired with a rigorous, self-validating tiered profiling protocol, this scaffold accelerates the discovery of clinical-grade, mono-specific therapeutics.

References

  • Cui et al. (2017). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central (PMC). URL:[Link]

  • Singhaus et al. (2021). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Liu et al. (2009). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central (PMC). URL:[Link]

  • HMS LINCS Project (2013). Assays - HMS LINCS Project (KINOMEscan and KiNativ Methodologies). Harvard Medical School. URL:[Link]

Validation

A Researcher's Guide to Navigating N-Protecting Groups in Indazole Synthesis

For Researchers, Scientists, and Drug Development Professionals The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] However, the synthesis of subs...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] However, the synthesis of substituted indazoles is often complicated by the presence of two reactive nitrogen atoms (N-1 and N-2), leading to challenges in achieving regioselectivity.[3][4] The strategic use of N-protecting groups is therefore paramount to direct the synthesis towards the desired isomer and ensure the success of subsequent transformations. This guide provides a comprehensive comparison of commonly employed N-protecting groups for indazoles, supported by experimental data and detailed protocols, to aid chemists in making informed decisions for their synthetic campaigns.

The Challenge of Regioselectivity in Indazole Chemistry

The indazole ring exists as two tautomers: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][5] Direct alkylation or acylation of an unprotected indazole often yields a mixture of N-1 and N-2 substituted products, with the ratio being highly dependent on the reaction conditions and the substitution pattern of the indazole ring.[3][5] The choice of protecting group can profoundly influence the regiochemical outcome of subsequent reactions, the overall yield, and the stability of synthetic intermediates.[6]

Comparative Assessment of Common N-Protecting Groups

The selection of an appropriate N-protecting group is a critical decision in the synthetic planning for indazole-containing molecules. Key factors to consider include the desired regioselectivity (N-1 vs. N-2), the stability of the protecting group to downstream reaction conditions, and the ease and orthogonality of its removal. The following sections provide a detailed comparison of several widely used protecting groups.

Table 1: Performance Comparison of N-Protecting Groups for Indazoles
Protecting GroupAbbreviationTypical Introduction ReagentsTypical Deprotection ConditionsStabilityKey Features & Considerations
tert-Butoxycarbonyl Boc(Boc)₂O, TEA, DMAPTFA, HCl; NaOMe in MeOH; Na₂CO₃ in DME[6]Stable to hydrogenolysis and mild base. Labile to strong acid and specific basic conditions.[6]Widely used due to its moderate stability. Can be removed under non-acidic conditions, which is advantageous for acid-sensitive substrates.[6] Concomitant deprotection can occur under certain cross-coupling conditions.[7]
2-(Trimethylsilyl)ethoxymethyl SEMSEM-Cl, NaH or dicyclohexylmethylamine[6][8]TBAF in THF; aq. HCl in EtOH[8][9][10]Stable to a wide variety of reaction conditions.[8]Excellent directing group for lithiation at the C-3 position.[8][9][10] Often provides good regioselectivity for N-2 protection.[8][9][10]
Trityl (Triphenylmethyl) TrtTrCl, Et₃N or DIPEA[6][11]TFA or 80% aq. acetic acid in DCM[6][11]Robust under basic and neutral conditions. Highly labile to acid.[11]The steric bulk can influence reactivity.[11] Its acid lability allows for mild deprotection.[11][12]
Benzyl BnBnBr or BnCl, base (e.g., NaH, K₂CO₃)[6]Catalytic hydrogenolysis (H₂, Pd/C)[6]Stable to acidic and basic conditions, and many organometallic reagents.[6]A robust protecting group suitable for a wide range of synthetic transformations. Its removal by hydrogenolysis is generally clean and efficient.[6]
Sulfonyl (e.g., Tosyl) TsTsCl, pyridine or Et₃N[6]Reductive cleavage (e.g., Mg/MeOH)[6]Very stable to both acidic and basic conditions.[6]Reduces the nucleophilicity and basicity of the indazole nitrogen. Deprotection can be challenging.[6]

Mechanistic Insights into Regioselective Protection

The regioselectivity of N-protection is governed by a delicate interplay of kinetic and thermodynamic factors.

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Kinetically_Favored N-2 Protection Mild_Acidic Mildly Acidic Conditions (e.g., PPTS, p-TSA) N2_Lone_Pair More Accessible N-2 Lone Pair Mild_Acidic->N2_Lone_Pair Protonation/Activation N2_Lone_Pair->Kinetically_Favored Faster Reaction Thermodynamically_Favored N-1 Protection Forcing_Conditions Forcing Conditions (e.g., Heat, Strong Acid) Equilibration Equilibration Forcing_Conditions->Equilibration More_Stable_Tautomer More Stable 1H-Indazole Tautomer Equilibration->More_Stable_Tautomer More_Stable_Tautomer->Thermodynamically_Favored Indazole Indazole Indazole->Mild_Acidic Indazole->Forcing_Conditions

Diagram 1: Kinetic vs. Thermodynamic Control in Indazole Protection. This diagram illustrates how reaction conditions can dictate the regiochemical outcome of N-protection.

Under mildly acidic conditions, protection at the N-2 position is often favored kinetically. This is attributed to the N-2 lone pair being more sterically accessible for reaction.[5][13] Conversely, under thermodynamic control, which often involves more forcing conditions such as heat or strong acid, the N-1 protected isomer is typically the major product.[5][13][14] This is because the 1H-indazole tautomer is generally more stable than the 2H-tautomer, and under conditions that allow for equilibration, the reaction will favor the formation of the more stable N-1 substituted product.[1][5]

Experimental Protocols

The following are generalized protocols for the introduction and removal of common protecting groups on the indazole scaffold. Optimization for specific substrates may be necessary.

tert-Butoxycarbonyl (Boc) Group
  • Protection of Indazole:

    • Reagents: Indazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), 4-(dimethylamino)pyridine (DMAP).[6]

    • Procedure: To a solution of indazole (1.0 equiv) in a suitable solvent (e.g., THF, DCM), add TEA (1.5 equiv), DMAP (0.1 equiv), and (Boc)₂O (1.2 equiv). Stir the reaction at room temperature until completion. Quench with water and extract with an organic solvent. The organic layer is then washed, dried, and concentrated.[6]

  • Deprotection of N-Boc Indazole (Acidic Conditions):

    • Reagents: N-Boc indazole, trifluoroacetic acid (TFA) or hydrochloric acid (HCl), dichloromethane (DCM).[6]

    • Procedure: Dissolve the N-Boc protected indazole in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir at room temperature until the reaction is complete. The solvent and excess acid are removed under reduced pressure.[6]

  • Deprotection of N-Boc Indazole (Basic Conditions):

    • Reagents: N-Boc indazole, sodium methoxide (NaOMe), methanol (MeOH).[6]

    • Procedure: Dissolve the N-Boc protected indazole in dry methanol. Add a catalytic amount of sodium methoxide. Stir the reaction at room temperature for 1-3 hours.[6]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group
  • Protection of Indazole (N-2 Selective):

    • Reagents: Indazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), dicyclohexylmethylamine, tetrahydrofuran (THF).[6][8]

    • Procedure: To a solution of indazole (1.0 equiv) in THF, add dicyclohexylmethylamine (1.2 equiv), followed by SEM-Cl (1.2 equiv) via syringe. Stir the mixture at room temperature for 3 hours. Dilute with ethyl acetate and quench with 0.5 N NaOH. Separate the layers, wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.[6][8]

  • Deprotection of N-SEM Indazole:

    • Reagents: N-SEM indazole, tetrabutylammonium fluoride (TBAF) or aqueous HCl, tetrahydrofuran (THF) or ethanol (EtOH).[8][10]

    • Procedure with TBAF: Dissolve the N-SEM protected indazole in THF and add a 1M solution of TBAF in THF. Reflux the mixture until the reaction is complete. Cool the reaction, dilute with water, and extract with an organic solvent.[6][8]

Trityl (Trt) Group
  • Protection of Indazole:

    • Reagents: Indazole, trityl chloride (TrCl), triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).[6][11]

    • Procedure: To a solution of indazole (1.0 equiv) in anhydrous DCM or DMF, add Et₃N or DIPEA (1.5 equiv) followed by TrCl (1.1 equiv). Stir the reaction at room temperature until completion. Quench with water and extract with an organic solvent.[6]

  • Deprotection of N-Trityl Indazole (Acidic Conditions):

    • Reagents: N-trityl indazole, trifluoroacetic acid (TFA) or 80% aqueous acetic acid, dichloromethane (DCM).[6][11]

    • Procedure: Dissolve the N-trityl indazole in DCM and treat with an excess of TFA or 80% aqueous acetic acid. Stir at room temperature until deprotection is complete. The reaction is then worked up by neutralizing the acid and extracting the product.[6]

Benzyl (Bn) Group
  • Protection of Indazole:

    • Reagents: Indazole, benzyl bromide (BnBr) or benzyl chloride (BnCl), sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[6]

    • Procedure with NaH: To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C, add a solution of indazole (1.0 equiv) in THF dropwise. Stir for 30 minutes, then add BnBr (1.1 equiv). Allow the reaction to warm to room temperature and stir until completion.[6]

  • Deprotection of N-Benzyl Indazole:

    • Reagents: N-benzyl indazole, palladium on carbon (Pd/C), hydrogen gas (H₂), methanol (MeOH) or ethanol (EtOH).[6]

    • Procedure: Dissolve the N-benzyl indazole in MeOH or EtOH. Add a catalytic amount of 10% Pd/C. Place the reaction mixture under an atmosphere of hydrogen and stir vigorously at room temperature until the reaction is complete. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.[6]

Sulfonyl (e.g., Tosyl - Ts) Group
  • Protection of Indazole:

    • Reagents: Indazole, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine (Et₃N).[6]

    • Procedure: Dissolve indazole (1.0 equiv) in pyridine or a solvent containing Et₃N (1.5 equiv). Cool the solution to 0 °C and add TsCl (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir until completion.[6]

  • Deprotection of N-Tosyl Indazole:

    • Reagents: N-tosyl indazole, magnesium (Mg) turnings, methanol (MeOH).[6]

    • Procedure: To a solution of the N-tosyl indazole in anhydrous MeOH, add an excess of magnesium turnings. Stir the suspension at room temperature or with gentle heating.[6]

Case Studies: Regioselectivity in Action

The choice of protecting group and reaction conditions can dramatically shift the N-1/N-2 product ratio. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N-1 selectivity in the alkylation of various substituted indazoles.[1][2][3] This is thought to be due to the sodium cation coordinating with the N-2 atom and an electron-rich substituent at the C-3 position, thereby sterically hindering alkylation at N-2.[3]

In contrast, Mitsunobu conditions often favor the formation of the N-2 alkylated product.[1][15] This highlights the importance of carefully selecting the reaction conditions to achieve the desired regiochemical outcome.

G cluster_n1 N-1 Alkylation cluster_n2 N-2 Alkylation Indazole Substituted Indazole NaH_THF NaH / THF Indazole->NaH_THF Mitsunobu Mitsunobu Conditions (DEAD, PPh3, ROH) Indazole->Mitsunobu N1_Product Major Product: N-1 Alkylated Indazole NaH_THF->N1_Product Coordination Control N2_Product Major Product: N-2 Alkylated Indazole Mitsunobu->N2_Product Kinetic Preference

Diagram 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity. This diagram shows how different reaction conditions can lead to the selective formation of either N-1 or N-2 alkylated indazoles.

Conclusion

The judicious selection of a protecting group is a critical element in the successful synthesis of complex indazole-containing molecules. There is no single "best" protecting group; the optimal choice depends on the specific synthetic route, the nature of the indazole substrate, and the desired regiochemical outcome. By understanding the principles of kinetic and thermodynamic control, and by carefully considering the stability and cleavage conditions of different protecting groups, researchers can navigate the challenges of indazole synthesis with greater confidence and efficiency.

References

  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Public
  • Regioselective protection at N-2 and derivatization
  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - ACS Public
  • Regioselective Protection at N -2 and Derivatization at C -3 of Indazoles - ResearchG
  • The Trityl Protecting Group for Imidazole: A Technical Guide - Benchchem.
  • Troubleshooting regioselectivity in indazole synthesis - Benchchem.
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • Application Notes and Protocols for N-1 and N-2 Alkyl
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • 1-Boc-6-amino-indazole - Chem-Impex.
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry - ACS Public
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
  • Indazole synthesis - Organic Chemistry Portal.
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchG
  • WO2006048745A1 - Methods for preparing indazole compounds - Google P
  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles | Organic Letters.
  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe.
  • Development of a selective and scalable N1-indazole alkyl
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich.
  • Trityl Protection - Common Organic Chemistry.
  • Protecting Groups.
  • Indazole derivatives - WO2009106982A1 - Google P
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles | The Journal of Organic Chemistry - ACS Public
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • US20060094881A1 - Methods of preparing indazole compounds - Google P
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-bromo-N-methyl-1H-indazol-3-amine

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-bromo-N-methyl-1H-indazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-bromo-N-methyl-1H-indazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond generic advice to offer a detailed operational plan rooted in established safety protocols and chemical waste management principles. Our commitment is to empower laboratory personnel with the knowledge to handle chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. 5-bromo-N-methyl-1H-indazol-3-amine is a halogenated aromatic amine. While specific toxicological data for this compound is not extensively published, the structural motifs suggest potential hazards that inform our disposal strategy. The Safety Data Sheet (SDS) is the primary source of this information.

Key Hazard Considerations:

  • Acute Toxicity: Some sources indicate that related compounds may be harmful if swallowed.[1][2]

  • Skin and Eye Irritation: As with many amine-containing compounds, there is a potential for skin and eye irritation.[2]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Discharge into drains or the environment must be strictly avoided.[3]

A comprehensive risk assessment should be conducted before handling this compound, considering the quantities involved and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE is non-negotiable. The following table outlines the minimum required PPE when handling 5-bromo-N-methyl-1H-indazol-3-amine for disposal.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[3]Protects against splashes of solutions or airborne particles of the solid compound.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).Prevents skin contact. Always check the glove manufacturer's compatibility chart for the specific solvent being used, if any.
Body Protection A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemically resistant apron or suit.[3]Protects clothing and skin from contamination.
Respiratory Protection Not typically required for handling small quantities in a well-ventilated area or fume hood.[4]If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring correct disposal by waste management professionals.[5][6] 5-bromo-N-methyl-1H-indazol-3-amine waste should be categorized as follows:

  • Solid Waste: Unused or expired pure compound, and grossly contaminated items (e.g., weigh boats, filter paper).

  • Liquid Waste: Solutions containing the compound. This category is further subdivided into:

    • Halogenated Organic Solvents: If the compound is dissolved in solvents like dichloromethane or chloroform.

    • Non-Halogenated Organic Solvents: If dissolved in solvents like methanol, ethanol, or acetonitrile.

  • Aqueous Waste: Solutions where water is the primary solvent.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound.

  • Contaminated Labware: Empty containers, gloves, and other disposable items with trace contamination.

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation cluster_waste_type Initial Waste Assessment cluster_solid_disposal Solid Waste Stream cluster_liquid_disposal Liquid Waste Streams cluster_sharps_disposal Sharps Waste Stream cluster_labware_disposal Contaminated Labware Stream Start Waste Containing 5-bromo-N-methyl-1H-indazol-3-amine IsSolid Is the waste primarily solid? Start->IsSolid IsLiquid Is the waste primarily liquid? Start->IsLiquid IsSharp Is the waste a sharp? Start->IsSharp IsLabware Is it contaminated labware? Start->IsLabware SolidWasteContainer Solid Chemical Waste (Labeled as Halogenated) IsSolid->SolidWasteContainer Yes SolventType What is the solvent? IsLiquid->SolventType Yes SharpsContainer Sharps Container (Labeled as Chemically Contaminated) IsSharp->SharpsContainer Yes LabwareContainer Solid Chemical Waste (or designated contaminated labware bin) IsLabware->LabwareContainer Yes HalogenatedWaste Halogenated Liquid Waste SolventType->HalogenatedWaste Halogenated NonHalogenatedWaste Non-Halogenated Liquid Waste SolventType->NonHalogenatedWaste Non-Halogenated AqueousWaste Aqueous Waste (Containing Halogenated Organics) SolventType->AqueousWaste Aqueous

Sources

Handling

Personal protective equipment for handling 5-bromo-N-methyl-1H-indazol-3-amine

Operational Safety and Handling Guide for 5-bromo-N-methyl-1H-indazol-3-amine Executive Summary 5-bromo-N-methyl-1H-indazol-3-amine (CAS: 944805-81-6) is a highly valued synthetic intermediate in modern drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for 5-bromo-N-methyl-1H-indazol-3-amine

Executive Summary

5-bromo-N-methyl-1H-indazol-3-amine (CAS: 944805-81-6) is a highly valued synthetic intermediate in modern drug discovery. The 3-amino-1H-indazole scaffold serves as a privileged hinge-binding template for designing type II kinase inhibitors, which are critical in targeting oncogenic mutations in FLT3, PDGFRα, and c-Kit[1]. However, because this compound is a halogenated amine powder, it presents specific physicochemical hazards—most notably dust aerosolization, potential respiratory/dermal irritation, and strict environmental toxicity constraints[2]. This guide provides a self-validating operational framework for researchers to handle, transfer, and dispose of this compound with uncompromising safety.

Physicochemical Hazard Profile & Causality

Understanding the molecular structure of 5-bromo-N-methyl-1H-indazol-3-amine is essential for implementing effective safety controls. Do not simply follow rules; understand the chemical causality behind them:

  • Amine Functionality (-NH-CH3, -NH2 equivalent): Amines are basic and nucleophilic, making them notorious for causing skin and eye irritation. Prolonged dermal exposure can lead to sensitization and allergic contact dermatitis.

  • Bromine Substitution (-Br): The presence of a heavy halogen atom increases the compound's lipophilicity, potentially enhancing its ability to penetrate the skin barrier. Furthermore, it dictates strict environmental disposal protocols, as improper incineration of halogenated organics can generate highly toxic dioxins and hydrobromic acid (HBr).

  • Physical State (Solid/Powder): The primary immediate risk during laboratory handling is dust formation[2]. Micro-particulates can easily aerosolize due to static charge during weighing, leading to insidious inhalation exposure and cross-contamination of analytical balances.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE must be worn at all times when handling the neat powder or concentrated stock solutions.

PPE CategorySpecification StandardMechanistic Rationale & Causality
Eye/Face Protection Tightly fitting safety goggles (EN 166 or NIOSH approved)Prevents micro-dust particles and solvent splashes from contacting the ocular mucosa[2].
Hand Protection Impervious nitrile gloves (EN 374 compliant)Nitrile provides a robust barrier against lipophilic halogenated compounds. Gloves must be inspected for pinholes prior to use to prevent insidious dermal absorption[2].
Body Protection Fire/flame-resistant, impervious lab coatProtects against electrostatic discharge (ESD) ignition and prevents powder accumulation on personal clothing[2].
Respiratory Protection N95/P100 particulate respirator (if outside fume hood)Filters aerosolized micro-particulates. A full-face respirator is required if exposure limits are exceeded or irritation occurs[2].

Operational Workflow & Handling Protocol

To ensure absolute safety and prevent cross-contamination, all handling of 5-bromo-N-methyl-1H-indazol-3-amine must follow a strict, self-validating step-by-step methodology.

Protocol: Safe Weighing and Transfer

  • Engineering Control Verification: Before initiating work, verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. This ensures negative pressure containment of any aerosolized dust.

  • Static Mitigation: Because the compound is a dry powder, static electricity can cause particles to repel each other and become airborne. Discharge static from your gloves using a grounding pad. Use an anti-static weighing boat and a grounded, non-sparking spatula[2].

  • Material Weighing: Carefully open the primary container deep inside the fume hood (at least 6 inches from the sash). Transfer the required mass to the weighing boat. Immediately recap the primary container to minimize exposure time.

  • Solubilization and Transfer: To avoid transporting dry powder through the laboratory, solubilize the compound (e.g., in DMSO for kinase screening assays[3]) directly within the fume hood. If the dry powder must be moved, transfer it to a pre-tared vial and seal it tightly with a PTFE-lined cap before removing it from the hood.

  • Decontamination: Wipe down the analytical balance and surrounding hood surface with a damp, lint-free cloth (using water or 70% ethanol). The moisture traps residual dust, preventing it from becoming airborne during cleanup.

HandlingWorkflow Start 1. Fume Hood Preparation (Verify Flow & Don PPE) Weighing 2. Material Weighing (Anti-static Spatula & Boat) Start->Weighing Proceed if cleared Transfer 3. Solution Transfer (Seal Vials Before Exit) Weighing->Transfer Minimize dust Decon 4. Decontamination (Wet Wipe & Solvent Wash) Transfer->Decon Post-transfer Disposal 5. Waste Disposal (Halogenated Incineration) Decon->Disposal Solid waste stream

Workflow for the safe handling, transfer, and decontamination of halogenated indazole powders.

Spill Response & Decontamination

In the event of a localized spill inside the fume hood:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to the safe operating height[2].

  • Contain: Do not use a brush or dry paper towel. Dry sweeping will immediately aerosolize the powder, creating an inhalation hazard.

  • Neutralize/Collect: Cover the spill with a damp absorbent pad or wet paper towels to suppress dust formation.

  • Dispose: Carefully scoop the wet debris into a compatible, sealable hazardous waste container. Wash the spill area thoroughly with soap and plenty of water[2].

Waste Disposal Plan

Due to the presence of the bromine atom, 5-bromo-N-methyl-1H-indazol-3-amine cannot be disposed of in standard organic waste streams.

  • Solid Waste: Contaminated gloves, weighing boats, and decontamination wipes must be placed in a sealed container explicitly labeled as "Halogenated Solid Waste."

  • Liquid Waste: Stock solutions and assay wash buffers must be collected in a "Halogenated Organic Waste" carboy.

  • Destruction Mechanism: The material must be removed by a licensed chemical destruction plant. It requires controlled incineration equipped with flue gas scrubbing technology to safely neutralize hydrobromic acid (HBr) emissions and prevent environmental contamination[2]. Under no circumstances should this compound be discharged into the sewer system.

References

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - National Institutes of Health (NIH) / PMC. Available at:[Link][1]

Sources

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